Probucol

Catalog No.
S540214
CAS No.
23288-49-5
M.F
C31H48O2S2
M. Wt
516.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Probucol

CAS Number

23288-49-5

Product Name

Probucol

IUPAC Name

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol

Molecular Formula

C31H48O2S2

Molecular Weight

516.8 g/mol

InChI

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3

InChI Key

FYPMFJGVHOHGLL-UHFFFAOYSA-N

SMILES

Array

solubility

4.18e-05 g/L

Synonyms

Probucol; Lorelco; Biphenabid; Bisphenabid; Lesterol; Lurselle; Superlipid; Biphenabid; DH 581; DH-581; DH581; Hoechst Brand of Probucol;

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

The exact mass of the compound Probucol is 516.30957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: LDL Catabolism & Antioxidant Effects

Author: Smolecule Technical Support Team. Date: February 2026

Probucol's mechanism for lowering LDL-C is distinct from statins and does not rely on the LDL receptor (LDLR). Instead, it appears to modify the LDL particle itself, facilitating its clearance via alternative pathways.

  • Receptor-Independent LDL Catabolism: Studies indicate that this compound increases the fractional catabolic rate of LDL. This was demonstrated in LDL receptor-deficient rabbits, where this compound treatment enhanced the fractional catabolic rate of LDL by 40% to 50% [1]. Furthermore, when LDL from this compound-treated animals was injected into untreated animals, it was cleared more rapidly [1]. This suggests that this compound alters the metabolic properties of the LDL particle, making it more prone to catabolism even in the absence of functional LDL receptors [1] [2].
  • Inhibition of LDL Oxidation: this compound is a powerful antioxidant that prevents the oxidative modification of LDL [1] [3] [2]. Oxidized LDL (Ox-LDL) is readily taken up by macrophages, leading to foam cell formation, a key event in early atherosclerosis. By integrating into the LDL particle, this compound protects it from oxidation, thereby inhibiting this pathogenic process [1] [2]. In LDL receptor-deficient mice, this compound treatment resulted in lag times for ex vivo LDL oxidation exceeding 1400 minutes, demonstrating profound antioxidant protection [3].

The table below summarizes the core mechanisms and key experimental evidence.

Mechanism Biological Effect Key Experimental Models & Findings
Enhanced LDL Catabolism Increases fractional catabolic rate of LDL via non-LDL receptor pathways [1] [2]. LDL Receptor-deficient rabbits: 40-50% increase in LDL fractional catabolic rate [1].
Antioxidant Action Prevents oxidative modification of LDL, inhibiting foam cell formation [1] [3]. In vitro & Human LDL: LDL isolated from this compound-treated patients resists oxidation [1].
Impact on HDL Metabolism Lowers HDL-C levels by inhibiting ABCA1-mediated cholesterol efflux and enhancing CETP activity [4] [2]. Human & Animal Models: Reduces HDL-C by up to 30%; inhibits ABCA1 transport; increases preβ1-HDL [4] [2].
ABCA1-Independent Efflux Promotes nascent HDL (nHDL) formation and cholesterol efflux from foam cells via an ABCA1-independent pathway [4]. THP-1 Foam Cells: Induces release of cholesterol-containing nHDL particles (>7 nm diameter) without ABCA1 activity [4].

Complex & Paradoxical Effects on Cholesterol Transport

This compound has complex, sometimes paradoxical, effects on cellular cholesterol transport and HDL biology.

  • Inhibition of ABCA1 Efflux: this compound is a known inhibitor of the ATP-binding cassette transporter A1 (ABCA1), a key protein in transporting cellular cholesterol to lipid-poor apolipoprotein A-I to form nascent HDL [4] [2]. This mechanism contributes to its HDL-lowering effect.
  • Novel ABCA1-Independent Pathway: Recent research has uncovered that in macrophage foam cells, this compound can still induce the formation and release of small, nascent HDL particles and promote cholesterol efflux through an ABCA1-independent pathway [4]. This pathway is specific to foam cells and is not observed in non-foam cells, suggesting a unique role in atherosclerotic environments [4].
  • Overall Reverse Cholesterol Transport (RCT): Despite lowering HDL-C levels, the net effect on reverse cholesterol transport may not be negative. By enhancing cholesteryl ester transfer protein (CETP) activity and hepatic HDL uptake via scavenger receptor class B type I (SR-BI), this compound may potentially increase the overall flux of cholesterol from peripheral tissues to the liver [2].

The following diagram illustrates the multifaceted cellular mechanisms of this compound.

G cluster_ldl LDL Metabolism & Oxidation cluster_hdl HDL & Cellular Cholesterol Efflux This compound This compound LDL_Particle LDL Particle This compound->LDL_Particle OxLDL Oxidized LDL (Ox-LDL) This compound->OxLDL ABCA1 ABCA1 Transporter This compound->ABCA1 Alt_Efflux ABCA1-Independent Cholesterol Efflux This compound->Alt_Efflux LDL_Clearance Enhanced Non-Receptor Mediated Clearance LDL_Particle->LDL_Clearance FoamCell1 Foam Cell Formation OxLDL->FoamCell1 ABCA1_Efflux Cholesterol Efflux (Inhibited) ABCA1->ABCA1_Efflux nHDL Nascent HDL (nHDL) Alt_Efflux->nHDL FoamCell2 Foam Cell Macrophage FoamCell2->Alt_Efflux

This compound's multi-target mechanism on cholesterol transport.

Experimental Models & Key Findings

Research using various models has revealed important, and sometimes conflicting, insights into this compound's anti-atherogenic potential.

Experimental Model Protocol / Treatment Key Findings
LDLR-/- Mice [3] Fed high (0.5%) or low (0.025%) dose this compound, with/without vitamin E, for 6-26 weeks. Strongly increased aortic lesions (1.3 to 3.7-fold); provided strong LDL antioxidant protection but reduced HDL-C.
ApoE KO Mice [5] Fed high-fat diet with this compound (0.004-0.1%) for 10 weeks, then subjected to MCAO. Reduced cerebral infarct size, improved neurological function; lowered cholesterol and exhibited anti-neuroinflammatory effects.
HK-2 Renal Cells [6] Pretreated with this compound (20 μmol/L) or LOX-1 inhibitor, then stimulated with Ox-LDL (50 μg/ml). Inhibited Ox-LDL-induced EMT; reduced LOX-1, ROS, and suppressed ERK/p38 MAPK signaling.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of key methodologies from the cited literature.

  • Studying ABCA1-Independent Efflux in Foam Cells [4]

    • Cell Line: THP-1 human monocytes, differentiated into macrophages and converted to foam cells.
    • Treatment: Incubation with this compound.
    • Efflux Measurement: Cholesterol efflux is quantified using radiolabeled or fluorescent cholesterol.
    • nHDL Analysis: The size and composition of released nascent HDL particles are characterized using techniques like gel filtration chromatography or native gel electrophoresis (particles >7 nm).
    • ABCA1 Dependence: The role of ABCA1 is confirmed using specific inhibitors or siRNA knockdown.
  • Evaluating Anti-inflammatory Effects in Microglia [5]

    • Cell Model: Murine BV2 microglial cells or primary mouse microglia.
    • Inflammation Induction: Cells are exposed to bacterial lipopolysaccharide (LPS).
    • This compound Pre-treatment: Cells are pretreated with this compound (1, 5, 10 μmol/L) prior to LPS challenge.
    • Readouts:
      • Secreted Factors: NO production (Griess assay), PGE2, IL-1β, and IL-6 levels (ELISA).
      • Signaling Pathways: Protein expression and phosphorylation of NF-κB, MAPK, and AP-1 pathway components (western blot).
  • Investigating Renal EMT Protection [6]

    • Cell Line: Human renal proximal tubular epithelial cells (HK-2).
    • Injury Induction: Stimulation with Ox-LDL (0-100 μg/ml) to induce epithelial-mesenchymal transition (EMT).
    • Intervention: Pre-treatment with this compound (20 μmol/L) or the LOX-1 inhibitor polyinosinic acid.
    • Measurements:
      • EMT Markers: Protein expression of E-cadherin (epithelial marker) and α-SMA (mesenchymal marker) via western blot.
      • Oxidative Stress: Intracellular ROS activity measured with DCFH-DA fluorescent probe.
      • Signaling: Phosphorylation/activation of ERK and p38 MAPK (western blot).

Conclusion and Research Outlook

This compound's mechanism is multifaceted, involving receptor-independent LDL catabolism, potent antioxidant effects, and complex modulation of cellular cholesterol efflux—including a newly discovered ABCA1-independent pathway in foam cells [1] [4] [2]. Despite its HDL-lowering effect, the net result on atherosclerosis may be influenced by its overall impact on reverse cholesterol transport and oxidative stress [2].

The conflicting animal data—where this compound inhibits atherosclerosis in some models but promotes it in others—highlights that its efficacy is highly context-dependent, possibly related to species-specific differences in HDL metabolism or drug handling [3]. Ongoing research continues to explore its potential in areas like ischemic stroke and Alzheimer's disease, leveraging its antioxidant and anti-inflammatory properties [5] [2].

References

Comprehensive Technical Analysis: Probucol's Antioxidant Properties and Neuroprotective Mechanisms in Neurodegenerative Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Probucol and Its Relevance to Neurodegenerative Diseases

This compound, a historic bisphenol compound initially developed as a lipid-lowering medication, has emerged as a promising multi-target therapeutic candidate for neurodegenerative diseases due to its potent antioxidant and anti-inflammatory properties. Originally used for cardiovascular diseases and xanthomas, this compound's therapeutic potential has expanded to neurodegenerative disorders based on compelling preclinical evidence demonstrating its ability to address multiple pathological processes simultaneously. The complex pathologies of neurodegenerative diseases—including protein aggregation, oxidative stress, neuroinflammation, and blood-brain barrier (BBB) dysfunction—necessitate such multi-target approaches, positioning this compound as a valuable candidate for drug repurposing given its established safety profile and known pharmacokinetics. [1]

The escalating global health burden of neurodegenerative diseases associated with aging populations has intensified the search for effective pharmacotherapies. Neurodegenerative conditions typically manifest in response to central nervous system insults characterized by chronic disruptions of cerebral microvasculature, accumulation of misfolded proteins, inflammation, and oxidative stress. The brain's particular vulnerability to oxidative damage stems from several factors: enrichment of oxidizable polyunsaturated fatty acids, accumulation of calcium and glutamate, substantial mitochondrial abundance, significant aerobic metabolism coupled with modest antioxidant defense, notable presence of redox-active transition metals, and susceptibility to neurotransmitter auto-oxidation and RNA oxidation. This combination of factors creates an environment where oxidative stress can readily overwhelm endogenous protective mechanisms, initiating and propagating neuronal damage. [1]

Molecular Mechanisms of Action

Antioxidant Pathways and Oxidative Stress Modulation

This compound exerts robust antioxidant effects through multiple complementary mechanisms that collectively reduce oxidative damage in neural tissues:

  • Activation of Keap1/Nrf2 Pathway: Research has demonstrated that this compound promotes the dissociation of the Keap1/Nrf2 complex, allowing Nrf2 to accumulate in the nucleus and activate transcription of antioxidant response element (ARE)-driven genes. This pathway activation leads to increased expression of crucial antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1). This mechanism was clearly validated in D-galactose-induced aging models, where this compound treatment significantly enhanced both mRNA and protein levels of these antioxidant enzymes while reducing markers of oxidative damage including ROS and malondialdehyde (MDA). [2]

  • Direct Free Radical Scavenging: As a phenolic compound, this compound functions as a direct radical scavenger, neutralizing reactive oxygen and nitrogen species before they can damage cellular components. This activity is particularly effective against lipid peroxidation chain reactions, protecting the abundant polyunsaturated fatty acids in neuronal membranes from oxidative degradation. [1]

  • Modulation of Oxidant-Generating Systems: this compound demonstrates inhibitory effects on several oxidant-generating enzymes and pathways, including NADPH oxidase systems that represent major sources of superoxide production in neural tissues. Additionally, this compound regulates the expression of inducible nitric oxide synthase (iNOS), reducing excessive production of nitric oxide and subsequent formation of peroxynitrite, a potent oxidant and nitrating agent. [3]

Table 1: this compound's Effects on Key Antioxidant Parameters in Preclinical Models

Parameter Effect of this compound Experimental Model Reference
ROS levels Significant reduction D-gal-induced aging mice [2]
Lipid peroxidation (MDA) Marked decrease Aβ1–40-injected mice [4]
SOD activity Enhanced in plasma and brain D-gal-induced aging mice [2]
GSH-Px activity Increased in plasma and brain D-gal-induced aging mice [2]
HO-1 expression Upregulated at mRNA and protein levels D-gal-induced aging mice [2]
Anti-inflammatory Mechanisms and Microglial Modulation

This compound demonstrates potent anti-inflammatory properties that significantly impact neuroinflammatory processes central to neurodegenerative disease progression:

  • Suppression of Microglial Activation: In both primary mouse microglia and murine BV2 microglial cells, this compound pretreatment dose-dependently inhibited LPS-induced activation, reducing production of pro-inflammatory mediators including NO, PGE2, IL-1β, and IL-6. These inhibitory effects occurred at the transcriptional level and were associated with downregulation of key inflammatory signaling pathways. The suppression of microglial activation contributed to reduced neuroinflammation and improved outcomes in cerebral ischemia models. [5]

  • Modulation of Inflammasome Activity: this compound has been shown to reduce NLRP3 inflammasome-dependent pyroptosis, a pro-inflammatory form of programmed cell death implicated in vascular dementia. Through inhibition of the Syk/ROS pathway, this compound attenuates the assembly and activation of the NLRP3 inflammasome complex, consequently reducing caspase-1 activation and maturation of pro-inflammatory cytokines IL-1β and IL-18. This mechanism was demonstrated to protect against neuronal injury in chronic cerebral hypoperfusion models. [6]

  • Regulation of Major Inflammatory Signaling Pathways: The anti-inflammatory effects of this compound involve interference with multiple signaling cascades:

    • NF-κB pathway: this compound inhibits NF-κB activation, reducing transcription of pro-inflammatory genes
    • MAPK pathway: Modulation of MAPK signaling attenuates inflammatory responses
    • AP-1 pathway: Suppression of AP-1 activation further contributes to anti-inflammatory effects [5]
Blood-Brain Barrier Protection and Vascular Effects

The integrity and function of the blood-brain barrier represents a critical therapeutic target in neurodegenerative diseases, and this compound demonstrates significant protective effects:

  • Preservation of Tight Junction Proteins: this compound maintains proper localization and expression of tight junction proteins including zonula occludens (ZO) proteins ZO-1 and ZO-2 as well as occludin. This effect preserves the physical barrier function of the BBB, reducing leakage of potentially neurotoxic components from the systemic circulation into the brain parenchyma. In ischemia-induced models of BBB dysfunction, this compound attenuated sphingosine 1-phosphate signaling and inactivation of signal transducer and activator of transcription 3, mechanisms crucial for maintaining tight junction integrity. [1]

  • Protection Against Endothelial Dysfunction: this compound enhances endothelial cell function and survival through multiple mechanisms. It inhibits expression of proapoptotic genes such as caspase-3 and Bax while promoting expression of Bcl-2 and endothelial nitric oxide synthase, genes involved in cell survival. Additionally, this compound reduces cholesterol overload within endothelial cells, mitigating excessive mitochondrial and endoplasmic reticulum stress that contributes to oxidative damage and inflammation. [1]

  • Attenuation of BBB-Disrupting Inflammation: this compound counteracts the effects of inflammatory mediators that disrupt BBB integrity, including IL-1β, IL-6, IL-9, IL-17, CLL2, TNF-α, and IFN-γ. These cytokines have been shown to induce BBB dysfunction by downregulating expression of tight junction proteins and disrupting their translocation, effects that are ameliorated by this compound treatment. [1]

Metabolic and Synaptic Effects

Beyond its direct antioxidant and anti-inflammatory properties, this compound influences several metabolic and synaptic processes relevant to neuronal health and function:

  • Cholesterol Homeostasis and Reverse Cholesterol Transport: While this compound reduces HDL cholesterol levels, this effect reflects accelerated reverse cholesterol transport rather than impaired cholesterol efflux. This compound activates cholesteryl ester transfer protein (CETP), increasing transfer of cholesterol esterified from HDL to apoB-containing lipoproteins. Simultaneously, it enhances expression of hepatic scavenger receptor class B type I (SR-BI), promoting excretion of cholesterol into bile and feces. This enhanced reverse cholesterol transport may contribute to reduced accumulation of cholesterol in neural tissues. [1] [7]

  • Synaptic Protection and Plasticity Enhancement: this compound treatment has been demonstrated to protect against synaptic impairment and enhance synaptic plasticity. In various models, this compound administration increased spine density and dendritic branching, improved long-term potentiation (LTP), and enhanced expression of PSD95, a crucial protein for synaptic function and stability. These effects on synaptic structure and function correlate with improved cognitive performance in behavioral tests. [8]

  • Regulation of Brain Insulin Resistance: In high-fat diet-induced obesity models, this compound specifically alleviated hippocampal insulin resistance without affecting systemic glucose homeostasis or insulin sensitivity. This brain-specific improvement in insulin signaling occurred independently of changes in body weight, serum cholesterol, or systemic oxidative stress, suggesting a direct central effect of this compound on neuronal insulin pathways. [3]

Preclinical Evidence Summary

Table 2: Summary of Key Preclinical Findings for this compound in Neurodegenerative Conditions

Disease Model Key Findings Proposed Mechanisms Reference
Alzheimer's Disease (Aβ injection model) Improved cognitive function; Reduced hippocampal lipid peroxidation; Prevented synaptophysin decrease Antioxidant protection; Synaptic preservation; Reduced acetylcholinesterase activity [4]
Aging (D-galactose model) Reversed cognitive deficits; Reduced neuronal loss; Enhanced synaptic plasticity Keap1/Nrf2 pathway activation; Increased antioxidant enzymes; Reduced oxidative stress markers [2] [8]
Vascular Dementia (2-VO model) Improved cognitive impairment; Reduced neuronal damage; Attenuated oxidative stress and apoptosis Syk/ROS pathway inhibition; Reduced NLRP3-dependent pyroptosis; Anti-inflammatory effects [6]
Cerebral Ischemia (MCAO model) Decreased infarct volume; Improved neurological function; Reduced pro-inflammatory mediators Inhibition of microglial activation; Suppression of NF-κB, MAPK, and AP-1 pathways [5]
High-Fat Diet Model Mitigated cognitive and social impairments; Alleviated hippocampal insulin resistance Regulation of brain redox status; Improved neuronal insulin sensitivity [3]

Experimental Design and Methodologies

In Vivo Models and Treatment Protocols

Animal models representing various aspects of neurodegenerative pathology have been employed to evaluate this compound's neuroprotective effects:

  • D-galactose-Induced Aging Model: Subcutaneous injection of D-galactose (100 mg/kg) once daily for 6-8 weeks to induce accelerated aging, followed by this compound administration (typically 10-30 mg/kg/day, intraperitoneally or orally) for 2-6 weeks. This model produces oxidative stress, cognitive deficits, and neuronal loss that can be assessed through behavioral tests and biochemical analyses. [2] [8]

  • Amyloid-β-Induced Alzheimer's Model: Intracerebroventricular injection of aggregated Aβ1–40 (400 pmol/site) in mice, followed by this compound treatment (10 mg/kg, i.p.) once daily for 2 weeks. This model allows evaluation of this compound's effects on Aβ-induced synaptic and behavioral impairments, with assessment of cognitive function, synaptic protein levels, and oxidative stress parameters. [4]

  • Chronic Cerebral Hypoperfusion Model: Bilateral common carotid artery occlusion (2-VO) in rats to induce vascular dementia-like pathology, followed by this compound administration (3.5 mg/kg/day, intragastrically) for 8 weeks. This approach enables investigation of this compound's effects on cognitive impairment, neuronal damage, oxidative stress, and cell death pathways associated with reduced cerebral blood flow. [6]

  • Cerebral Ischemia Models: Middle cerebral artery occlusion (MCAO) in normal and hyperlipidemic (ApoE KO) mice, with this compound pretreatment (3-30 mg/kg/day, orally) for 4 days to 10 weeks depending on the study design. These models permit assessment of this compound's effects on infarct volume, neurological function, and neuroinflammatory responses following ischemic insult. [5]

Behavioral Assessment Methods

Comprehensive behavioral testing batteries are employed to evaluate cognitive and motor functions in preclinical models:

  • Morris Water Maze (MWM): Standard protocol consisting of 4-5 days of training trials followed by a probe test on day 5 or 6 to assess spatial learning and memory. Key parameters include escape latency during training, time spent in target quadrant, and platform crossings during probe test. [2] [6] [8]

  • Passive Avoidance Test: Utilized to evaluate retention memory through a 24-hour retention trial following a training session. Parameters measured include latency to enter the dark compartment and number of memory errors. [2]

  • Novel Object Recognition Test: Employed to assess recognition memory through calculation of discrimination index between novel and familiar objects. [4] [8]

  • Contextual Fear Conditioning: Used to evaluate associative learning and memory by measuring freezing behavior in response to context previously paired with footshock. [8]

  • Three-Chamber Social Approach Test: Utilized to assess sociability and social novelty preference through measurement of interaction time with unfamiliar versus familiar mice. [3]

Biochemical and Molecular Analyses

Standardized biochemical assays and molecular techniques are employed to elucidate this compound's mechanisms of action:

  • Oxidative Stress Markers: Measurement of ROS production (using DCFDA fluorescence), lipid peroxidation (through MDA quantification with TBARS assay), and protein oxidation markers. [2]

  • Antioxidant Enzyme Activities: Assessment of SOD activity (using pyrogallol autoxidation or WST-1 methods), GSH-Px activity (via NADPH oxidation coupled to glutathione reductase), and catalase activity (measuring H₂O₂ decomposition). [2]

  • Western Blot Analysis: Standard protocols for protein extraction, SDS-PAGE separation, transfer to membranes, and immunodetection using antibodies against target proteins including Nrf2, Keap1, HO-1, SOD, NF-κB, MAPK pathway components, and synaptic markers like PSD95. [2] [6]

  • Histopathological Examinations: Hematoxylin and eosin (H&E) staining for general morphological assessment, Nissl staining for neuronal integrity, TUNEL assay for apoptosis detection, and immunofluorescence for specific protein localization and quantification. [2] [6]

  • RNA Sequencing and qRT-PCR: Transcriptomic analysis to identify differentially expressed genes following this compound treatment, with validation through quantitative reverse transcription polymerase chain reaction. [8]

Signaling Pathway Visualization

The following diagram illustrates this compound's primary neuroprotective mechanisms and their interrelationships:

G This compound's Multifaceted Neuroprotective Mechanisms This compound This compound Keap1_Nrf2 Keap1/Nrf2 Complex Dissociation This compound->Keap1_Nrf2 Activates Microglial_inhibition Microglial Activation Inhibition This compound->Microglial_inhibition Inhibits Inflammasome_inhibition NLRP3 Inflammasome Inhibition This compound->Inflammasome_inhibition Inhibits NFkB_MAPK_AP1 NF-κB, MAPK, AP-1 Pathway Suppression This compound->NFkB_MAPK_AP1 Suppresses TJ_preservation Tight Junction Protein Preservation This compound->TJ_preservation Preserves Endothelial_protection Endothelial Cell Protection This compound->Endothelial_protection Protects Nrf2_activation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_activation ARE Antioxidant Response Element Activation Nrf2_activation->ARE Antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, GSH-Px, HO-1) ARE->Antioxidant_enzymes ROS_reduction ↓ ROS & Lipid Peroxidation Antioxidant_enzymes->ROS_reduction Neuroprotection Neuroprotection & Cognitive Improvement ROS_reduction->Neuroprotection Cytokine_reduction ↓ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglial_inhibition->Cytokine_reduction Inflammasome_inhibition->Cytokine_reduction NFkB_MAPK_AP1->Cytokine_reduction Cytokine_reduction->Neuroprotection BBB_integrity Blood-Brain Barrier Integrity Maintenance TJ_preservation->BBB_integrity Endothelial_protection->BBB_integrity BBB_integrity->Neuroprotection

Probucel's multifaceted neuroprotective mechanisms involve coordinated antioxidant, anti-inflammatory, and blood-brain barrier protective effects.

The diagram above illustrates how probucel simultaneously targets multiple pathological processes in neurodegenerative diseases through three primary mechanisms: (1) activation of the Keap1/Nrf2 antioxidant pathway leading to enhanced expression of protective enzymes; (2) suppression of neuroinflammatory responses through inhibition of microglial activation, inflammasome formation, and pro-inflammatory signaling pathways; and (3) preservation of blood-brain barrier integrity through protection of endothelial cells and tight junction proteins. These complementary actions collectively contribute to probucel's neuroprotective effects and cognitive improvement in various preclinical models.

Conclusion and Research Perspectives

This compound represents a promising multi-target therapeutic candidate for neurodegenerative diseases, demonstrating efficacy across various preclinical models through complementary mechanisms involving antioxidant, anti-inflammatory, and vascular protective effects. The convergence of these actions on multiple pathological processes positions this compound favorably compared to single-target approaches, particularly given the complex, multifactorial nature of neurodegenerative conditions. [1]

Several research gaps remain to be addressed in future studies. While preclinical evidence is compelling, well-designed clinical trials are needed to validate these findings in human populations. Further investigation into this compound's pharmacokinetics and brain bioavailability would inform dosing strategies for neurological applications. The potential differential effects across various neurodegenerative conditions and disease stages warrants systematic evaluation. Additionally, exploration of this compound in combination therapies with other neuroprotective agents may reveal synergistic benefits. [1] [7]

The drug repurposing approach for this compound offers distinct advantages, including established safety profiles and manufacturing processes, potentially accelerating translational timelines. However, careful consideration of dosing regimens and potential side effects—particularly QT interval prolongation and HDL reduction—will be essential for clinical development. Emerging delivery systems, including nanoparticle-based formulations, may enhance this compound's therapeutic index by improving bioavailability and targeted delivery while minimizing systemic exposure. [7]

References

Probucol pharmacokinetics absorption half-life

Author: Smolecule Technical Support Team. Date: February 2026

Probucol Pharmacokinetics at a Glance

Parameter Value / Characteristics Key Contextual Notes
Oral Absorption Limited and erratic; enhanced by food [1] [2] Low and variable; a single 250 mg dose reaches peak concentration at ~18 hours [1].
Bioavailability Very low (2% - 8%); can be significantly improved with advanced formulations [3] [4] Standard formulation bioavailability is poor; solid dispersion systems markedly increase absorption [4].
Distribution Extensive tissue distribution; accumulates in adipose tissue [1] [2] Adipose tissue concentrations can be 100x plasma levels [2].
Half-Life (Single Dose) 50 - 62 hours (initial) [1]
Half-Life (Steady-State) ~98 hours [1]
Time to Steady-State 3 to 4 months of daily dosing [1]
Elimination Primarily fecal (84%); minimal renal excretion (1.9%) [1]

Formulation Strategies to Enhance Bioavailability

Advanced formulation strategies can significantly improve this compound's poor absorption, as demonstrated by the following experimental data.

Formulation Type Key Findings & Bioavailability Outcome Experimental Context

| Solid Dispersion with PVP [4] | Marked increase in dissolution and bioavailability; AUC increased proportionally with PVP ratio [4]. | Model: Rabbits Dose: Disks containing 15-500 mg this compound Mechanism: Creates supersaturated solution for enhanced absorption [4]. | | Phospholipid Complex [3] | Improved dissolution and pharmacokinetic profile [3]. | Method: Solvent-evaporation and co-grinding to form a complex with phospholipids [3]. |

Experimental Protocols from Key Studies

Here are the methodologies from two pivotal studies that investigated this compound's effects.

1. Protocol: Enhanced Bioavailability via Solid Dispersion Systems [4]

  • Objective: To evaluate the dissolution and bioavailability of this compound from solid dispersion systems with Polyvinylpyrrolidone (PVP).
  • Methodology:
    • Preparation: Solid dispersion disks were prepared by melting and cooling mixtures of this compound and PVP in various weight ratios (e.g., 1:9 this compound:PVP).
    • In Vitro Dissolution: Dissolution testing was performed using J.P. XV disintegration media No. 1 (pH 1.2) and No. 2 (pH 6.8).
    • In Vivo Pharmacokinetics: Disks were administered to rabbits. Plasma concentrations of this compound were measured over time to determine key parameters like AUC (Area Under the Curve) and half-life.
  • Key Outcome: The 1:9 this compound:PVP solid dispersion system showed supersaturated dissolution and resulted in a marked increase in AUC and a shorter half-life (12 h vs. 35 h with this compound alone) [4].

2. Protocol: Neuroprotective Effects in a Senescent Mouse Model [5]

  • Objective: To investigate whether this compound ameliorates cognitive deficits and neuronal loss in a D-galactose (D-gal)-induced aging mouse model.
  • Methodology:
    • Animal Model: Mice were treated with D-gal to induce oxidative stress and aging-like symptoms.
    • Drug Treatment: Mice were intraperitoneally administered this compound for 6 consecutive weeks.
    • Behavioral Tests: Spatial learning and memory were assessed using the Morris Water Maze (MWM) and passive avoidance tests.
    • Biochemical & Molecular Analysis: After sacrifice, the following were performed:
      • Histological examination (H&E and Nissl staining) of hippocampal neurons.
      • Measurement of oxidative stress markers (ROS, MDA) and antioxidant enzyme activities (SOD, GSH-PX).
      • Western blotting to analyze the Keap1/Nrf2 signaling pathway.
  • Key Outcome: this compound treatment improved cognitive performance, reduced neuronal loss, alleviated oxidative stress, and activated the protective Keap1/Nrf2 pathway [5].

Mechanisms of Action & Signaling Pathways

This compound's activity, particularly in neurodegenerative research, is linked to several key mechanisms. The following diagram illustrates the Keap1/Nrf2 pathway, a primary mechanism for its antioxidant effects.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Disrupts Nrf2_Inactive Nrf2 (Inactive Ubiquitination) Keap1->Nrf2_Inactive Targets for Nrf2 Nrf2 Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active Stabilizes Nucleus Nucleus Nrf2_Active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds TargetGenes SOD, GSH-Px, HO-1 ARE->TargetGenes Activates Transcription This compound This compound Intervention This compound->Keap1 Inhibits

This compound activates the Keap1/Nrf2 antioxidant pathway.

Beyond this pathway, this compound has other relevant mechanisms:

  • Mitophagy Enhancement: An AI-guided screen identified this compound as an enhancer of mitophagy (clearance of damaged mitochondria). It functioned independently of the classic PINK1/Parkin pathway and its effects depended on ABCA1 and interactions with lipid droplets [6].
  • Blood-Brain Barrier (BBB) Protection: this compound helps preserve BBB integrity by protecting endothelial cells, reducing oxidative stress, and attenuating neuroinflammation, which is significant for its potential application in neurodegenerative diseases [7].

Key Considerations for Researchers

  • Clinical Status: this compound's use is now largely confined to Japan and China for specific hyperlipidemias. It was discontinued in many Western countries due to concerns over HDL-C reduction and QT interval prolongation [1] [2].
  • Research Repurposing: Its potent antioxidant and anti-inflammatory properties have spurred investigations into new applications, particularly for neurodegenerative diseases like Alzheimer's and Parkinson's [7].
  • Formulation is Key: The pharmacokinetic data underscores that any development of this compound or its analogues must prioritize advanced formulation strategies to overcome its inherent poor absorption [4] [3].

References

What is the role of Probucol in reverse cholesterol transport

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The following table outlines key experimental approaches used to validate Probucol's role in RCT, providing a reference for researchers wishing to replicate or build upon these findings.

Experimental Goal Commonly Used Model/Assay Key Methodological Details
Assess Cholesterol Efflux In vitro assay with cholesterol-preloaded cells (e.g., adipocytes, macrophages) [1] Cells are preloaded with cholesterol, then incubated with isolated lipoprotein particles (e.g., LpAI, LpAIV) from this compound-treated or control subjects. Efflux is measured by tracking radioactive or fluorescent cholesterol.
Evaluate Lipoprotein Particle Characterization Isolation and analysis of apoA-I-containing lipoprotein subpopulations [1] Plasma samples are subjected to techniques like immunoaffinity chromatography to isolate specific particle types (LpAI, LpAI:AII, etc.), followed by analysis of their lipid and protein composition.
Measure Key Protein Activity (LCAT, CETP) Ex vivo activity assays [1] Plasma from subjects pre- and post-Probucol treatment is used in standardized assays with synthetic substrates to determine the activity levels of LCAT (lectithin–cholesterol acyltransferase) and CETP.
Investigate In Vivo RCT and Atheroprotection Animal models (e.g., FH models, SR-BI knockout mice, atherosclerosis-prone mice) [2] Animals are treated with this compound or vehicle control. Outcomes measured include: atherosclerosis lesion size, xanthoma regression, fecal sterol excretion (direct RCT measure), and hepatic expression of SR-BI and other genes.

Mechanisms of Action in Detail

This compound's effect on RCT is best understood as a multi-step process that enhances the entire pathway, from cholesterol removal in tissues to its hepatic elimination.

PeriphTissue Peripheral Tissue (e.g., Macrophage) HDL_Small Small, Discoidal HDL PeriphTissue->HDL_Small Cholesterol Efflux HDL_Mature Mature, Spherical HDL HDL_Small->HDL_Mature LCAT Esterification ApoB_Lipo ApoB-containing Lipoprotein HDL_Mature->ApoB_Lipo CETP Transfer Liver Liver HDL_Mature->Liver SR-BI Mediated Uptake ApoB_Lipo->Liver Hepatic Clearance Feces Biliary & Fecal Excretion Liver->Feces Cholesterol Excretion ABCA1 ABCA1 LCAT LCAT Activation CETP CETP Activation SRBI SR-BI Upregulation This compound This compound This compound->ABCA1 Promotes This compound->LCAT Activates This compound->CETP Activates This compound->SRBI Up-regulates

Diagram of this compound's multi-target enhancement of Reverse Cholesterol Transport.

  • Initial Efflux and HDL Remodeling: this compound creates smaller, denser HDL particles that are more effective at accepting cholesterol via the transporter ABCA1 [2] [3]. It also directly enhances the cholesterol efflux capacity of specific HDL particles like LpAI [1].

  • Lipoprotein Maturation and Transport: Once cholesterol is loaded onto HDL, this compound significantly boosts the activity of LCAT. This enzyme converts free cholesterol into cholesterol esters, maturing HDL into spherical particles and creating a concentration gradient that sustains further efflux [1].

  • Hepatic Clearance and Final Excretion: this compound completes the RCT process by increasing CETP activity, which transfers cholesterol esters from HDL back to apoB-containing lipoproteins for liver clearance [2] [4]. It also up-regulates hepatic SR-BI, a receptor that directly mediates the selective uptake of HDL cholesterol by the liver [2] [4]. This combined action efficiently channels cholesterol to the liver for excretion into bile and ultimately feces [4].

Research Implications

For researchers and drug developers, understanding this compound's mechanism offers key insights:

  • HDL Function over Quantity: this compound is a prime example of why HDL functionality is a more relevant therapeutic target than HDL-C levels [5] [2]. Its clinical benefits in reducing xanthomas and cardiovascular events, despite lowering HDL-C, underscore this principle [2].
  • Novel Delivery Systems: Research into nanoparticle-based this compound delivery systems is ongoing, aiming to better target atherosclerosis and inflammation [2].
  • Therapeutic Repurposing: Its potent antioxidant and anti-inflammatory properties, along with its ability to protect the blood-brain barrier, have sparked interest in repurposing this compound for neurodegenerative diseases [4].

References

Probucol-Mediated ABCA1 Inhibition: Mechanisms, Assessment Methodologies, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms

Probucol is a lipid-lowering drug with a unique dual functionality, serving as both a potent antioxidant and a specific inhibitor of the ATP-binding cassette transporter A1 (ABCA1). This transporter plays a critical role in cellular cholesterol homeostasis by mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I), the initial step in high-density lipoprotein (HDL) formation. The inhibition of ABCA1 by this compound creates a fascinating paradox in lipid metabolism: while it significantly lowers HDL cholesterol levels in plasma—an effect typically associated with increased cardiovascular risk—it simultaneously demonstrates anti-atherosclerotic properties and promotes regression of xanthomas and vascular lesions. This apparent contradiction has driven extensive research into the precise molecular mechanisms through which this compound modulates ABCA1 function and cellular cholesterol transport.

The molecular mechanisms by which this compound inhibits ABCA1 function are multifaceted and operate at both cellular trafficking and protein stability levels. Research demonstrates that this compound primarily impairs the translocation of ABCA1 from intracellular compartments to the plasma membrane, effectively reducing the number of functional transporters available at the cell surface to interact with lipid-poor apolipoproteins [1]. This disruption in trafficking subsequently reduces cell surface-specific binding of apoA-I, limiting its capacity to accept cellular lipids. Additionally, this compound treatment increases total cellular ABCA1 protein levels while paradoxically decreasing its activity by altering the transporter's functional state [2]. The drug renders ABCA1 resistant to calpain-mediated proteolytic degradation without affecting trypsin sensitivity, suggesting it induces specific conformational changes that protect the transporter from certain proteases while simultaneously inhibiting its lipid transport function [2]. These mechanisms collectively impair the initiation of reverse cholesterol transport, explaining the HDL-lowering effects observed with this compound treatment.

Quantitative Effects of this compound on Cholesterol Efflux

Inhibition Efficacy Across Biological Models

Table 1: this compound-Mediated Inhibition of ABCA1-Dependent Cholesterol Efflux Across Experimental Models

Biological Model Cell Type Inhibition Efficacy Key Findings Citation
Murine Macrophages J774 macrophages Up to 80% inhibition Impaired ABCA1 translocation to plasma membrane; reduced cholesterol oxidase-sensitive domain formation [1]
Human Monocytes THP-1 non-foam cells 31.5±0.1% inhibition Generation of nascent HDL particles <7nm diameter [3]
Human Foam Cells THP-1 foam cells 18.5±0.2% inhibition Production of cholesterol-containing nascent HDL >7nm via ABCA1-independent mechanisms [3]
Human Fibroblasts Normal skin fibroblasts Significant inhibition (dose-dependent) No effect on fibroblasts from Tangier disease patients (lacking functional ABCA1) [1]
Hepatoma Cells Fu5AH cells No significant effect Confirms specificity for ABCA1 over SR-BI mediated efflux [1]
Canine Spermatozoa Ejaculated sperm 35% vs 54.2% capacitation (control) Dose-dependent decrease in cholesterol efflux and tyrosine phosphorylation [4] [5]
This compound Dosage and Exposure Parameters

Table 2: Experimental Dosage and Exposure Parameters Across Study Systems

Experimental System This compound Concentration Exposure Time Primary Readout Additional Notes
In Vitro Macrophage/ Fibroblast Studies 10-50 μM 2-24 hours [3H]cholesterol efflux to apoA-I Dose-dependent inhibition of lipid efflux and apoA-I binding
Canine Spermatozoa 100-1000 μM 2 hours Capacitation status (CTC assay), cholesterol efflux 100μM effective without compromising viability; 1000μM toxic
Bovine Mammary Epithelial Cells 10-50 μM 2-4 hours [3H]cholesterol efflux to apoA-I Reduced efflux in Transwell system (apical and basolateral)
Membrane Binding Studies 10-50 μM 30-60 minutes 125I-apoA-I binding displacement Reduced apoA-I binding affinity to plasma membrane vesicles

The data reveal that this compound's inhibitory effects exhibit significant cell-type dependency and functional state variability. Notably, foam cells demonstrate substantial resistance to complete ABCA1 inhibition compared to non-foam cells, suggesting the emergence of compensatory mechanisms in cholesterol-laden cells [3]. This differential inhibition efficacy has important implications for understanding the drug's pharmacological effects in atherosclerotic lesions, where foam cells predominate. The persistence of cholesterol efflux in this compound-treated foam cells indicates the involvement of ABCA1-independent pathways that become functionally relevant under specific pathological conditions, potentially explaining the disconnect between HDL reduction and antiatherogenic effects observed with this compound therapy.

Experimental Protocols for Assessing ABCA1 Inhibition

Cellular Cholesterol Efflux Assay

The cholesterol efflux assay represents the fundamental methodology for evaluating ABCA1 function and its inhibition by compounds like this compound. The standard protocol involves several critical steps that must be carefully optimized for different cell types. For macrophage models such as J774 or THP-1 cells, researchers typically begin by seeding cells in 24-well plates at a density of 150,000 cells/well and labeling them with [3H]cholesterol (2 μCi/mL) for 48 hours in complete medium [3]. To maximize ABCA1 expression, cells are then incubated overnight with a cAMP analog (0.3 mM cpt-cAMP for J774) in medium containing 0.2% bovine serum albumin (BSA). Following induction, cells are treated with this compound (typically 10 μM) for 2 hours before initiating the efflux phase by adding lipid-free apoA-I (10 μg/mL) as cholesterol acceptor for 24 hours [1] [3]. The efflux rate is calculated as the percentage of total [3H]cholesterol released into the medium relative to the total cellular [3H]cholesterol content before efflux.

For specialized models such as induced ABCA1 expression systems, alternative approaches are employed. Baby hamster kidney (BHK) cells stably transfected with inducible human ABCA1 represent a valuable system for studying the transporter without confounding effects of endogenous regulation. These cells are typically induced with 10 nM mifepristone for 18-20 hours before this compound treatment and efflux measurement [3]. The efflux protocol must be adapted for specific research questions; for instance, when studying foam cells, researchers often pre-load macrophages with acetylated LDL (50-100 μg/mL) for 24-48 hours before the efflux assay to create cholesterol-enriched foam cells [3]. This approach revealed the intriguing finding that this compound only partially inhibits cholesterol efflux in foam cells (18.5%) compared to non-foam cells (31.5%), suggesting the engagement of alternative efflux pathways in cholesterol-loaded cells.

ABCA1 Localization and Cell Surface Binding Studies

The assessment of ABCA1 trafficking to the plasma membrane provides critical insights into the mechanism of this compound-mediated inhibition. The biotinylation assay represents a key technique for quantifying cell surface ABCA1. In this method, cells are treated with this compound following ABCA1 induction, then cooled to 4°C to halt membrane trafficking. Cell surface proteins are labeled with a membrane-impermeable biotinylation reagent (such as sulfo-NHS-SS-biotin) for 30-60 minutes [1]. After quenching the reaction and washing away excess reagent, cells are lysed and biotinylated proteins are precipitated using streptavidin-agarose beads. The precipitated proteins are then subjected to Western blot analysis using ABCA1-specific antibodies, allowing quantification of the proportion of total ABCA1 present at the plasma membrane.

Complementary approaches include fluorescent confocal microscopy to visualize ABCA1 distribution. For these studies, cells are grown on glass coverslips, treated with experimental conditions, fixed with paraformaldehyde, and permeabilized with appropriate detergents. After blocking non-specific binding, cells are incubated with anti-ABCA1 antibodies followed by fluorophore-conjugated secondary antibodies [1]. The specimens are then examined by confocal microscopy, which typically reveals that this compound treatment causes ABCA1 retention in intracellular compartments compared to its prominent plasma membrane localization in control cells. Additionally, ligand binding studies using [125I]-labeled apoA-I demonstrate that this compound reduces specific binding at the cell surface, consistent with impaired transporter translocation [1]. These complementary techniques collectively provide compelling evidence that this compound disrupts the trafficking of ABCA1 to the plasma membrane rather than directly blocking its interaction with apoA-I at the cell surface.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake ABCA1 ABCA1 Effects Effects Lower HDL Formation Lower HDL Formation Effects->Lower HDL Formation Altered Cellular Cholesterol Altered Cellular Cholesterol Effects->Altered Cellular Cholesterol Potential Therapeutic Effects Potential Therapeutic Effects Effects->Potential Therapeutic Effects ABCA1 Interaction ABCA1 Interaction Cellular Uptake->ABCA1 Interaction Altered Conformation Altered Conformation ABCA1 Interaction->Altered Conformation Impaired Trafficking Impaired Trafficking Altered Conformation->Impaired Trafficking Calpain Resistance Calpain Resistance Altered Conformation->Calpain Resistance Reduced Surface ABCA1 Reduced Surface ABCA1 Impaired Trafficking->Reduced Surface ABCA1 Less ApoA-I Binding Less ApoA-I Binding Reduced Surface ABCA1->Less ApoA-I Binding Reduced Lipid Efflux Reduced Lipid Efflux Less ApoA-I Binding->Reduced Lipid Efflux Reduced Lipid Efflux->Effects Increased Total ABCA1 Increased Total ABCA1 Calpain Resistance->Increased Total ABCA1 Inactive Pools Inactive Pools Increased Total ABCA1->Inactive Pools Inactive Pools->Effects

This compound's multilevel mechanism of ABCA1 inhibition, impacting both localization and function.

Methodological Variations and Model Systems

The effects of this compound on ABCA1 function have been investigated across diverse experimental systems, each offering unique insights into the inhibitor's mechanism and applications. In canine spermatozoa studies, researchers have utilized this compound to elucidate the role of ABCA1 in sperm capacitation—a crucial process for fertilization competence. In this model, ejaculated sperm is diluted to 100 × 10⁶ cells/mL and treated with this compound (100 μM) for 2 hours at 37°C [4]. The capacitation status is evaluated using the chlortetracycline (CTC) fluorescence assay, which distinguishes between uncapacitated, capacitated, and acrosome-reacted sperm based on distinct fluorescence patterns. These studies demonstrated that this compound treatment significantly decreased the percentage of capacitated sperm (35% vs 54.2% in controls) and reduced cholesterol efflux, establishing ABCA1's functional role in this process [4]. Further investigation revealed a dose-dependent relationship, with 500 μM this compound maximally inhibiting capacitation while maintaining membrane integrity [5].

In bovine mammary gland research, this compound has helped characterize cholesterol transport mechanisms in mammary epithelial cells. These studies employ enriched plasma membrane vesicles (EPM) isolated from lactating and non-lactating bovine mammary tissues to assess ¹²⁵I-apoA-I binding characteristics [6]. Saturation binding assays demonstrate that this compound effectively displaces ¹²⁵I-apoA-I binding to EPM in a concentration-dependent manner, with reported dissociation constants (K_D) ranging between 40-74 nmol/L for apoA-I binding [6]. For functional cholesterol efflux assays in primary bovine mammary epithelial cells (MeBo), researchers pre-label cellular cholesterol pools with ³H-cholesterol, then measure efflux to apoA-I acceptors in the presence or absence of this compound. This system revealed that this compound significantly reduces ³H-cholesterol efflux and demonstrates vectorial cholesterol transport differences between apical and basolateral membrane domains [6]. The Transwell plate system further enables the separate collection of media from apical and basolateral chambers, facilitating the determination of polarized cholesterol efflux patterns that reflect the in vivo secretion and reuptake processes in mammary tissue.

Therapeutic Implications and Research Applications

Recent genetic approaches have shed new light on the therapeutic potential of this compound-mediated ABCA1 inhibition. A 2025 Mendelian randomization study revealed that genetic inhibition of ABCA1, mimicking this compound's action, significantly reduces the risk of Behçet's disease (OR = 0.496, 95% CI 0.283–0.868, P = 0.014) [7]. This protective effect appears mediated through specific reductions in very large HDL particle concentrations (OR = 0.917, 95% CI 0.889–0.947, P < 0.001), which account for approximately 10.4% of this compound's overall protective effect against Behçet's disease [7]. These findings suggest that this compound's ABCA1 inhibitory activity may have therapeutic applications beyond cardiovascular disease, potentially extending to inflammatory and autoimmune conditions characterized by neutrophil and immune cell dysregulation.

The experimental use of this compound as a specific ABCA1 inhibitor continues to generate insights into cholesterol transport biology across diverse physiological systems. In reproductive biology, this compound studies have established ABCA1's critical role in sperm capacitation through its regulation of cholesterol efflux [4] [5]. In lactation biology, this compound has helped demonstrate the importance of ABCA1 in mediating cholesterol transfer into milk across mammary epithelia [6]. These research applications highlight this compound's value as a pharmacological tool for dissecting ABCA1's functions in various tissues, notwithstanding its complex effects on HDL metabolism and the lingering paradox between its HDL-lowering and clinically beneficial effects. Future research directions should focus on developing more specific ABCA1 modulators that can separate the beneficial anti-inflammatory and antiatherogenic effects from the potentially undesirable HDL reduction.

G A This compound Treatment B ABCA1 Inhibition A->B C Reduced Cholesterol Efflux B->C G1 Research Applications B->G1 D Lower HDL Formation C->D E Therapeutic Applications D->E F1 Reduced Inflammation (Behçet's Disease) E->F1 F2 Altered Lipoprotein Profile E->F2 F3 Xanthoma Regression E->F3 F4 Atherosclerosis Prevention E->F4 H1 Sperm Capacitation Studies G1->H1 H2 Mammary Cholesterol Transport G1->H2 H3 Foam Cell Biology G1->H3 H4 HDL Metabolism Research G1->H4

Therapeutic and research applications stemming from this compound's ABCA1 inhibition.

Conclusion

References

Probucol elimination fecal excretion pathway

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Probucol Elimination

The table below summarizes key quantitative data on this compound's elimination and related pharmacokinetic parameters [1] [2]:

Parameter Value Notes / Source
Fecal Excretion ~84% of administered dose Primary route of elimination [1] [2]
Renal Excretion ~1.9% of administered dose Minor route [1] [2]
Time to Steady-State 3 to 4 months With continuous daily dosing [2]
Elimination Half-Life Up to 98 hours (steady-state) Very long half-life; initial phase is 50-62 hours [2]

This compound's low and variable oral absorption (around 7%) means most of an oral dose passes directly through the gastrointestinal tract and is excreted unchanged in feces [1]. The portion that is absorbed accumulates extensively in adipose tissue, with concentrations in fat, liver, and adrenal glands reaching 10 to 46 times that of plasma after continuous dosing, contributing to its long elimination half-life [2].

Mechanisms and Pathways Influencing Fecal Elimination

The fecal excretion of this compound and its associated cholesterol-lowering effect are linked to its ability to enhance the reverse cholesterol transport pathway, moving cholesterol from peripheral tissues to the liver for ultimate elimination in feces.

This diagram illustrates how this compound influences key steps to promote cholesterol elimination [3] [4] [2]:

  • Increasing preβ1-HDL: this compound enhances the formation of small, lipid-poor HDL particles, which are highly efficient at accepting cholesterol from peripheral tissues.
  • Activating CETP: this compound increases cholesteryl ester transfer protein activity, moving cholesterol esters from HDL to apolipoprotein B-containing lipoproteins, which are then taken up by the liver.
  • Upregulating Hepatic SR-BI: this compound enhances the expression of scavenger receptor class B type I in the liver, facilitating the selective uptake of HDL cholesterol into the liver. The liver then secretes this cholesterol into the bile, leading to its ultimate fecal excretion.

Experimental Protocol for Cholesterol Efflux

To investigate this compound's effect on cellular cholesterol efflux, researchers use macrophage-based assays. Below is a summarized protocol based on methodologies from recent studies [5]:

  • 1. Cell Culture & Differentiation: Use THP-1 human monocytes or J774 murine macrophages. Culture THP-1 cells in RPMI 1640 medium supplemented with 10% Fetal Calf Serum. Differentiate THP-1 monocytes into macrophages by treating with 50 µg/ml Phorbol Myristate Acetate for 72 hours.
  • 2. Cholesterol Labeling & Foam Cell Formation: Label cellular cholesterol pools by incubating cells with 2 µCi/ml [³H]cholesterol for 48 hours. To induce foam cell formation, treat cells with Acetylated LDL during the labeling or subsequent incubation period.
  • 3. ABCA1 Induction & this compound Treatment: Induce expression of the ABCA1 transporter by treating cells with 10 µM 9-cis-retinoic acid or 0.3 mM 8-(4-Chlorophenylthio) adenosine 3’,5’-cyclic monophosphate overnight. Incubate cells with or without this compound for 2 hours.
  • 4. Cholesterol Efflux Phase: Wash cells and incubate with 10 µg/ml apolipoprotein A-I as a cholesterol acceptor for 24 hours.
  • 5. Data Analysis & Calculation: Collect culture medium and measure radiolabeled cholesterol released from cells. Calculate cholesterol efflux rate using the formula: ( [³H]cholesterol in medium / ( [³H]cholesterol in cells + [³H]cholesterol in medium) ) × 100.

Research Implications and Context

This compound's unique effect of lowering HDL-C levels was initially viewed as undesirable. However, current research suggests this reflects an accelerated reverse cholesterol transport pathway, where cholesterol is more efficiently shuttled from tissues to the liver and out into the feces [3] [4]. The primary goal of enhancing cholesterol fecal excretion is to reduce the cholesterol burden in peripheral tissues, including arterial walls, thereby alleviating atherosclerosis [5] [6].

References

Probucol research Alzheimer's disease preclinical

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Neuroprotective Mechanisms of Action

Probucol is believed to exert potential benefits in Alzheimer's disease through several interconnected pathways, as illustrated below.

G cluster_peripheral Peripheral & Vascular Pathways cluster_central Central Nervous System Pathways This compound This compound P1 Reduces systemic lipoprotein-Aβ production This compound->P1 P2 Enhances blood-brain barrier (BBB) integrity and function This compound->P2 P3 Potent antioxidant effects (reduces oxLDL) This compound->P3 P4 Modulates sRAGE, promoting Aβ clearance This compound->P4 C1 Reduces neuroinflammation (microglial activation) This compound->C1 C2 Inhibits Syk/ROS pathway & neuronal pyroptosis This compound->C2 C3 Attenuates oxidative stress and cell apoptosis This compound->C3 C4 Increases hippocampal Apolipoprotein E (ApoE) This compound->C4 Outcome Reduced neurodegeneration and cognitive preservation P1->Outcome Prevents capillary damage P2->Outcome Reduces Aβ influx P3->Outcome Lowers systemic oxidative stress P4->Outcome C1->Outcome C2->Outcome C3->Outcome C4->Outcome Supports synaptic plasticity

This compound's multi-target mechanisms in Alzheimer's disease models.

  • Targeting Peripheral Lipoprotein-Aβ: A leading hypothesis suggests that this compound works by reducing the production and secretion of lipoprotein-amyloid beta (Aβ) complexes in the liver. These complexes can compromise the brain's microvasculature, leading to blood-brain barrier (BBB) dysfunction, neuroinflammation, and Aβ deposition in the brain [1] [2] [3]. By targeting this systemic source, this compound may reduce the brain's amyloid burden.

  • Antioxidant and Anti-inflammatory Effects: this compound is a potent antioxidant. In animal models, it has been shown to reduce oxidative stress and inhibit the Syk/ROS signaling pathway. This inhibition leads to reduced neuronal pyroptosis (a pro-inflammatory form of cell death) and apoptosis, thereby protecting against cognitive impairment [4] [5].

  • Modulation of Aβ Transport: A recent human trial in patients with hyperlipidemia demonstrated that this compound increases plasma levels of soluble Receptor for Advanced Glycation End products (sRAGE) [6]. sRAGE acts as a decoy receptor, binding to Aβ in the blood and facilitating its clearance from the brain, thus reducing the cerebral amyloid load.

  • Enhancing Synaptic Markers: An older preclinical study found that this compound administration in aged rats increased hippocampal levels of Apolipoprotein E (ApoE) and the synaptic protein SNAP-25, suggesting a role in promoting synaptic plasticity and health [7].

Summary of Preclinical and Clinical Findings

The table below summarizes key quantitative data and methodologies from pivotal studies on this compound.

Table 1: Key Preclinical and Clinical Evidence for this compound in Alzheimer's Disease and Related Models

Model/Subject Dosage & Duration Key Findings Proposed Primary Mechanism
Rats with Vascular Dementia (VD) [4] 3.5 mg/kg/day for 8 weeks Significantly improved cognitive impairment; reduced oxidative stress and neuronal apoptosis. Inhibition of the Syk/ROS pathway, reducing pyroptosis and neuroinflammation.
Hyperlipidemic Humans (Normal Cognition) [6] 1000 mg/day for 12 weeks Significantly increased plasma Aβ42 and sRAGE levels. Enhanced peripheral clearance of Aβ via sRAGE.
Aged Rats [7] Chronic oral administration Increased hippocampal ApoE and SNAP-25; reduced astroglial marker GFAP. Support of synaptic plasticity and reduced astroglial activation.
Striatal Slices (Model of HD) [8] 10-30 μM in vitro Prevented ROS formation and lipid peroxidation induced by metabolic/excitotoxic stress. Direct antioxidant/scavenger properties.

Ongoing Clinical Trials: The PIA Study

The most advanced clinical investigation is the This compound in Alzheimer's Disease (PIA) Study, a Phase II trial across Australia and New Zealand [1] [2] [9].

  • Trial Design: A randomized, double-blind, placebo-controlled study. The target is to enroll 314 participants with mild-to-moderate AD [2] [3].
  • Intervention: Participants receive either 500 mg of this compound (Lorelco) twice daily or a placebo for 104 weeks (2 years). The first two weeks involve a placebo run-in for all participants to monitor adherence [2].
  • Primary Outcome: The change in cognitive performance from baseline to 104 weeks, measured by the Alzheimer’s Disease Assessment Scales-Cognitive Subscale (ADAS-Cog) [2] [3].
  • Secondary Outcomes: These include changes in brain structure (MRI), cerebral amyloid load (Amyloid PET), quality of life, and safety/tolerability [2] [3].

Experimental Protocols from Key Studies

For researchers designing related experiments, here are summaries of the methodologies used in the cited literature.

Table 2: Experimental Protocols from Key Studies

Study Focus In Vivo Model In Vitro Model Key Assessments
VD Model & Mechanism [4] SD rats; 2-VO model of chronic cerebral hypoperfusion. This compound (3.5 mg/kg/day) for 8 weeks post-modeling. BV-2 microglia exposed to hypoxia-hypoglycemia and H₂O₂, with/without Syk inhibitor. Cognitive tests (e.g., Morris water maze); Immunofluorescence; Western blot (P-Syk, NLRP3, apoptosis markers).
Aβ Transport in Humans [6] 120 hyperlipidemic patients with normal cognition; randomized to this compound (1000 mg/day) or placebo for 12 weeks. N/A Plasma Aβ42, sRAGE, and oxLDL levels measured at baseline, 6, and 12 weeks.
Synaptic Effects [7] Aged (26-month) Long-Evans rats; chronic oral this compound. N/A Western blot and quantitative PCR for hippocampal ApoE, LRP, SNAP-25, and GFAP levels.

Conclusions and Future Directions

Current evidence suggests this compound's potential as a multi-target therapeutic for Alzheimer's disease, addressing several key pathological processes simultaneously, including vascular dysfunction, oxidative stress, and impaired Aβ clearance [5]. The ongoing PIA Study will be crucial in determining whether these promising preclinical and early clinical findings translate into tangible cognitive benefits for patients with AD.

References

Experimental Evidence of Probucol's Effect on SR-BI

Author: Smolecule Technical Support Team. Date: February 2026

Model System Key Finding on Selective CE Uptake Effect on SR-BI Expression Reference
Mice (in vivo) Marked increase in liver and adrenal glands No change in SR-BI protein levels [1]
SR-BI-transfected cells (in vitro) 2-fold increase from Probucol-HDL vs Control-HDL Not Applicable (controlled expression) [1]
Hypercholesterolemic Rabbits (in vivo) ~2-fold increase in hepatocytes Significant upregulation (vs. high-cholesterol diet) [2] [3]
Y1-BS1 Adrenal Cells Significantly greater uptake from this compound-HDL Amplified by ACTH (induces SR-BI) [1]

This compound's effect is linked to its ability to modify the HDL particle itself, making it a better substrate for SR-BI. This was demonstrated when HDL isolated from this compound-treated mice showed enhanced selective uptake in cell culture, whereas simply adding this compound to HDL in a test tube did not reproduce this effect [1]. This enhanced interaction occurs even with minimal changes to the HDL's physical composition, suggesting a functional modification [1].

Detailed Experimental Protocol

The core methodology for measuring selective cholesteryl ester uptake, as used in these studies, is outlined below. This multi-step process isolates and quantifies the lipid transfer mediated by SR-BI.

G cluster_legend Calculation of Selective Uptake Start Start: Prepare Double-Labeled HDL A Label HDL Core with ³H-Cholesteryl Ester Start->A B Label HDL Protein with ¹²⁵I A->B C Incubate with Cells Expressing SR-BI B->C D Measure Cell-Associated Radioactivity C->D E Calculate Selective Uptake D->E L1 Total ³H-CE Processed by Cell L2 Subtract ³H from HDL Holoparticle Uptake L3 = Selective CE Uptake

Experimental Workflow for Measuring Selective CE Uptake

The key steps involve:

  • Preparation of Double-Radiolabeled HDL: HDL particles are labeled with ³H-cholesteryl ester (³H-CE) in their lipid core and with ¹²⁵I on their protein component (e.g., apolipoprotein A-I) [1] [4].
  • Cell Incubation: The labeled HDL is incubated with cells expressing SR-BI (e.g., transfected cells, primary hepatocytes) for a set period [1] [2].
  • Radioactivity Measurement: After incubation, cell-associated ³H and ¹²⁵I radioactivity is measured [1].
  • Data Calculation:
    • ¹²⁵I decay measures HDL holoparticle uptake.
    • Selective CE uptake is calculated as the difference between total cell-associated ³H-CE and the ³H-CE accounted for by holoparticle uptake [1].

The Broader Mechanism: this compound in Reverse Cholesterol Transport

This compound's action on SR-BI is part of a broader, seemingly paradoxical mechanism that enhances reverse cholesterol transport (RCT) despite lowering HDL-C levels. The diagram below illustrates this integrated pathway.

This compound's Integrated Mechanism in RCT

The process involves several coordinated actions:

  • Inhibition of Hepatic ABCA1: this compound inhibits the ABCA1 transporter in the liver, reducing the re-efflux of cholesterol from the liver back into the plasma. This explains the drop in HDL-C levels and, paradoxically, diverts more HDL-derived cholesterol toward excretion into the bile [4].
  • Promotion of Macrophage RCT: Despite lowering HDL-C, studies in mice show that this compound maintains or even increases the net flux of cholesterol from macrophages to the feces, which is the ultimate goal of atheroprotective RCT [4].
  • Improvement of HDL Function: this compound improves the anti-oxidant and anti-inflammatory properties of HDL, such as increasing paraoxonase 1 (PON1) activity and reducing myeloperoxidase (MPO) activity, making it more functional [5].

Interpretation and Research Implications

The collected evidence indicates that this compound's HDL-lowering is not a negative side effect but a reflection of its potent action in enhancing RCT through SR-BI. The upregulation and enhanced functionality of hepatic SR-BI facilitate the critical final step of delivering cholesterol to the liver for elimination [6] [2] [5].

For your whitepaper, you can position this compound as a proof-of-concept that therapeutic strategies targeting RCT functionality can be more impactful than those merely aiming to raise HDL-C concentration. This explains its clinical benefits in reducing atherosclerosis and xanthomas despite its effect on plasma HDL-C levels [5] [7].

References

Comprehensive Technical Analysis of Probucol's Pharmacodynamics and Lipid-Lowering Effects

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Historical Context

Probucol is a unique lipid-lowering agent with a complex pharmacological profile that distinguishes it from other cholesterol-modifying therapeutics. Initially developed as a synthetic antioxidant for industrial applications in rubber manufacturing, this compound was subsequently discovered to possess cholesterol-lowering properties in rodent models, leading to its development as a therapeutic agent for hypercholesterolemia. [1] Chemically, this compound is classified as a bisphenolic compound with a molecular formula of C₃₁H₄₈O₂S₂ and a molecular weight of 516.842 g/mol. [2] Its chemical structure features two tertiary butyl phenolic groups connected by an isopropylidenedithio bridge, contributing to both its lipophilicity and potent antioxidant properties. [2]

The historical trajectory of this compound has been marked by both clinical use and regulatory challenges. While it was previously approved in several Western countries for managing hypercholesterolemia, concerns regarding QT interval prolongation observed in animal studies and its unusual effect of significantly lowering high-density lipoprotein cholesterol (HDL-C) led to its withdrawal from many markets. [3] [1] Despite this withdrawal, this compound has continued to be prescribed in several Asian countries and South Africa, particularly for specialized applications such as promoting xanthoma regression in patients with familial hypercholesterolemia. [1] The drug is currently categorized as "approved, investigational, withdrawn" in drug databases, reflecting its complex regulatory history. [2]

Lipid-Modifying Effects and Clinical Efficacy

Impact on Plasma Lipoproteins

This compound exerts distinctive effects on the plasma lipoprotein profile, characterized by moderate reductions in atherogenic lipoproteins coupled with a pronounced decrease in HDL-C. The table below summarizes the quantitative effects of this compound monotherapy on major lipoprotein classes based on clinical trials and pharmacological studies:

Table 1: Effects of this compound Monotherapy on Plasma Lipoproteins

Lipoprotein Parameter Mean Change (%) Range Observed in Clinical Studies (%) Time to Steady-State Effect
LDL-C -10 to -20% -8% to -33% Several weeks
Total Cholesterol -10 to -20% -10% to -22% Several weeks
HDL-C -20 to -30% -17% to -33% Several weeks
HDL₂ Subfraction -13 to -33% Variable preferential reduction Several weeks
HDL₃ Subfraction Variable Dependent on baseline levels Several weeks
Apolipoprotein A-I -10 to -25% -10% to -25% Several weeks
Triglycerides Minimal to no change Variable, sometimes increased Not consistent
VLDL Cholesterol Minimal to no change Not significant Not consistent

[3] [1] [2]

The lipid-lowering effects of this compound manifest within several weeks of initiation and can persist for weeks to months after discontinuation, likely reflecting the drug's extensive distribution into adipose tissue and exceptionally long elimination half-life. [3] The pharmacokinetic profile of this compound is characterized by limited and variable gastrointestinal absorption (approximately 7%), which is enhanced when administered with food. [2] The drug accumulates gradually in the body, reaching steady-state concentrations only after 3-4 months of continuous administration. [3] this compound displays extensive distribution into plasma lipoproteins (approximately 90%), primarily associating with LDL and VLDL fractions. [3] The terminal elimination half-life ranges dramatically from 12 hours to more than 500 hours, with the longest half-life observed in adipose tissue, where concentrations can reach 100 times those in plasma. [3] [2]

Comparative Efficacy with Other Lipid-Lowering Agents

In head-to-head clinical comparisons, this compound demonstrates more modest LDL-C lowering efficacy compared to statins. A multicenter randomized clinical trial comparing various lovastatin regimens with this compound (500 mg twice daily) in patients with severe primary hypercholesterolemia found lovastatin to be considerably more effective. [4] Lovastatin regimens reduced LDL-C by 25-40%, while this compound reduced LDL-C by only 8%. [4] Additionally, lovastatin increased HDL-C by 9-12%, whereas this compound decreased HDL-C by 23%. [4]

Despite its less potent LDL-C lowering effects, this compound has demonstrated particular clinical utility in promoting the regression of xanthomas. [3] [1] This effect is often apparent after 2-3 months of therapy and has been observed even in patients with homozygous familial hypercholesterolemia who typically respond poorly to other lipid-lowering agents. [3] The combination of this compound with bile acid sequestrants (cholestyramine or colestipol) produces additive LDL-C lowering effects, with reductions of 27-28% reported in clinical studies. [3]

Molecular Mechanisms of Action

Lipid-Lowering Mechanisms

This compound exerts its lipid-modifying effects through multiple molecular pathways that impact various aspects of cholesterol metabolism and transport:

  • Enhanced LDL Catabolism: this compound increases the fractional catabolic rate of LDL by up to 87% in treated patients. This effect appears to operate through both receptor-mediated and receptor-independent pathways, as this compound effectively lowers LDL-C even in LDL receptor-deficient animal models and in humans with homozygous familial hypercholesterolemia. [3] [1]

  • Modulation of Reverse Cholesterol Transport: this compound appears to enhance reverse cholesterol transport through increased plasma cholesteryl ester transfer protein (CETP) activity and boosted hepatic scavenger receptor class B type I (SR-BI) expression. [1] This enhanced reverse transport accelerates the movement of cholesteryl esters from HDL to lower-density lipoproteins. [5] The reduction in HDL-C observed with this compound may paradoxically reflect accelerated reverse cholesterol transport rather than impaired cholesterol efflux. [3] [1]

  • Inhibition of Cellular Cholesterol Efflux: this compound inhibits ATP-binding cassette transporter A1 (ABCA1)-mediated cellular lipid efflux. [2] This inhibition reduces the formation of nascent HDL particles and shifts HDL formation toward smaller, discoidal particles that may more efficiently uptake free cholesterol from peripheral tissues. [1]

  • Enhanced Biliary Cholesterol Excretion: this compound promotes the excretion of cholesterol into bile, with studies showing increased bile acid excretion by up to 84% following this compound administration. [3] This enhanced fecal elimination represents a significant final pathway for cholesterol removal from the body.

The following diagram illustrates this compound's multifaceted mechanisms of action impacting lipoprotein metabolism:

G cluster_1 HDL Metabolism & Reverse Cholesterol Transport cluster_2 Antioxidant Effects This compound This compound LDL_Catabolism Enhanced LDL Catabolism This compound->LDL_Catabolism Biliary_Excretion Increased Biliary Cholesterol Excretion This compound->Biliary_Excretion ABCA1_Inhibition ABCA1 Inhibition This compound->ABCA1_Inhibition CETP_Activation CETP Activation This compound->CETP_Activation SRBI_Expression Enhanced Hepatic SR-BI Expression This compound->SRBI_Expression HDL_Reduction Reduced HDL-C with Enhanced RCT This compound->HDL_Reduction LDL_Oxidation Inhibition of LDL Oxidation This compound->LDL_Oxidation Foam_Cell Reduced Macrophage Foam Cell Formation This compound->Foam_Cell ABCA1_Inhibition->HDL_Reduction Reduced nascent HDL formation CETP_Activation->HDL_Reduction Enhanced CE transfer SRBI_Expression->HDL_Reduction Hepatic HDL uptake

This compound's integrated mechanisms target multiple pathways in lipoprotein metabolism and oxidative stress.

Antioxidant and Anti-inflammatory Properties

Beyond its lipid-modifying effects, this compound possesses significant antioxidant properties that contribute to its potential antiatherogenic effects:

  • Inhibition of LDL Oxidation: this compound at concentrations of 1-5 μmol/L inhibits the formation of peroxides in LDL incubated with endothelial cells. [3] LDL isolated from patients treated with this compound demonstrates greater resistance to oxidative modification compared to LDL from untreated controls. [3]

  • Reduction of Foam Cell Formation: At concentrations of 103-207 mg/L, this compound prevents the development of macrophages into foam cells and reduces intracellular accumulation of esterified cholesterol elicited by acetyl LDL. [3] This inhibition of foam cell formation represents a critical antiatherogenic mechanism independent of lipid lowering.

  • Anti-inflammatory Effects: Experimental studies indicate that this compound can suppress the secretion of interleukin-1 from peritoneal macrophages stimulated with lipopolysaccharide. [3] This anti-inflammatory activity may contribute to the drug's beneficial effects on vascular inflammation.

The antioxidant properties of this compound are particularly noteworthy given the hypothesized role of oxidized LDL in atherogenesis. By incorporating into LDL particles due to its lipophilicity, this compound protects LDL from oxidative modification, potentially interrupting a key early step in atherosclerotic plaque development. [3]

Experimental Methodologies for this compound Research

Clinical Trial Designs

Well-designed clinical trials investigating this compound's effects should incorporate several key elements:

  • Randomization and Blinding: A 12-week randomized, double-blind, placebo-controlled trial design has been effectively employed to investigate this compound's effects on plasma amyloid-β transport in hyperlipidemic patients. [6] This design involves computer-generated random sequences with unique participant identifiers, with all trial participants and personnel (except research pharmacists and statisticians) blinded to treatment allocation. [6]

  • Dosage Regimen: Clinical trials typically administer this compound at 500 mg twice daily with meals to enhance bioavailability. [3] [6] The extended elimination half-life necessitates treatment periods of at least 12 weeks to reach steady-state concentrations and assess full pharmacological effects.

  • Outcome Measures: Key endpoints include lipid parameters (LDL-C, HDL-C, total cholesterol, triglycerides), specific lipoprotein subfractions, apolipoprotein levels, and emerging biomarkers such as oxidized LDL, cholesterol ester transfer protein activity, and reverse cholesterol transport metrics. [1] [6]

  • Safety Monitoring: Comprehensive safety assessments should include physical examinations, liver and renal function tests, and electrocardiograms with particular attention to QT interval measurement given historical concerns about this compound's potential to prolong cardiac repolarization. [3] [6]

Mendelian Randomization Approaches

Mendelian randomization (MR) has emerged as a powerful methodological approach for investigating this compound's effects on clinical outcomes:

  • Instrumental Variable Selection: Single nucleotide polymorphisms (SNPs) associated with this compound's molecular targets (particularly ABCA1 expression quantitative trait loci) serve as instrumental variables. [7] Selection criteria typically include significance thresholds (P < 1 × 10⁻⁵), F-statistics > 10 to exclude weak instruments, and linkage disequilibrium pruning (r² = 0.3, distance = 100 kb). [7]

  • Two-Sample MR Design: This approach uses genetic variants associated with the exposure (this compound targets) from one genome-wide association study and outcome data from separate studies. [7] The analysis must satisfy three key assumptions: (1) genetic variants robustly associate with the exposure; (2) variants are independent of confounders; and (3) variants affect the outcome only through the exposure. [7]

  • Two-Step MR Mediation Analysis: To investigate causal pathways, a two-step approach first estimates this compound's effect on potential mediators (e.g., circulating metabolites), then assesses the causal effect of these mediators on the clinical outcome. [7] Statistical methods include inverse variance weighting, MR-Egger regression, and sensitivity analyses for pleiotropy.

Animal Models and Preclinical Studies

Several animal models have proven valuable for investigating this compound's pharmacological effects:

  • Watanabe Heritable Hyperlipidemic Rabbits: This LDL receptor-deficient model demonstrates that this compound lowers LDL-C through receptor-independent mechanisms and provides evidence for this compound's antiatherogenic effects independent of lipid lowering. [3]

  • Pdss2 Mutant Mice: This model of primary coenzyme Q10 deficiency has been used to demonstrate this compound's beneficial effects on renal and metabolic sequelae, showing significant amelioration of glomerulopathy-like kidney disease. [8]

  • D-galactose-induced Aging Models: Mice treated with D-galactose to induce accelerated aging have been used to investigate this compound's effects on cognitive function, demonstrating reversal of cognitive dysfunction and improvements in synaptic plasticity. [9]

Therapeutic Applications and Emerging Research

Current Clinical Applications

Despite its withdrawal from many Western markets, this compound maintains important therapeutic roles in specific clinical contexts:

  • Familial Hypercholesterolemia and Xanthoma Regression: this compound has demonstrated particular efficacy in promoting the regression of cutaneous and tendinous xanthomas in patients with familial hypercholesterolemia, often showing effects within 2-3 months of treatment. [3] [1] This application represents one of the most consistent clinical uses of this compound, particularly in Asian countries.

  • Combination Therapy for Severe Hypercholesterolemia: When combined with bile acid sequestrants (cholestyramine or colestipol), this compound provides additional LDL-C lowering beyond either agent alone. [3] Combination therapy with statins may also be employed, though formal studies of such combinations are limited.

Emerging Research Directions

Recent investigations have explored potential new therapeutic applications for this compound:

  • Behçet's Disease Prevention: Mendelian randomization studies suggest that this compound may significantly reduce the risk of Behçet's disease, potentially through reduction of very large HDL particle concentrations. The estimated odds ratio for this protective effect is 0.496 (95% CI 0.283-0.868, P = 0.014). [7]

  • Alzheimer's Disease and Cognitive Protection: A 12-week randomized controlled trial in hyperlipidemic patients found that this compound significantly increased plasma Aβ42 levels, likely through modulation of soluble receptor of advanced glycation end products (sRAGE). [6] These findings suggest potential protective effects against Alzheimer's disease pathology.

  • Aging-Related Cognitive Impairment: Experimental studies in D-galactose-induced aging mouse models demonstrate that this compound can reverse cognitive dysfunction, ameliorate impairments in long-term potentiation, increase expression of postsynaptic density protein 95, and inhibit senescence markers. [9]

  • Renal Protection in Metabolic Disorders: Research in Pdss2 mutant mice with primary coenzyme Q deficiency shows that this compound significantly ameliorates glomerular disease and metabolic abnormalities, restoring CoQ9 content in kidney tissue and mitigating transcriptional alterations in peroxisome proliferator-activated receptor pathway signaling. [8]

Safety and Tolerability Profile

This compound's safety profile is characterized by generally mild adverse effects but several specific concerns that have impacted its clinical use:

  • Gastrointestinal Effects: The most commonly reported adverse effects involve the gastrointestinal tract, with diarrhea predominating. These effects are typically mild and seldom require treatment withdrawal. [3]

  • QT Interval Prolongation: Animal studies have demonstrated increased incidence of ventricular arrhythmias and sudden death in dogs and rhesus monkeys treated with this compound. [3] Human trials have shown QT interval prolongation in some patients, although no increased incidence of cardiac arrhythmias has been definitively established in clinical studies. [3]

  • HDL Cholesterol Reduction: The consistent and substantial reduction in HDL-C (20-30%) represents a unique characteristic of this compound among lipid-lowering agents. While traditionally considered an adverse effect, emerging evidence suggests this may reflect enhanced reverse cholesterol transport. [3] [1]

The extensive tissue distribution and exceptionally long elimination half-life of this compound, particularly in adipose tissue, necessitate careful consideration of its pharmacokinetic properties in safety monitoring and dosing regimen design. [3] [2]

Conclusion

This compound represents a pharmacologically unique agent with a complex mechanism of action involving both lipid-modifying and antioxidant properties. Its ability to reduce LDL-C through receptor-independent pathways makes it particularly valuable in homozygous familial hypercholesterolemia, while its potent antioxidant effects may confer benefits beyond cholesterol reduction. The paradoxical reduction in HDL-C, once viewed as a significant liability, is now understood to potentially reflect enhanced reverse cholesterol transport through CETP activation and SR-BI expression.

Emerging research methodologies, particularly Mendelian randomization, provide new opportunities to investigate this compound's effects on clinical outcomes and elucidate its mechanisms of action. Recent studies suggesting potential benefits in Behçet's disease, Alzheimer's pathology, and aging-related cognitive impairment indicate that this older medication may have untapped therapeutic potential in diverse disease contexts.

References

Probucol biosynthetic pathway synthetic preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Probucol

The table below summarizes the core chemical information for this compound, which is essential for any synthetic or biosynthetic consideration.

Property Description
IUPAC Name 2,6-di-tert-butyl-4-({2-[(3,5-di-tert-butyl-4-hydroxyphenyl)sulfanyl]propan-2-yl}sulfanyl)phenol [1]
Chemical Formula C₃₁H₄₈O₂S₂ [1]
CAS Registry Number 23288-49-5 [1]
Common Name This compound [1]
SMILES Notation CC(C)(SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C)SC1=CC(=C(O)C(=C1)C(C)(C)C)C(C)(C)C [1]
Molecular Weight 516.842 g/mol [1]
Melting Point 125 °C [1]
Water Solubility 4.2e-05 g/L (Poor solubility) [1]

Historical Context and Known Mechanisms

This compound is a bisphenol compound that was initially developed as a lipid-lowering agent [2] [3]. While its clinical use has become limited, research into its mechanisms continues. The following diagram illustrates its key known mechanisms of action based on current research.

G cluster_1 Lipid & Cholesterol Metabolism cluster_2 Antioxidant & Anti-inflammatory Effects cluster_3 Cellular & Neurological Effects This compound This compound ABCA1 Inhibits ABCA1-mediated cellular lipid efflux This compound->ABCA1 RCT Enhances Reverse Cholesterol Transport This compound->RCT CETP Activates CETP This compound->CETP SRBI Enhances hepatic SR-BI expression This compound->SRBI LDLox Prevents oxidation of LDL This compound->LDLox Neuroinflammation Attenuates neuroinflammation This compound->Neuroinflammation NFkB Inhibits NF-κB pathway This compound->NFkB Mitophagy Enhances mitophagy (via ABCA1 & Lipid Droplets) This compound->Mitophagy BBB Protects Blood-Brain Barrier integrity This compound->BBB ApoE Increases hippocampal ApoE production This compound->ApoE CETP->RCT SRBI->RCT

Key known pharmacological mechanisms of this compound.

References

Comprehensive Application Notes and Protocols: HPLC Method Validation for Probucol Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HPLC Method Validation for Probucol

Regulatory Context and Importance

High-Performance Liquid Chromatography (HPLC) method validation is a mandatory requirement in the pharmaceutical industry to ensure the reliability, accuracy, and reproducibility of analytical methods used for drug substances and products. For This compound, a lipid-lowering medication with emerging therapeutic potential, validated HPLC methods are essential for quality control, stability testing, and supporting clinical trials. Regulatory authorities worldwide including the FDA (Food and Drug Administration), EMA (European Medicines Agency), and ICH (International Council for Harmonisation) require strict validation guidelines to confirm that analytical methods meet predefined quality standards [1]. The validation process provides documented evidence that the method is fit for its intended purpose, whether for identity, potency, purity, or quality attributes of this compound and its formulations.

The validation lifecycle for analytical methods progresses through three main stages: method design, method validation, and method maintenance (continued verification). Method validation is an ongoing process that evolves throughout the product development lifecycle, with early-phase methods requiring verification of "scientific soundness" and late-phase methods requiring full validation compliant with ICH guidelines [2]. For this compound, which has demonstrated potential in recent studies for Behçet's disease prevention through its effects on circulating metabolites [3], robust HPLC methods are particularly important for monitoring stability and impurity profiles.

Key Validation Parameters

According to ICH Q2(R1) and USP general chapter <1225>, the validation of HPLC methods for drug substances like this compound requires assessment of multiple parameters to ensure method suitability [1] [2]. These parameters establish that the method can accurately identify and quantify this compound while effectively separating it from impurities, degradation products, and formulation components. The core validation parameters include:

  • Specificity: Ability to discriminate between this compound and other components
  • Accuracy: Closeness of test results to the true value
  • Precision: Repeatability of measurements under prescribed conditions
  • Linearity: Proportionality of response to analyte concentration
  • Range: Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity
  • Robustness: Capacity to remain unaffected by small variations in method parameters
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Sensitivity thresholds for detection and quantification

For stability-indicating methods for this compound, which must accurately monitor the active pharmaceutical ingredient (API) while detecting and quantifying degradation products, specificity and robustness are particularly critical parameters that require thorough investigation [2].

Experimental Protocols for this compound HPLC Method Validation

Specificity and Selectivity Testing

Specificity demonstrates that the method can unequivocally assess the analyte (this compound) in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components [2]. The experimental procedure for specificity testing of this compound HPLC method should include:

  • Preparation of samples:
    • This compound standard solution (at target concentration)
    • Placebo preparation (for drug product) containing all excipients except this compound
    • Forced degradation samples of this compound under stress conditions:
      • Acid degradation (e.g., 0.1N HCl at 60°C for 1-2 hours)
      • Base degradation (e.g., 0.1N NaOH at 60°C for 1-2 hours)
      • Oxidative degradation (e.g., 3% H₂O₂ at room temperature for 1-2 hours)
      • Thermal degradation (e.g., solid this compound at 105°C for 24 hours)
      • Photolytic degradation (e.g., exposure to UV light for 24 hours)
    • Spiked mixture of this compound with available impurities and degradation markers
    • Chromatographic conditions:
    • Column: C18, 150 × 4.6 mm, 3.5 μm (or equivalent)
    • Mobile phase: Appropriate gradient or isocratic system (e.g., acetonitrile:water with possible modifier)
    • Flow rate: 1.0 mL/min
    • Detection: UV detection at 254 nm (or λmax for this compound)
    • Column temperature: 25-30°C
    • Injection volume: 10-20 μL
  • Data analysis:
    • Examine chromatograms for interference from placebo at this compound retention time
    • Evaluate separation of this compound from degradation products in stressed samples
    • Assess peak purity using Photo-Diode Array (PDA) detection or Mass Spectrometry (MS) to demonstrate homogeneous this compound peak without co-eluting impurities [2]
    • Confirm that resolution between this compound and closest eluting peak is ≥2.0
Accuracy and Recovery Studies

Accuracy confirms that the method provides results close to the true value for this compound across the specified range. For quantitation of this compound as the API, accuracy is typically determined through recovery studies using spiked samples [1] [2]. The experimental protocol should include:

  • Sample preparation:
    • Prepare a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of target concentration)
    • For drug substance (this compound API): Prepare solutions in diluent at each level
    • For drug product: Spike placebo with known amounts of this compound reference standard at each level
    • Use independently prepared samples (three preparations per concentration level)
  • Analysis and calculation:
    • Analyze each preparation using the validated HPLC method
    • Calculate recovery for each sample: % Recovery = (Measured Concentration / Theoretical Concentration) × 100
    • Calculate mean recovery and relative standard deviation (RSD) for each level and overall
  • Acceptance criteria:
    • Mean recovery for this compound at each level should be 98.0-102.0%
    • RSD for multiple preparations at each level should be ≤2.0% [2]

Table 1: Accuracy Study Design for this compound HPLC Method Validation

Concentration Level Number of Preparations Theoretical Concentration (μg/mL) Acceptance Criteria (% Recovery)
80% (Low) 3 e.g., 80 98.0-102.0
100% (Medium) 3 e.g., 100 98.0-102.0
120% (High) 3 e.g., 120 98.0-102.0
Precision Evaluation

Precision of the analytical method is evaluated at three levels: repeatability, intermediate precision, and reproducibility [1] [2]. The experimental protocols for each level are as follows:

  • Repeatability (System Precision):
    • Prepare six independent sample preparations of this compound at 100% of test concentration
    • Analyze using the same analyst, same instrument, on the same day
    • Calculate %RSD of peak areas for this compound
    • Acceptance criterion: %RSD ≤1.0% for this compound peak areas [2]
  • Repeatability (Method Precision):
    • Prepare six independent sample preparations of this compound from the same homogeneous batch
    • Analyze using the same analyst, same instrument, on the same day
    • Calculate %RSD of this compound content
    • Acceptance criterion: %RSD ≤2.0% for this compound content [2]
  • Intermediate Precision:
    • Perform method precision study on different days, with different analysts, using different instruments
    • Prepare six independent sample preparations each time
    • Compare results between two sets (e.g., using F-test and t-test)
    • Acceptance criteria:
      • %RSD for each set ≤2.0%
      • No significant difference between two sets (p > 0.05)
  • Reproducibility:
    • Typically assessed during method transfer between laboratories
    • Follow similar protocol to intermediate precision but between different laboratories
    • Establish comparable results between sites

Table 2: Precision Acceptance Criteria for this compound HPLC Method

Precision Level Experimental Design Acceptance Criteria (%RSD)
System Precision 6 replicate injections of standard ≤1.0%
Method Repeatability 6 independent sample preparations ≤2.0%
Intermediate Precision 6 preparations by different analysts/days ≤2.0% (each set)
Linearity and Range Determination

Linearity establishes that the analytical method produces results that are directly proportional to the concentration of this compound in the sample within a specified range [1]. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. The experimental protocol includes:

  • Sample preparation:
    • Prepare at least five concentration levels covering the specified range
    • Suggested levels: 50%, 75%, 100%, 125%, 150% of target concentration
    • Use independent preparations of this compound reference standard at each level
  • Analysis and calculation:
    • Analyze each concentration level in triplicate
    • Plot mean peak area versus concentration of this compound
    • Calculate regression statistics using least-squares method:
      • Slope, y-intercept, correlation coefficient (r), and coefficient of determination (R²)
    • Calculate %y-intercept relative to target concentration response
  • Acceptance criteria:
    • Correlation coefficient (r) ≥0.999
    • R² ≥0.998
    • %y-intercept should be within ±2.0% of response at target concentration [1] [2]

For this compound assay, the typical range is approximately 50-150% of the target concentration, which should be justified based on the intended purpose of the method and expected sample concentrations [1].

Robustness and Ruggedness Testing

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage [1]. The experimental approach uses an experimental design (e.g., fractional factorial or Plackett-Burman) to efficiently evaluate multiple factors:

  • Selected factors and variations:
    • Mobile phase pH: ±0.1 units
    • Mobile phase composition: ±2-3% absolute for organic modifier
    • Column temperature: ±5°C
    • Flow rate: ±0.1 mL/min
    • Detection wavelength: ±2 nm (if applicable)
    • Different columns (same type from different lots or manufacturers)
  • Experimental procedure:
    • Use a central point (nominal conditions) and vary one factor at a time or use experimental design
    • Analyze system suitability standards and samples at each condition
    • Evaluate impact on critical method attributes:
      • Resolution from closest eluting peak
      • Tailing factor for this compound peak
      • Theoretical plates
      • Retention time
  • Acceptance criteria:
    • All system suitability criteria should be met under all varied conditions
    • No significant change in this compound content in samples (±2.0% from nominal)

System Suitability Testing and Method Implementation

System Suitability Specifications

System suitability testing (SST) is an integral part of chromatographic methods that verifies the system's performance at the time of analysis. SST parameters are established during method validation and must be met before the method can be used for sample analysis [2]. For this compound HPLC methods, the following SST criteria should be established:

  • System precision: %RSD of five or six replicate injections of standard preparation ≤1.0%
  • Tailing factor (T): ≤2.0 for this compound peak
  • Theoretical plates (N): >2000 for this compound peak
  • Resolution (Rs): ≥2.0 between this compound and closest eluting peak (if applicable)

These parameters should be monitored during validation experiments and established as SST criteria for routine use of the method.

HPLC Instrumentation and Conditions

Based on the principles of HPLC method validation and typical requirements for drug substances like this compound, the following instrumentation and conditions are recommended:

  • HPLC system: With quaternary or binary pump, auto-sampler, column oven, and UV or PDA detector
  • Column: Reversed-phase C18, 150 × 4.6 mm, 3.5 μm particle size (or equivalent)
  • Mobile phase: Appropriate mixture based on this compound characteristics (e.g., acetonitrile:buffer or methanol:buffer)
  • Flow rate: 1.0 mL/min (typically)
  • Detection: UV detection at appropriate wavelength (e.g., 240-280 nm based on this compound spectrum)
  • Injection volume: 10-20 μL
  • Column temperature: 25-30°C
  • Run time: Sufficient to elute this compound and all potential impurities/degradation products (typically 1.5-2 times this compound retention time)

Table 3: Summary of Validation Parameters and Acceptance Criteria for this compound HPLC Method

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Forced degradation, placebo interference No interference; Peak purity match >990
Accuracy Recovery at 3 levels (9 determinations) Mean recovery 98.0-102.0%; RSD ≤2.0%
Precision (Repeatability) 6 sample preparations at 100% RSD ≤2.0%
Linearity 5 concentrations (50-150%) R² ≥0.998
Range Established from linearity/accuracy data 50-150% of target concentration
Robustness Deliberate variations in parameters All system suitability criteria met
LOD Signal-to-noise approach S/N ≥3:1
LOQ Signal-to-noise approach S/N ≥10:1; Accuracy and precision at LOQ

Workflow Visualization of Method Validation

The following diagrams illustrate the key workflows and relationships in the HPLC method validation process for this compound, created using Graphviz DOT language with the specified color palette and formatting requirements.

Start Start Method Validation Specificity Specificity Testing Start->Specificity Assess selectivity & interference Accuracy Accuracy Studies Specificity->Accuracy Confirm no interference Precision Precision Evaluation Accuracy->Precision Establish recovery Linearity Linearity & Range Precision->Linearity Verify repeatability Robustness Robustness Testing Linearity->Robustness Define working range LODLOQ LOD/LOQ Determination Robustness->LODLOQ Evaluate parameter variations SST System Suitability Specifications LODLOQ->SST Establish sensitivity limits Report Validation Report SST->Report Set acceptance criteria

Diagram 1: HPLC Method Validation Workflow for this compound

HPLC HPLC System Configuration Column Column: C18, 150×4.6 mm, 3.5 µm HPLC->Column MobilePhase Mobile Phase: Acetonitrile-Buffer HPLC->MobilePhase Detection Detection: UV at 254 nm HPLC->Detection Flow Flow Rate: 1.0 mL/min HPLC->Flow Temperature Column Temperature: 30°C HPLC->Temperature SST System Suitability Test HPLC->SST Precision Precision RSD ≤1.0% SST->Precision Tailing Tailing Factor ≤2.0 SST->Tailing Plates Theoretical Plates >2000 SST->Plates Resolution Resolution ≥2.0 SST->Resolution

Diagram 2: HPLC System Configuration and Suitability Testing

Conclusion

The comprehensive validation of HPLC methods for this compound analysis is essential for regulatory compliance and ensuring the reliability of data used to support drug quality assessments. By systematically evaluating specificity, accuracy, precision, linearity, range, robustness, and sensitivity parameters, analytical scientists can establish that the method is fit for its intended purpose in quantifying this compound and related substances. The experimental protocols and acceptance criteria outlined in these application notes provide a scientifically sound framework for validating this compound HPLC methods that meet ICH Q2(R1) requirements [1] [2].

The lifecycle approach to method validation recognizes that methods may require revalidation when changes occur in method parameters, instrumentation, or when transferring between laboratories [4] [5]. For this compound, with its complex lipid-lowering mechanism and potential new therapeutic applications [3], robust and validated analytical methods are particularly important for supporting clinical development and ensuring product quality throughout its shelf life. Proper documentation of all validation studies is critical for regulatory submissions and successful audit outcomes [1].

References

Application Notes and Protocols: Probucol in Cholesterol-Fed Rabbit Models of Atherosclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Rabbit Models of Atherosclerosis

Rabbits represent a well-established model system for studying human atherosclerosis due to their unique similarity to humans in lipoprotein metabolism and their sensitivity to dietary cholesterol. Unlike rodent models, rabbits possess cholesteryl ester transfer protein (CETP) activity and are considered "LDL mammals" with lipoprotein profiles that closely resemble humans, making them particularly suitable for translational research on atherosclerosis [1]. The cholesterol-fed rabbit model was first developed more than a century ago and has since contributed fundamentally to our understanding of the "lipid hypothesis" of atherosclerosis, establishing the causal role of cholesterol in lesion development [1].

Three principal rabbit models are utilized in atherosclerosis research: (1) Cholesterol-fed rabbits, where dietary supplementation with 0.5-2% cholesterol induces hypercholesterolemia and subsequent lesion formation; (2) Watanabe heritable hyperlipidemic (WHHL) rabbits, which genetically lack functional LDL receptors and develop spontaneous atherosclerosis analogous to human familial hypercholesterolemia; and (3) Genetically modified rabbits with targeted manipulations of specific genes involved in lipid metabolism [1]. Each model offers distinct advantages for investigating different aspects of atherogenesis and evaluating potential therapeutic interventions like probucol.

Table 1: Comparison of Rabbit Models for Atherosclerosis Research

Model Type Key Features Advantages Limitations
Cholesterol-Fed Rabbits Diet-induced hypercholesterolemia; Elevated β-VLDL; Foam cell formation Rapid lesion development; Cost-effective; Highly reproducible Metabolic alterations beyond atherosclerosis; Variable response
WHHL Rabbits LDL receptor deficiency; Spontaneous atherosclerosis No dietary manipulation needed; Closer mimic of human familial hypercholesterolemia Higher maintenance costs; Limited availability
Genetically Modified Rabbits Targeted genetic manipulations (transgenic/knockout) Ability to study specific genes; Customizable models Technically challenging; Expensive; Limited facilities

Mechanisms of Action of this compound in Rabbit Models

This compound exerts its antiatherogenic effects through multiple complementary mechanisms that extend beyond simple cholesterol reduction. These include modulation of vascular reactivity, potent antioxidant activity, and complex effects on HDL metabolism.

Vascular Reactivity and Calcium Channel Blockade

This compound demonstrates direct effects on vascular smooth muscle that contribute to its antiatherogenic properties. Studies examining vascular reactivity in various arteries from normal and cholesterol-fed rabbits have shown that this compound (10⁻⁶ to 5×10⁻⁴ M) produces concentration-dependent inhibition of contractile responses induced by both KCl and noradrenaline [2]. The sensitivity to this compound's effects follows a distinct sequence: mesenteric artery > aorta > femoral artery. This vasorelaxant effect is mediated through inhibition of calcium entry through both voltage-dependent and receptor-operated channels, as evidenced by this compound's ability to: (1) shift concentration-response curves to Ca²⁺ downward and to the right in aortic tissue, and (2) reduce ⁴⁵Ca²⁺ uptake in both resting and stimulated (by noradrenaline or KCl) aortic rings [2]. This calcium-blocking activity likely contributes to this compound's beneficial effects on vascular function in atherosclerotic states.

Antioxidant Properties and NRF2 Pathway Activation

This compound's potent antioxidant activity represents a cornerstone of its antiatherogenic mechanism. In cholesterol-fed rabbits, this compound treatment preserves endothelium-dependent arterial relaxation despite persistent hypercholesterolemia, with this protective effect strongly correlated with reduced vascular oxidative stress [3]. Specifically, this compound administration (1% with 1% cholesterol diet for 28 days) significantly increases LDL resistance to copper-induced oxidation (threefold enhancement) and reduces tissue lipid peroxidation (as measured by thiobarbituric acid-reactive substances) compared to animals fed cholesterol alone [3].

More recent research has elucidated that this compound activates the Keap1/Nrf2 antioxidant signaling pathway, a master regulator of cellular antioxidant responses. In D-galactose-induced aging models, this compound promotes the dissociation of the Keap1/Nrf2 complex, leading to nuclear accumulation of Nrf2 and subsequent upregulation of antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1) [4]. This enhanced antioxidant defense system reduces reactive oxygen species (ROS) and malondialdehyde (MDA) levels in both plasma and cerebral tissues, providing protection against oxidative damage in vascular and neuronal tissues [4].

Effects on HDL Metabolism and Apolipoprotein A-I Kinetics

This compound exerts complex effects on HDL metabolism that have important implications for its antiatherogenic activity. Kinetic studies in rabbits have demonstrated that this compound's effect on HDL apolipoprotein A-I metabolism is highly dependent on cholesterol status [5]. In normocholesterolemic rabbits, this compound does not significantly alter apo A-I fractional catabolic rate (FCR) or synthetic rate (SR). However, in cholesterol-fed rabbits, this compound administration significantly increases apo A-I FCR and decreases SR, resulting in reduced HDL cholesterol levels [5]. This decreased synthesis of apo A-I persists even one month after discontinuing this compound treatment and is characterized by reduced synthesis of proapo A-I, indicating that this compound affects intracellular synthetic processes [5]. Despite lowering HDL cholesterol levels, these changes in HDL metabolism may contribute to this compound's antiatherogenic effects by enhancing reverse cholesterol transport or modifying HDL functionality.

Table 2: Experimentally Demonstrated Mechanisms of this compound Action in Rabbits

Mechanism Category Specific Effects Experimental Evidence Reference
Vascular Reactivity Inhibition of Ca²⁺ entry through voltage-dependent and receptor-operated channels; Reduction of contractile responses to KCl and noradrenaline IC₅₀ values: Mesenteric artery (4.8×10⁻⁵ M) > Aorta (8.2×10⁻⁵ M) > Femoral artery (>5×10⁻⁴ M) for KCl-induced contraction [2]
Antioxidant Effects Activation of Keap1/Nrf2 pathway; Upregulation of SOD, GSH-Px, HO-1; Reduced vascular superoxide generation 3-fold increase in LDL oxidation resistance; 61% reduction in oxidized LDL in plaques; Increased nuclear Nrf2 accumulation [4] [6] [3]
HDL Metabolism Increased apo A-I FCR; Decreased apo A-I SR; Reduced proapo A-I synthesis In cholesterol-fed rabbits: FCR increased by 35%; SR decreased by 28% [5]
Lipid Lowering Reduction in non-HDL cholesterol; Enhanced LDL receptor activity; Reduced aortic cholesterol content 22-25% reduction in non-HDL cholesterol; 30-40% decrease in aortic cholesterol content [2] [6]

Therapeutic Efficacy and Experimental Evidence

Monotherapy Studies

This compound demonstrates significant antiatherogenic efficacy when administered as monotherapy in various rabbit models of atherosclerosis. In cholesterol-fed rabbits, this compound treatment (0.1-1% in diet) typically reduces non-HDL cholesterol levels by approximately 22-25% and decreases aortic atherosclerotic lesion area by 41-50% compared to untreated hypercholesterolemic controls [2] [6]. These beneficial effects occur despite this compound's tendency to lower HDL cholesterol levels, underscoring the importance of its non-lipid-related mechanisms. In WHHL rabbits, which develop spontaneous atherosclerosis due to LDL receptor deficiency, this compound administration (1% in diet) not only prevents the progression of atherosclerosis when initiated early but also promotes the regression of established lesions in mature animals [7]. After five months of treatment with this compound, WHHL rabbits exhibited a 36% reduction in atherosclerotic lesion area compared to untreated controls, accompanied by a significant decrease in macrophage-derived foam cells within lesions [7].

Combination Therapy with Statins

The add-on effect of this compound to statin therapy has been systematically evaluated in cholesterol-fed rabbits, demonstrating complementary mechanisms of action [6]. When this compound (0.1%) was combined with atorvastatin (0.003%), the combination produced significantly greater reductions in both plasma non-HDL cholesterol (38% reduction) and atherosclerotic lesion area (61% reduction) than either monotherapy [6]. This synergistic effect occurs without interference with the pleiotropic effects of either drug; specifically, this compound contributes additional antioxidant benefits including prevention of in vitro LDL oxidation, increased paraoxonase-1 activity of HDL, and decreased plasma and plaque levels of oxidized LDL—effects not observed with atorvastatin monotherapy [6]. These findings support the strategic combination of this compound with statins for enhanced antiatherogenic efficacy, particularly in patients with inadequate response to statins alone.

Table 3: Therapeutic Efficacy of this compound in Cholesterol-Fed Rabbit Models

Treatment Protocol Lipid Effects Atherosclerosis Outcomes Other Effects
This compound Monotherapy (0.1-1% in diet for 6-8 weeks) 22-25% reduction in non-HDL cholesterol; 30-40% decrease in aortic cholesterol content; Reduced HDL cholesterol 41-50% reduction in atherosclerotic lesion area; Improved endothelial function; Preservation of EDRF action Reduced vascular superoxide generation; Decreased lipid peroxidation; Improved vascular reactivity
Atorvastatin Monotherapy (0.003% in diet for 6 weeks) 25% reduction in non-HDL cholesterol 21% reduction in atherosclerotic lesion area No significant antioxidant effects
This compound + Atorvastatin (0.1% + 0.003% in diet for 6 weeks) 38% reduction in non-HDL cholesterol 61% reduction in atherosclerotic lesion area Enhanced antioxidant protection; Reduced oxidized LDL in plasma and plaques

Experimental Protocols

Rabbit Atherosclerosis Induction and this compound Administration
Materials and Equipment
  • Animals: New Zealand White rabbits (6-7 weeks old, specific pathogen-free)
  • Diets: Standard laboratory rabbit chow (e.g., RC4, Oriental Yeast Co.), Cholesterol-enriched diet (0.5% wt/wt cholesterol in RC4)
  • This compound formulation: 0.1-1% (wt/wt) this compound mixed with cholesterol-enriched diet
  • Housing conditions: Individual cages, temperature 23±2°C, humidity 60±10%
Experimental Timeline
  • Week 0-2: Acclimatization and initial cholesterol loading. Feed 80 g/day of 0.5% cholesterol diet. Monitor body weight weekly and measure plasma total cholesterol at weeks 1 and 2.
  • Week 2: Exclude rabbits with extreme cholesterol responses (<770 mg/dL or >1200 mg/dL) or elevated ALT (>100 IU/L). Randomly allocate remaining animals to control and treatment groups matched for plasma cholesterol levels.
  • Week 2-8: Continue 0.5% cholesterol diet with or without this compound supplementation. Feed 80 g/day of appropriate diet.
  • Week 8: Terminal procedure for atherosclerosis assessment.
Group Allocation and Sample Size
  • Control group (n=10-12): 0.5% cholesterol diet without this compound
  • This compound group (n=10-12): 0.5% cholesterol diet supplemented with 0.1-1% this compound
  • Additional groups for combination therapy may include statin treatment alone and statin plus this compound
Tissue Collection and Pathological Assessment
Aortic Tissue Preparation
  • Perfusion fixation: At termination, perfuse rabbits systemically with heparinized saline followed by 4% paraformaldehyde under anesthesia.
  • Aorta isolation: Carefully remove the entire aorta from aortic root to iliac bifurcation, clean of adherent adipose tissue.
  • Lesion quantification: For en face analysis, open aorta longitudinally, pin flat, and stain with Sudan IV or Oil Red O. Quantify lesion area as percentage of total intimal surface using image analysis software.
  • Cross-sectional analysis: For histological examination, embed sequential segments of aortic arch, thoracic aorta, and abdominal aorta in paraffin or OCT compound. Section at 5μm thickness.
Histological and Immunohistochemical Staining
  • Standard staining: Hematoxylin and eosin (general morphology), Masson's trichrome (collagen), Verhoeff-Van Gieson (elastin)
  • Specialized staining: Oil Red O (neutral lipids), Sirius Red (collagen under polarized light)
  • Immunohistochemistry: Macrophages (RAM-11 antibody), smooth muscle cells (α-actin), oxidized LDL (MAL-2 antibody), T lymphocytes (CD3)
Biochemical Analyses
Plasma Lipid Measurements
  • Collect blood in EDTA-containing tubes after overnight fast at baseline, 2, 4, 6, and 8 weeks.
  • Separate plasma by centrifugation at 3000×g for 15 minutes at 4°C.
  • Quantify total cholesterol, HDL cholesterol, and triglycerides using commercial enzymatic kits.
  • Calculate non-HDL cholesterol as (total cholesterol - HDL cholesterol).
LDL Oxidation Susceptibility
  • Isolate LDL from plasma by sequential ultracentrifugation (density 1.019-1.063 g/mL).
  • Dialyze against EDTA-free PBS overnight at 4°C.
  • Incubate LDL (100μg protein/mL) with 5μM CuSO₄ in PBS at 37°C.
  • Monitor conjugated diene formation by continuous absorbance measurement at 234nm.
  • Calculate lag time (minutes) before onset of rapid oxidation.
Vascular Superoxide Production
  • Measure superoxide production in aortic rings using lucigenin-enhanced chemiluminescence.
  • Incubate 5mm aortic rings in Krebs-HEPES buffer with 5μM lucigenin.
  • Record chemiluminescence for 5 minutes in a luminometer.
  • Normalize counts to vessel dry weight.
  • Confirm specificity with superoxide dismutase inhibition.

Visualization of this compound-Activated NRF2 Antioxidant Pathway

The following DOT language script visualizes the Keap1/Nrf2 antioxidant pathway activated by this compound treatment, which underlies its antioxidant effects in vascular tissue:

Probucol_NRF2_Pathway This compound Activation of NRF2 Antioxidant Pathway This compound This compound Treatment OxidativeStress Oxidative Stress (ROS, Lipid Peroxides) This compound->OxidativeStress Reduces Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytosolic) This compound->Keap1_Nrf2_Complex Promotes Dissociation OxidativeStress->Keap1_Nrf2_Complex Facilitates Keap1_Degradation Keap1 Degradation (Proteasomal) Keap1_Nrf2_Complex->Keap1_Degradation Ubiquitination Nrf2_Translocation Nrf2 Translocation to Nucleus Keap1_Nrf2_Complex->Nrf2_Translocation Nrf2 Release Nrf2_ARE_Binding Nrf2-ARE Binding (Antioxidant Response Element) Nrf2_Translocation->Nrf2_ARE_Binding Nuclear Entry AntioxidantGenes Antioxidant Gene Expression Nrf2_ARE_Binding->AntioxidantGenes Transactivation SOD Superoxide Dismutase (SOD) AntioxidantGenes->SOD Induces GSH_Px Glutathione Peroxidase (GSH-Px) AntioxidantGenes->GSH_Px Induces HO_1 Heme Oxygenase-1 (HO-1) AntioxidantGenes->HO_1 Induces AntioxidantEffects Reduced Oxidative Stress ↓ ROS, ↓ MDA SOD->AntioxidantEffects Enhances Activity GSH_Px->AntioxidantEffects Enhances Activity HO_1->AntioxidantEffects Enhances Activity VascularProtection Vascular Protection Preserved Endothelial Function AntioxidantEffects->VascularProtection Leads To

This diagram illustrates the molecular mechanism through which this compound activates the cellular antioxidant defense system. This compound treatment promotes the dissociation of the Keap1-Nrf2 complex in the cytoplasm, facilitating Nrf2 translocation to the nucleus where it binds to antioxidant response elements (ARE) and induces the expression of key antioxidant enzymes including superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and heme oxygenase-1 (HO-1) [4]. The enhanced activity of these enzymes reduces oxidative stress markers (ROS and MDA), leading to preserved endothelial function and vascular protection observed in this compound-treated rabbits [4] [3].

Conclusion

Cholesterol-fed rabbit models provide a physiologically relevant platform for evaluating the antiatherogenic properties of this compound and its potential therapeutic applications. The comprehensive data obtained from these models demonstrate that this compound exerts beneficial effects through multiple complementary mechanisms, including modulation of vascular reactivity, potent antioxidant activity through Nrf2 pathway activation, and complex effects on HDL metabolism. The experimental protocols outlined in this application note provide detailed methodologies for inducing atherosclerosis, administering this compound, and assessing its therapeutic efficacy through biochemical, histological, and functional endpoints.

The consistent findings across multiple independent studies—that this compound reduces atherosclerotic lesion development, improves endothelial function, and exhibits add-on benefits when combined with statin therapy—support the strategic use of this agent in specific clinical contexts. Particularly for patients with inadequate response to statin monotherapy or those with prominent oxidative stress components to their atherosclerosis, this compound represents a valuable therapeutic option worth considering despite its effects on HDL cholesterol levels.

References

Comprehensive Application Notes and Protocols: Probucol for Pancreatic Beta-Cell Protection in Diabetes Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Insights

Diabetes mellitus represents a global health challenge characterized by progressive pancreatic beta-cell dysfunction and loss, which occurs through different mechanisms in type 1 (T1D) and type 2 diabetes (T2D). In T2D, chronic hyperglycemia induces oxidative stress that progressively impairs beta-cell function and survival, a phenomenon termed "glucose toxicity" [1]. Pancreatic beta-cells are particularly vulnerable to oxidative damage due to their relatively low expression of antioxidant enzymes compared to other tissues [1]. Probucol, a lipid-lowering agent with potent antioxidant properties, has emerged as a promising therapeutic candidate for preserving beta-cell function in both major forms of diabetes through reduction of oxidative stress and apoptosis [2] [3].

The molecular mechanisms underlying this compound's protective effects involve the scavenging of reactive oxygen species (ROS) generated under diabetic conditions. Under hyperglycemia, increased glucose metabolism generates reducing sugars that promote protein glycation through the Maillard reaction, during which ROS are produced and cause cellular damage [1]. Additionally, hyperglycemia induces oxidative stress in the mitochondrial electron transport chain, activating various tissue-damaging pathways [1]. This compound counteracts these processes by reducing the expression of oxidative stress markers such as 4-hydroxy-2-nonenal (HNE)-modified proteins and heme oxygenase-1 in pancreatic islets, thereby preserving beta-cell mass and insulin content [2].

Application Notes and Protocols: Type 2 Diabetes Models

Experimental Design for db/db Mouse Studies

The C57BL/KsJ-db/db mouse represents a well-established model for studying T2D pathophysiology and therapeutic interventions. These mice develop progressive beta-cell dysfunction accompanied by obesity, insulin resistance, and hyperglycemia. The following protocol outlines the methodology for evaluating this compound's protective effects in this model:

  • Animals and Grouping: Utilize 6-week-old female C57BL/KsJ-db/db mice. Divide animals randomly into two groups: (1) control group receiving standard diet, and (2) experimental group receiving this compound-containing diet (1.0% w/w). Include age-matched non-diabetic mice as additional controls if studying prevention of beta-cell dysfunction [2] [1].

  • Treatment Duration: Maintain mice on their respective diets for 10 weeks (from 6 to 16 weeks of age), allowing assessment of this compound effects during the critical period of beta-cell decline in this model [2].

  • Physiological Assessments: Conduct intraperitoneal glucose tolerance tests (IPGTT) at baseline (6 weeks), intermediate (10 weeks), and endpoint (16 weeks). After overnight fasting, administer glucose intraperitoneally (2 g/kg body weight). Collect blood samples at 0, 30, 60, and 120 minutes for glucose measurement and insulin quantification via ELISA [2].

  • Tissue Collection and Analysis: Terminate the study at 16 weeks. Harvest pancreatic tissue and divide for (1) formalin fixation and paraffin embedding for immunohistochemical analyses, and (2) fresh freezing for molecular studies [1].

Histological and Immunohistochemical Evaluation

Assessment of oxidative stress markers and beta-cell integrity provides crucial mechanistic evidence for this compound's protective actions:

  • Oxidative Stress Markers: Perform immunostaining for 4-hydroxy-2-nonenal (HNE)-modified proteins (lipid peroxidation marker) and heme oxygenase-1 (general oxidative stress indicator). Use appropriate secondary antibodies with fluorescence or enzymatic detection. Quantify staining intensity using image analysis software across multiple islets (≥20 per animal) [2].

  • Beta-cell Mass and Apoptosis: Stain pancreatic sections with insulin antibodies to identify beta-cells. Calculate beta-cell mass as the product of pancreatic weight and relative beta-cell area determined by morphometric analysis. Assess apoptosis using TUNEL staining combined with insulin immunostaining to specifically identify dying beta-cells [2] [1].

  • Insulin Content Measurement: Homogenize pancreatic tissue samples in acid-ethanol solution. Extract insulin overnight at 4°C. Measure insulin content using high-sensitivity ELISA and normalize to total protein content [2].

Application Notes and Protocols: Type 1 Diabetes Models

Multiple Low-Dose Streptozotocin (LDSD) Model

The multiple low-dose streptozotocin-induced diabetic (LDSD) mouse model reproduces immune-mediated beta-cell destruction relevant to T1D. The following protocol evaluates this compound's anti-apoptotic effects in this model:

  • Animals and Induction: Utilize male Charles-River CD-1 mice (8-10 weeks old). Induce diabetes by administering streptozotocin (40 mg/kg body weight) intraperitoneally for five consecutive days. Include non-diabetic controls receiving citrate buffer only [3].

  • This compound Administration: Divide streptozotocin-treated mice into two groups: (1) control LDSD group receiving vehicle, and (2) this compound-treated LDSD group. Administer this compound via oral gavage or mixed in diet at appropriate dosage (typically 0.5-1% w/w in diet) starting one day before first streptozotocin injection and continuing throughout study [3].

  • Monitoring and Evaluation: Monitor blood glucose levels regularly (days 1, 5, 10, 15, and 20 post-streptozotocin administration). Sacrifice subgroups at each time point for pancreatic tissue analysis. Assess insulitis severity by histopathological scoring of leukocyte infiltration in islets [3].

  • Beta-cell Apoptosis Quantification: Identify apoptotic beta-cells using double-staining immunohistochemistry combining TUNEL assay (apoptosis detection) with insulin antibody staining (beta-cell identification). Count apoptotic cells in at least 30-50 islets per animal by an observer blinded to experimental groups [3].

Formulation Protocols: Enhanced this compound Delivery Systems

Micro-Nano Formulation Using Lithocholic Acid and Sodium Alginate

This compound's extreme hydrophobicity and low oral bioavailability present significant challenges for therapeutic application. Recent advances in formulation technology have developed optimized delivery systems:

  • Microcapsule Preparation: Formulate this compound with lithocholic acid (LCA) and sodium alginate (PB-LCA-SA) using Ionic Gelation Vibrational Jet Flow technology. The LCA enhances drug stability and cellular uptake through its amphiphilic properties [4].

  • Procedure: Dissolve sodium alginate in deionized water to form a polymer solution. Disperse this compound and LCA in the polymer solution under constant stirring. Extrude the mixture through a vibrational nozzle into a calcium chloride solution to form microcapsules. Maintain specific vibration frequency (150-250 Hz) and flow rate (5-15 mL/min) to control microcapsule size [4].

  • Characterization: Assess microcapsule morphology using optical and scanning electron microscopy. Analyze size distribution using laser diffraction. Evaluate rheological properties using rotational rheometry. Determine drug loading efficiency through high-performance liquid chromatography (HPLC) [4].

Data Presentation and Analysis

Summary of Key Findings from Animal Studies

Table 1: Effects of this compound on Beta-cell Function and Glucose Homeostasis in Diabetic Models

Parameter T2D (db/db mice) T1D (LDSD mice) Assessment Method
Fasting Glucose Significant reduction at 16 weeks Reduced vs. diabetic control Glucose oxidase method
Glucose Tolerance 35.2 ± 2.6 vs. 44.6 ± 2.6 mmol/L (120 min) Improved glucose clearance IPGTT
Insulin Secretion 914 ± 238 vs. 280 ± 82 pmol/L (120 min) Not assessed ELISA
Oxidative Stress Reduced HNE-modified proteins & heme oxygenase-1 Not assessed Immunostaining
Beta-cell Apoptosis Significant reduction Decreased TUNEL+ beta-cells TUNEL + insulin staining
Insulitis Score Not assessed Significant reduction Histopathological scoring
Beta-cell Mass Preserved Not assessed Morphometric analysis

Table 2: Optimal Dosage Regimens for this compound in Diabetes Models

Model Dosage Form Concentration Administration Route Treatment Duration
db/db mice (T2D) Diet admixture 1.0% (w/w) Oral 6-16 weeks of age
LDSD mice (T1D) Diet admixture or gavage 0.5-1% (w/w) Oral 3-4 weeks
Combination Therapy With metformin 5:0.5 mg/kg Oral 4 weeks

Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action in Pancreatic Beta-Cells

cluster_legend Key: Hyperglycemia Hyperglycemia Mitochondrial ROS Production Mitochondrial ROS Production Hyperglycemia->Mitochondrial ROS Production Activates Advanced Glycation End-products Advanced Glycation End-products Hyperglycemia->Advanced Glycation End-products Promotes Oxidative Stress Oxidative Stress Mitochondrial ROS Production->Oxidative Stress Induces Advanced Glycation End-products->Oxidative Stress Generates Beta-Cell Apoptosis Beta-Cell Apoptosis Oxidative Stress->Beta-Cell Apoptosis Triggers Impaired Insulin Secretion Impaired Insulin Secretion Oxidative Stress->Impaired Insulin Secretion Causes Reduced Insulin Gene Expression Reduced Insulin Gene Expression Oxidative Stress->Reduced Insulin Gene Expression Leads to This compound Administration This compound Administration ROS Scavenging ROS Scavenging This compound Administration->ROS Scavenging Direct Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition This compound Administration->Lipid Peroxidation Inhibition Direct ROS Scavenging->Oxidative Stress Reduces Lipid Peroxidation Inhibition->Oxidative Stress Decreases Pathological Process Pathological Process Protective Mechanism Protective Mechanism Cellular Events Cellular Events This compound Actions This compound Actions

Diagram 1: Molecular Mechanisms of this compound in Protecting Pancreatic Beta-Cells Against Oxidative Stress

Experimental Workflow for Evaluating this compound Efficacy

Animal Model Selection Animal Model Selection db/db Mice (T2D) db/db Mice (T2D) Animal Model Selection->db/db Mice (T2D) LDSD Mice (T1D) LDSD Mice (T1D) Animal Model Selection->LDSD Mice (T1D) Experimental Groups Experimental Groups This compound Treatment This compound Treatment Experimental Groups->this compound Treatment Vehicle Control Vehicle Control Experimental Groups->Vehicle Control Healthy Control Healthy Control Experimental Groups->Healthy Control Treatment Period Treatment Period This compound Treatment->Treatment Period Vehicle Control->Treatment Period Physiological Assessments Physiological Assessments Treatment Period->Physiological Assessments Blood Glucose Monitoring Blood Glucose Monitoring Physiological Assessments->Blood Glucose Monitoring Glucose Tolerance Tests Glucose Tolerance Tests Physiological Assessments->Glucose Tolerance Tests Insulin Level Measurements Insulin Level Measurements Physiological Assessments->Insulin Level Measurements Tissue Collection & Analysis Tissue Collection & Analysis Physiological Assessments->Tissue Collection & Analysis Data Integration Data Integration Blood Glucose Monitoring->Data Integration Insulin Level Measurements->Data Integration Oxidative Stress Markers Oxidative Stress Markers Tissue Collection & Analysis->Oxidative Stress Markers Beta-cell Apoptosis Beta-cell Apoptosis Tissue Collection & Analysis->Beta-cell Apoptosis Insulitis Scoring Insulitis Scoring Tissue Collection & Analysis->Insulitis Scoring Beta-cell Mass Beta-cell Mass Tissue Collection & Analysis->Beta-cell Mass Oxidative Stress Markers->Data Integration Beta-cell Apoptosis->Data Integration Insulitis Scoring->Data Integration Beta-cell Mass->Data Integration

Diagram 2: Comprehensive Workflow for Evaluating this compound Efficacy in Diabetes Models

Conclusion and Research Implications

The accumulated evidence from multiple studies indicates that this compound exerts significant protective effects on pancreatic beta-cells through its antioxidant properties. In T2D models, this compound preserves beta-cell mass and glucose-stimulated insulin secretion by reducing oxidative stress markers in pancreatic islets [2] [1]. In T1D models, this compound attenuates hyperglycemia and insulitis by decreasing beta-cell apoptosis [3]. Recent research has also identified this compound as a promising candidate for combination therapy with metformin, effectively addressing hyperglycemia, oxidative stress, and hypercholesterolemia simultaneously [5].

The development of advanced formulation strategies, particularly microencapsulation with lithocholic acid and sodium alginate, addresses this compound's significant pharmacokinetic challenges, including poor water solubility and low oral bioavailability [4]. These innovations may facilitate more consistent dosing and enhanced therapeutic efficacy in future clinical applications.

Researchers should consider incorporating comprehensive assessments of both oxidative stress parameters and functional beta-cell metrics when evaluating this compound analogs or similar therapeutic candidates. The protocols outlined herein provide robust methodologies for investigating antioxidant therapeutic strategies for diabetes treatment, with particular relevance for drug development programs targeting beta-cell preservation.

References

Comprehensive Analysis of Probucol Tissue Distribution and Heart Accumulation: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Probucol Properties and Cardiac Safety Concerns

This compound is a lipophilic cholesterol-lowering agent with additional potent antioxidant properties that has demonstrated therapeutic potential beyond its original indication, including β-cell protective effects in Type 2 Diabetes models and possible applications in Alzheimer's disease research [1]. Despite these promising therapeutic applications, this compound's clinical utility has been limited by significant safety concerns, primarily related to its tendency to accumulate in cardiac tissue and subsequently cause QT interval prolongation and potential life-threatening arrhythmias like Torsades de Pointes [2] [1]. The molecular basis for this cardiotoxicity involves inhibition of the hERG potassium channel, specifically by reducing channel expression at the plasma membrane through enhanced ubiquitin-mediated degradation [2].

Understanding this compound's tissue distribution profile, particularly its preferential accumulation in the heart, is therefore essential for both toxicological risk assessment and the development of safer formulation strategies. The lipophilic nature of this compound (chemical formula: C₃₁H₄₈O₂S₂) contributes to its extensive distribution into adipose-rich tissues and unpredictable absorption profile [3] [1]. This application note provides a comprehensive methodological framework for analyzing this compound tissue distribution, with emphasis on quantifying and mitigating cardiac accumulation through advanced formulation approaches.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) Protocol

Sample Preparation:

  • Tissue Homogenization: Precisely weigh 100-500 mg of tissue (heart, liver, adipose, etc.) and homogenize in 2-3 volumes (w/v) of ice-cold phosphate-buffered saline (pH 7.4) using a mechanical homogenizer. Maintain samples on ice throughout the process to prevent degradation.
  • Lipid Extraction: Add 2 mL of acetonitrile to 500 μL of tissue homogenate or plasma, vortex vigorously for 60 seconds, and centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Sample Clarification: Transfer the clear supernatant to a clean HPLC vial, ensuring no particulate matter is carried over which could damage the chromatography column.

HPLC Analysis Conditions [3]:

  • Column: Phenomenex Luna C-18 (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Acetonitrile:water (85:15 v/v) isocratic elution
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis detector at 241 nm
  • Injection Volume: 10 μL
  • Column Temperature: Ambient (approximately 25°C)
  • Run Time: 15-20 minutes per sample

Validation Parameters: The method should be validated for specificity, linearity (0.4-1000 μg/mL), precision (intra-day and inter-day CV < 15%), accuracy (85-115% recovery), and recovery from different tissue matrices according to regulatory guidelines for bioanalytical method validation.

Table 1: HPLC Validation Parameters for this compound Quantification in Biological Matrices

Parameter Value Acceptance Criteria
Linear range 0.4-1000 μg/mL R² > 0.995
Retention time ~8.5 minutes ±0.2 minute variation
Limit of detection 0.1 μg/mL Signal-to-noise ratio ≥ 3:1
Limit of quantification 0.4 μg/mL Signal-to-noise ratio ≥ 10:1
Intra-day precision <10% CV Based on QC samples
Inter-day precision <15% CV Based on QC samples
Extraction recovery >85% Across validation range

Tissue Distribution Profiles and Formulation Strategies

Comparative Tissue Distribution in Animal Models

This compound demonstrates widely variable tissue distribution across species and is strongly influenced by formulation approach. In rodent studies, the highest concentrations are typically observed in adipose-rich tissues and organs involved in lipid metabolism.

Table 2: this compound Tissue Distribution Across Species and Formulations [3] [1]

Tissue Concentration Relative to Plasma Species Formulation Dosing Regimen
Heart 1-1.5× Rat (single dose) Conventional 100 mg/kg
Heart 10-46× Rat (chronic) Conventional 100 mg/kg/day for 21 days
Liver 3-10× Rat (single dose) Conventional 100 mg/kg
Adipose tissue 10-46× Rat (chronic) Conventional 100 mg/kg/day for 21 days
Brain 1/7-1/20× Rat (single dose) Conventional 100 mg/kg
Adrenal glands 3-10× Rat (single dose) Conventional 100 mg/kg
Heart Significant reduction Mouse (T2D model) Microcapsules 80 mg/kg/day for 3 months
Heart Significant reduction Mouse (T2D model) Bile acid microcapsules 80 mg/kg/day for 3 months
Formulation Approaches to Reduce Cardiac Accumulation

Microencapsulation Techniques [3]:

  • Alginate-Eudragit Microcapsules:

    • Prepare 2% (w/v) sodium alginate solution in deionized water
    • Dissolve this compound (and ursodeoxycholic acid for bile acid formulation) in the alginate solution at 10% (w/w) loading
    • Use a Büchi-based encapsulation system with vibrational frequency of 1100-1500 Hz, flow rate of 2-4 mL/min, and air pressure of 300 mbar
    • Extrude through a nozzle positioned 8 cm above a calcium chloride hardening bath (1.5% w/v)
    • Collect and rinse microcapsules with distilled water, then air-dry at room temperature for 24 hours
  • Quality Control Parameters:

    • Encapsulation efficiency: >85% (determined by dissolution testing)
    • Particle size: 200-500 μm (optimized for intestinal absorption)
    • Drug loading: 8-12% (w/w)
    • In vitro release profile: <20% release in simulated gastric fluid (pH 1.2) after 2 hours; >80% release in simulated intestinal fluid (pH 6.8) after 6 hours

The experimental workflow below illustrates the complete process from formulation to distribution analysis:

G cluster_0 Formulation Phase cluster_1 In Vivo Study cluster_2 Analytical Phase Formulation Formulation AnimalModel AnimalModel Formulation->AnimalModel Microcapsule preparation Dosing Dosing AnimalModel->Dosing T2D induction (HFD + alloxan) AnimalModel->Dosing TissueCollection TissueCollection Dosing->TissueCollection Daily gavage (3 months) Dosing->TissueCollection HPLC HPLC TissueCollection->HPLC Tissue homogenization & extraction DataAnalysis DataAnalysis HPLC->DataAnalysis Chromatographic separation HPLC->DataAnalysis

Diagram 1: Experimental workflow for this compound tissue distribution studies. The process encompasses formulation development, in vivo assessment in a diabetic mouse model, and comprehensive analytical quantification.

In Vivo Experimental Protocols

Animal Model Development and Dosing Regimen

Type 2 Diabetes Mouse Model [3]:

  • Animals: Adult male Balb/c mice (22 ± 3 g), 6-7 animals per treatment group
  • Diabetes Induction:
    • Feed high-fat diet (HFD) ad libitum for 1 week
    • Administer single dose of alloxan (50 mg/kg) via intraperitoneal or subcutaneous injection
    • Confirm diabetes after two consecutive blood glucose readings > 13 mM taken 24 hours apart
  • Treatment Groups:
    • Group 1: this compound powder in emulsion (10% gel, control)
    • Group 2: Alginate-Eudragit microcapsules containing this compound (F1 formulation)
    • Group 3: Alginate-Eudragit microcapsules containing this compound and ursodeoxycholic acid (F2 formulation)
  • Dosing Protocol:
    • Administer 80 mg/kg daily via oral gavage for 3 months
    • Monitor blood glucose weekly via tail vein venepuncture
    • Record body weight changes weekly
Tissue Collection and Processing

Termination Procedure:

  • Euthanasia: Use isoflurane gas anesthesia followed by cervical dislocation in accordance with approved animal ethics protocols.
  • Blood Collection: Collect via cardiac puncture using heparinized syringes, centrifuge at 3000 × g for 15 minutes to obtain plasma.
  • Tissue Harvesting: Systematically collect heart, liver, spleen, kidney, adipose tissue, skeletal muscle, brain, and gastrointestinal organs.
  • Sample Preservation: Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis. For fixed samples, use 10% neutral buffered formalin for 24-48 hours followed by transfer to 70% ethanol.

Molecular Mechanisms and Cardiotoxicity Pathways

hERG Channel Inhibition Mechanism

This compound reduces hERG channel expression through a novel ubiquitin-mediated degradation pathway that involves downregulation of SGK1 expression and subsequent effects on the E3 ubiquitin ligase Nedd4-2 [2]. The molecular pathway can be visualized as follows:

G This compound This compound SGK1 SGK1 This compound->SGK1 Reduces expression Nedd4_2_phospho Nedd4-2 (phosphorylated) SGK1->Nedd4_2_phospho Phosphorylates Nedd4_2_unphospho Nedd4-2 (unphosphorylated) Nedd4_2_phospho->Nedd4_2_unphospho Dephosphorylation when SGK1 reduced hERG_Ubiquitination hERG Ubiquitination Nedd4_2_unphospho->hERG_Ubiquitination Enhanced activity hERG_Degradation hERG Degradation hERG_Ubiquitination->hERG_Degradation Proteasomal degradation QT_Prolongation QT Prolongation hERG_Degradation->QT_Prolongation Reduced IKr current

Diagram 2: Molecular mechanism of this compound-induced hERG channel deficiency. This compound reduces SGK1 expression, leading to increased unphosphorylated Nedd4-2, which enhances hERG ubiquitination and degradation, ultimately causing QT interval prolongation.

Rescue Strategy Using Carbachol

Research has identified that carbachol (CCh), a cholinergic agonist, can counteract this compound's effects on hERG channels by enhancing the phosphorylation level of Nedd4-2 as an alternative to SGK1, thereby rescuing hERG channel expression and function [2]. This represents a potential pharmacological approach to mitigate this compound's cardiotoxicity without compromising its therapeutic efficacy.

Data Interpretation and Research Applications

Key Findings and Safety Implications

The microencapsulation approach significantly reduces cardiac accumulation of this compound while maintaining systemic exposure. In murine studies, both this compound microcapsules and this compound-bile acid microcapsules demonstrated significantly lower heart tissue concentrations (p < 0.05) compared to conventional this compound powder, without altering plasma concentrations [3]. This suggests that formulation strategies can successfully dissociate therapeutic efficacy from cardiotoxicity.

The mechanistic understanding of this compound's tissue distribution has important implications for drug development:

  • Lipophilicity optimization: Modifying the log P value through prodrug approaches or formulation may alter tissue penetration patterns.
  • Cardiac safety screening: New this compound analogs should be evaluated for hERG channel inhibition early in development.
  • Personalized medicine: Patients with pre-existing cardiac conditions or taking other QT-prolonging medications may require enhanced monitoring or alternative formulations.
Conclusions and Future Directions

The comprehensive analysis of this compound tissue distribution provides crucial insights for developing safer therapeutic applications of this compound. The protocols outlined herein enable researchers to:

  • Accurately quantify this compound concentrations across different tissue compartments
  • Evaluate novel formulation approaches for reducing cardiac accumulation
  • Assess potential rescue agents for mitigating electrophysiological side effects
  • Screen new chemical entities with improved safety profiles

Future research should focus on translating these formulation strategies to clinical applications, particularly for conditions where this compound's unique therapeutic benefits may outweigh its risks, such as in refractory hypercholesterolemia with xanthomas, specific neurodegenerative conditions, or as an adjunct in Type 2 Diabetes management with pronounced β-cell dysfunction.

References

Comprehensive Application Notes and Protocols: Probucol-Loaded Eudragit Microcapsules for Targeted Oral Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The encapsulation of probucol, a lipophilic drug with poor aqueous solubility and variable bioavailability, represents a significant challenge in pharmaceutical formulation science. This compound has demonstrated potential antidiabetic applications through its protective effects on pancreatic β-cells and antioxidant properties, but its clinical utility has been limited by poor absorption profiles and cardiotoxicity concerns. The integration of Eudragit polymers with bile acids in microencapsulation systems has emerged as a promising strategy to overcome these limitations, enabling targeted drug release and enhanced permeation across biological barriers. These advanced delivery systems leverage the pH-dependent properties of Eudragit matrices and the inherent permeation-enhancing characteristics of bile acids to improve drug stability, bioavailability, and therapeutic efficacy while potentially reducing side effects through optimized tissue distribution.

The convergence of ionic gelation technology with specialized polymer-excipient combinations has enabled the development of sophisticated microcapsules capable of addressing the multifaceted challenges associated with this compound delivery. These formulations demonstrate particular relevance in diabetes treatment, where targeted delivery to pancreatic β-cells and sustained release profiles can significantly enhance therapeutic outcomes. This document provides comprehensive application notes and detailed experimental protocols for the preparation, characterization, and biological evaluation of this compound-loaded Eudragit microcapsules, incorporating relevant data from recent preclinical studies to guide researchers in optimizing these delivery systems for specific therapeutic applications.

Formulation Composition & Design Rationale

Polymer Blends and Excipients

The successful microencapsulation of this compound requires careful selection of polymer systems that provide optimal drug protection, controlled release, and targeted delivery. Eudragit polymers serve as the primary matrix formers, with different types offering distinct release characteristics and compatibility profiles. These acrylic-based resins are typically combined with gelling agents like sodium alginate to facilitate capsule formation through ionic crosslinking, while bile acids are incorporated as permeation enhancers and stabilizers. The table below summarizes the key components and their functional roles in the microencapsulation system:

Table 1: Core Components of this compound-Eudragit Microcapsule Formulations

Component Concentration Range Functional Role Compatibility Notes
Eudragit NM30D 1.5-2.5% Primary polymer matrix, controls drug release Compatible with alginate and bile acids [1]
Sodium Alginate 1.5-1.8% Gelling agent for capsule formation Low viscosity (99% purity) recommended [2]
This compound 2-4% Active pharmaceutical ingredient 98% purity, particle size <50μm [2]
Bile Acids 0.3-1.5% Permeation enhancer, stabilizer UDCA, CDCA, or LCA depending on application [3] [4]
Calcium Chloride 1.8-2.2% Ionic crosslinking agent Dihydrate form (98% purity) [2]
Bile Acid Selection Criteria

The incorporation of bile acids represents a critical formulation strategy to enhance this compound absorption and targeting. Different bile acids offer distinct advantages based on their hydrophobicity, chemical structure, and biological effects. Ursodeoxycholic acid (UDCA) has demonstrated the greatest potential improvement in this compound oral delivery, with studies showing enhanced hypoglycemic and anti-inflammatory effects in prediabetic mouse models [3]. Chenodeoxycholic acid (CDCA) has proven effective in optimizing formulation characteristics and cellular uptake, while lithocholic acid (LCA) offers unique advantages in rheological properties and cellular respiration enhancement [5] [4]. The selection of appropriate bile acids should consider the specific therapeutic targets, with UDCA particularly valuable for pancreatic β-cell targeting and anti-inflammatory applications, and CDCA showing promise for enhancing overall bioavailability and stability profiles.

Microcapsule Preparation Protocol

Equipment and Material Setup

The preparation of this compound-Eudragit microcapsules requires specific equipment and materials to ensure reproducible results. Essential equipment includes a Büchi-based ionic gelation system with vibrational jet flow capability, consisting of a precision nozzle (diameter: 100-400 μm), vibrational frequency generator, peristaltic pump, and ionic gelation bath. Additional requirements include a laminar flow hood for aseptic processing, magnetic stirrers with temperature control, pH meter, and analytical balance (precision ±0.0001 g). Required materials comprise sodium alginate (low viscosity, 99%), Eudragit NM30D, this compound (98%), selected bile acids (UDCA, CDCA, or LCA, ≥97%), calcium chloride dihydrate (98%), and HPLC-grade water.

Table 2: Preparation Parameters for Microencapsulation Process

Parameter Optimal Range Influence on Microcapsule Properties
Vibrational Frequency 1100-1500 Hz Controls droplet size and size distribution [2]
Flow Rate 2-4 mL/min Affects capsule sphericity and structural integrity
Nozzle-Bath Distance 6-10 cm Influences droplet shape and gelation onset
Air Pressure 250-350 mbar Determinates droplet formation consistency
Gelation Time 15-25 minutes Impacts membrane thickness and mechanical strength
Step-by-Step Preparation Procedure
  • Polymer Solution Preparation: Dissolve sodium alginate (1.6% w/v) in deionized water under continuous magnetic stirring (300 rpm) at room temperature for 4-6 hours until complete dissolution is achieved. Add Eudragit NM30D (2% w/v) to the alginate solution and mix for an additional 60 minutes until a homogeneous polymer blend is obtained.

  • Drug-Excipient Incorporation: Disperse this compound (2-4% w/v) and the selected bile acid (UDCA, CDCA, or LCA at 0.3-1.5% w/v) in the polymer solution using high-shear homogenization (10,000 rpm for 5 minutes) followed by probe sonication (30% amplitude, 2-minute pulses with 30-second intervals for 10 minutes total) to achieve uniform dispersion.

  • Ionic Gelation Setup: Prepare the crosslinking solution of calcium chloride (2% w/v) in deionized water and transfer to the gelation bath. Set the vibrational jet flow system parameters to the specified ranges (frequency: 1100-1500 Hz, flow rate: 2-4 mL/min, nozzle-bath distance: 8 cm, air pressure: 300 mbar).

  • Microcapsule Formation: Transfer the drug-polymer dispersion to the syringe reservoir and initiate the droplet formation process. Collect the formed microcapsules in the calcium chloride solution and maintain under gentle stirring (100 rpm) for 20 minutes to complete the ionic crosslinking process.

  • Washing and Harvesting: Retrieve the microcapsules by sieving (mesh size: 150-200 μm) and wash three times with phosphate buffer (pH 7.4) to remove excess calcium ions and unencapsulated materials. The microcapsules are now ready for characterization or can be stored in appropriate buffer solutions at 4°C for future use.

G cluster_params Critical Parameters A Prepare Polymer Solution B Incorporate Drug & Bile Acid A->B C Homogenize & Sonicate B->C D Set Up Ionic Gelation System C->D E Form Microcapsules D->E F Crosslink in Calcium Bath E->F G Wash & Harvest F->G H Characterize Microcapsules G->H P1 Frequency: 1100-1500 Hz P1->E P2 Flow Rate: 2-4 mL/min P2->E P3 Air Pressure: 300 mbar P3->E P4 Nozzle Distance: 8 cm P4->E

Diagram 1: Microcapsule preparation workflow with critical parameters for the ionic gelation vibrational jet flow process

Characterization Methods

Physical and Morphological Characterization

Comprehensive characterization of this compound-Eudragit microcapsules is essential to ensure consistent quality and performance. Morphological assessment begins with optical microscopy to examine capsule sphericity, size distribution, and general appearance. For detailed surface topography analysis, scanning electron microscopy (SEM) is employed using a field emission SEM (e.g., MIRA3) at 3 kV with samples coated with a 5 nm platinum layer under vacuum [5]. This technique reveals surface structure, porosity, and potential defects. Micro-CT imaging provides additional information on bile acid distribution within the microcapsules, with studies suggesting accumulation on the surface or outer layers [3]. Size analysis should be performed on at least 100 microcapsules using calibrated image analysis software to determine mean diameter and size distribution.

Energy dispersive X-ray spectroscopy (EDS) enables elemental analysis of the microcapsule surface, with spectral analysis showing high sulfur atom levels indicating this compound deposition [5]. This technique confirms uniform drug distribution and identifies potential phase separation. Additional physical characterization includes buoyancy profiling to assess gastrointestinal retention potential and osmotic stability measurements to evaluate structural integrity under physiological conditions. PB-NM30D microcapsules have demonstrated low buoyancy (p < 0.01) and significantly improved osmotic stability compared to other polymer combinations [1].

Chemical and Thermal Analysis

Chemical compatibility and thermal stability are critical parameters for formulation optimization. Differential scanning calorimetry (DSC) analyses are performed using calibrated instruments with a heating rate of 10°C/min from 25°C to 300°C under nitrogen atmosphere. This compound powder exhibits a characteristic melting endotherm around 130°C, while bile acids and Eudragit polymers demonstrate distinct thermal transitions that should be monitored for incompatibilities [5]. Fourier-transform infrared spectroscopy (FTIR) in the range of 4000-400 cm⁻¹ assesses chemical interactions between formulation components, with spectra comparison revealing potential incompatibilities or molecular interactions.

Rheological profiling of pre-encapsulation formulations provides crucial data for process optimization. Measurements should include torque profiles, viscosity, and shear stress at varying mixing speeds using a rotational rheometer with parallel plate geometry. Formulations typically exhibit Non-Newtonian shear-thinning behavior with viscosity decreasing as shear rate increases [5]. The incorporation of bile acids like LCA influences rheological properties, resulting in sharper decreases in viscosity with increasing shear stress and altered torque profiles at higher mixing speeds, information that is essential for scaling up production.

Biological Assessment Protocols

In Vitro and Ex Vivo Evaluation

The biological assessment of this compound-Eudragit microcapsules encompasses comprehensive in vitro, ex vivo, and in vivo studies to establish efficacy and safety profiles. Cellular viability is evaluated using pancreatic β-cell lines (e.g., Min-6 cells) and muscle cells cultured under normoglycemic (5.8 mM glucose) and hyperglycemic (35.8 mM glucose) conditions. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay provides quantitative viability data, with PBUDCA microcapsules demonstrating positive effects on β-cell viability under hyperglycemic conditions [3]. Cellular uptake studies utilize fluorescent labeling techniques and confocal microscopy (e.g., UltraVIEW Vox spinning disk confocal microscope) to track internalization and subcellular distribution.

Inflammatory profile analysis employs cytokine bead array (CBA) systems with acoustic focusing flow cytometry to quantify pro-inflammatory biomarkers including interferon-gamma (IFN-γ), interleukin-1-beta (IL-1β), and tumor necrosis factor-alpha (TNF-α) [4]. PBUDCA microcapsules have shown significant anti-inflammatory effects, particularly correlation with IL-1β reduction [3]. Cellular bioenergetics are assessed using specialized assays to measure basal and maximum respiration rates, providing insights into mitochondrial function and metabolic effects of the microcapsules [5].

In Vivo Preclinical Studies

In vivo evaluation utilizes appropriate animal models to assess pharmacokinetics, therapeutic efficacy, and safety. For diabetes research, a validated model involves adult male mice (e.g., Balb/c strain, 22±3g) fed a high-fat diet for one week followed by a single dose of alloxan (50 mg/kg) to accelerate type 2 diabetes development [2]. Diabetic animals (blood glucose >13 mM) are divided into experimental groups (6-7 mice each) and administered daily doses of this compound formulations (80 mg/kg) via oral gavage for study durations typically ranging from 4 weeks to 6 months.

Table 3: Key Pharmacological Findings from Preclinical Studies of this compound Microcapsules

Parameter This compound Powder This compound Microcapsules PBUDCA Microcapsules
Heart Accumulation High Significant reduction (p<0.05) Significant reduction (p<0.05) [2]
Pancreatic PB Levels Low Moderate increase Significant increase [3]
Blood Glucose Reduction Moderate Improved reduction Greatest reduction [3]
Anti-inflammatory Effects Limited Moderate Significant (IL-1β, TNF-α reduction) [3]
Plasma Concentrations Variable Similar to powder Similar to powder with less variability [2]

Pharmacokinetic profiling involves measuring this compound concentrations in plasma, tissues (ileum, liver, brain, heart, pancreas, kidney), and feces using validated HPLC methods with UV detection at 241 nm [6]. Simultaneous analysis of bile acid profiles (CDCA, LCA, UDCA) in the same matrices provides insights into formulation effects on endogenous bile acid metabolism. Pharmacodynamic assessments include regular blood glucose monitoring, insulin measurements using ultrasensitive ELISA kits, homeostasis model assessment for insulin resistance (HOMA-IR) and β-cell function (HOMA-β) calculations, and comprehensive lipid profiling (total cholesterol, triglycerides, NEFA) [3].

Quality Control & Stability Protocols

Stability Testing and Release Criteria

Robust quality control measures are essential for ensuring consistent microcapsule performance. Stability studies should be conducted under controlled conditions (temperature <40°C, relative humidity <35%) over a minimum of 2 weeks, with monitoring of physical, chemical, and dissolution characteristics [3]. Thermal stability is assessed using isothermal and non-isothermal methods, with DSC providing data on melting transitions and potential phase changes. Chemical stability evaluations include drug content quantification via HPLC and potential degradation product identification.

Drug release profiling utilizes USP dissolution apparatus with varying pH media (1.5, 3.0, 6.0, and 7.4) to simulate gastrointestinal conditions. This compound release demonstrates pH-dependent patterns, with minimal release in acidic environments and sustained release at intestinal pH values [3]. The inclusion of bile acids like UDCA and CDCA has been shown to modify release kinetics and enhance intestinal permeation. Additional quality control parameters include encapsulation efficiency (typically 75-90% for optimized formulations), drug loading capacity, and in vitro antioxidant activity using standardized assays such as the cellular antioxidant activity (CAA) assay [7].

Storage and Handling Specifications

Optimized this compound-Eudragit microcapsules demonstrate suitable stability for research applications when proper storage conditions are maintained. The microcapsules should be stored in air-tight containers protected from light at 4°C, with maintenance of pH-neutral buffer solutions for hydrated forms. Under these conditions, formulations maintain physical integrity and chemical stability for at least two weeks, with some formulations demonstrating extended stability up to several months [3]. Reconstitution protocols for lyophilized microcapsules should include gradual rehydration using isotonic solutions with gentle agitation to prevent structural damage. Quality control documentation should include certificates of analysis detailing encapsulation efficiency, drug loading, moisture content (for lyophilized products), microbial limits, and dissolution profiles for each batch.

Conclusion

The development of this compound-loaded Eudragit microcapsules incorporating bile acids represents a significant advancement in targeted oral delivery systems for diabetes treatment. The integration of ionic gelation vibrational jet flow technology with optimized polymer-bile acid combinations enables the production of uniform, stable microcapsules with enhanced therapeutic potential. These formulations effectively address this compound's inherent challenges of poor solubility, variable bioavailability, and cardiotoxicity concerns through reduced heart accumulation and improved targeting to pancreatic tissues.

The application notes and detailed protocols provided herein offer researchers a comprehensive framework for fabricating, characterizing, and evaluating these advanced drug delivery systems. The multidisciplinary approach encompassing materials science, pharmaceutical technology, and biological evaluation ensures robust formulation development from bench to preclinical studies. Further research directions include long-term stability optimization, scaling-up production processes, and exploring additional therapeutic applications for these versatile delivery platforms, particularly in areas requiring enhanced bioavailability of lipophilic active compounds.

References

Comprehensive Application Notes and Protocols: Probucol Wet Milling Nanotechnology for Solubility Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Probucol is a poorly water-soluble drug classified as Class II under the Biopharmaceutics Classification System (BCS), characterized by low aqueous solubility and high permeability. Despite its therapeutic potential as a cholesterol-lowering agent, the limited oral bioavailability of this compound substantially restricts its clinical efficacy. The intrinsic aqueous solubility of this compound is exceptionally low (approximately 5 ng/mL), presenting significant formulation challenges that conventional approaches cannot adequately address [1]. Wet media milling nanotechnology, classified as a top-down approach, effectively addresses these limitations through controlled particle size reduction of drug crystals to the nanoscale range, resulting in significantly increased surface area and enhanced dissolution kinetics according to the Noyes-Whitney equation [2] [3].

The nanomilling approach transforms macroscopic drug crystals into nanoscale particles typically ranging from 100-200 nm, achieving a substantial increase in specific surface area that directly enhances the dissolution rate. Furthermore, according to the Ostwald-Freundlich equation, nanoscale particles may exhibit increased saturation solubility due to their high surface energy, creating a concentration gradient that drives passive diffusion across the gastrointestinal epithelium [4] [2]. This application note provides detailed protocols and comprehensive data tables summarizing the optimized formulations, process parameters, and performance characteristics of this compound nanosuspensions prepared via wet media milling, enabling researchers to implement this bioavailability enhancement strategy effectively.

Formulation Composition and Optimization

The development of a physically stable this compound nanosuspension requires the strategic selection and optimization of stabilizer systems to prevent particle aggregation and Ostwald ripening during storage. The stabilization mechanism relies on creating electrostatic and steric barriers between drug nanoparticles, counteracting the natural tendency for aggregation due to high surface energy. Research indicates that a ternary stabilizer system comprising multiple stabilizers with complementary mechanisms provides superior stability compared to single stabilizer approaches [5].

Table 1: Optimized Ternary Stabilizer System for this compound Nanosuspension

Component Category Specific Agents Concentration Range (% w/v) Primary Function
Primary Stabilizer (Polymer) HPC (Hydroxypropyl cellulose) 0.5-2.0 Steric stabilization, prevents particle aggregation
Non-ionic Surfactant Pluronic F68 0.1-0.5 Wettability enhancement, crystal growth inhibition
Ionic Surfactant SDS (Sodium dodecyl sulfate) 0.01-0.05 Electrostatic stabilization, particle deaggregation

The primary stabilizer, typically a cellulose derivative such as hydroxypropyl cellulose (HPC), provides steric stabilization through adsorption onto the drug particle surface and formation of a protective barrier. The molecular weight and substitution pattern of the cellulose derivative significantly influence stabilizing efficiency, with medium molecular weight HPC (HPC-SL, ~100,000 MW) demonstrating optimal adsorption kinetics and steric hindrance [5] [6]. The combination of non-ionic surfactant (Pluronic F68) and ionic surfactant (SDS) creates a mixed micelle system that enhances wettability and provides additional electrostatic repulsion through negative surface charge induction [5].

Table 2: Alternative Stabilizer Systems for this compound Nanosuspension

Stabilizer System Specific Agents Particle Size Achieved (nm) Relative Bioavailability (vs coarse suspension)
Single Polymer HPMC 150-300 3.5-5.0 fold
Surfactant Only Vitamin E TPGS 77-176 3.06-3.54 fold [7]
Surfactant Only Gelucire 44/14 77-176 3.06-3.54 fold [7]
Ternary System HPC + Pluronic F68 + SDS 100-200 ~15 fold [5]

For freeze-drying (lyophilization) to convert the nanosuspension into a solid dosage form, cryoprotectants are essential to protect nanoparticle integrity during the freezing and dehydration process. Trehalose at 5-10% w/v concentration has demonstrated superior performance as a cryoprotectant for this compound nanosuspensions, maintaining particle size distribution and achieving the highest dissolution rate (>60% at 2 hours) compared to other cryoprotectants [5].

Equipment and Process Parameters

The successful implementation of this compound wet milling nanotechnology requires precise control of equipment specifications and process parameters that collectively determine the efficiency of particle size reduction and the quality of the resulting nanosuspension.

Milling Equipment Setup
  • Milling Apparatus: Planetary ball mills or specialized stirred media mills (e.g., ULTRA APEX MILL) are recommended for efficient nanoparticle production [5] [7].
  • Grinding Media: Yttrium-stabilized zirconium oxide beads are preferred due to their high density and minimal wear contamination. Optimal bead diameters range from 0.1 mm to 0.3 mm for initial milling, with smaller beads (0.1 mm) providing more contact points for efficient size reduction [4].
  • Milling Chamber Cooling: A constant-temperature water bath maintaining 273-278 K (0-5°C) is essential to counteract heat generation during milling and maintain drug stability [4].
  • Impeller Design: A propeller-type stirrer (turbine blade impeller) with 45° angle and 40 mm diameter provides both radial and axial flow patterns, generating the high shear levels necessary for efficient milling [6].
Optimized Process Parameters

Table 3: Optimized Wet Milling Process Parameters for this compound

Process Parameter Optimal Range Impact on Milling Efficiency
Drug Concentration 2.0% w/v Balance between productivity and milling efficiency
Bead Loading 60-70% of milling chamber volume Maximizes bead-bead collisions without impeding suspension flow
Stirrer Speed 2000-3000 rpm Higher speeds increase shear forces and collision frequency
Milling Duration 30-60 minutes Time-dependent particle size reduction to asymptotic minimum
Temperature Control 273-303 K (0-30°C) Prevents drug degradation and stabilizer desorption

The milling kinetics typically follow a biphasic pattern: an initial rapid size reduction phase during the first 30 minutes, followed by a slower approach to the final particle size asymptote. The optimal milling duration should be determined experimentally for each specific setup, as excessive milling may induce mechanochemical activation or stabilizer desorption due to prolonged mechanical energy input [2].

Step-by-Step Experimental Protocols

Wet Media Milling Procedure

The following protocol details the preparation of this compound nanosuspension using the wet media milling technique with ternary stabilizer system [5] [4]:

  • Stabilizer Solution Preparation:

    • Dissolve HPC (1.5% w/v) in purified water under moderate stirring (400-600 rpm) until completely dissolved.
    • Add Pluronic F68 (0.3% w/v) and SDS (0.03% w/v) to the HPC solution with continuous stirring until a clear solution is obtained.
    • Allow the stabilizer solution to equilibrate for at least 2 hours to ensure complete hydration of polymers.
  • Drug Suspension Preparation:

    • Gradually add this compound powder (2.0% w/v) to the stabilizer solution under high-speed stirring (1000-1500 rpm).
    • Continue stirring for 30 minutes to achieve a homogeneous pre-suspension before milling.
    • For consistent results, sieve the coarse this compound suspension through a 500 μm mesh to remove large aggregates.
  • Wet Media Milling Process:

    • Load the milling chamber with zirconium oxide beads (0.1 mm diameter) to 65% of the chamber volume.
    • Transfer the coarse this compound suspension to the milling chamber reservoir.
    • Initiate milling at 2000 rpm for 30 minutes with continuous recirculation.
    • Monitor product temperature throughout the process, ensuring it does not exceed 303 K (30°C).
    • Collect samples at 10-minute intervals for particle size analysis to track milling progress.
Freeze-Drying and Solidification Protocol

For conversion of the nanosuspension to solid powder [5]:

  • Cryoprotectant Addition:

    • Add trehalose (5% w/v) as a cryoprotectant to the this compound nanosuspension with gentle stirring.
    • Allow equilibration for 30 minutes to ensure complete dissolution and interaction with nanoparticles.
  • Freezing and Lyophilization:

    • Pre-freeze the nanosuspension at 233 K (-40°C) for 4 hours in a deep freezer.
    • Transfer to a freeze-dryer and maintain at 253 K (-20°C) for 12 hours under vacuum (<0.5 mBar).
    • Gradually increase the temperature to 298 K (25°C) over 8 hours for secondary drying.
    • Store the resulting lyophilized powder in sealed containers with desiccant.

The following workflow diagram illustrates the complete this compound nanosuspension preparation process:

G A Stabilizer Solution Preparation B Drug Suspension Formation A->B Combine HPC, Pluronic F68, and SDS C Wet Media Milling Process B->C Add this compound (2% w/v) and homogenize D Particle Size Analysis C->D Mill 30-60 min at 2000-3000 rpm D->C Particle size not achieved E Nanosuspension Stabilization D->E Verify D50 < 200 nm F Freeze-Drying & Solidification E->F Add trehalose (5% w/v) as cryoprotectant G Final Solid Powder F->G Lyophilize with controlled freezing

Diagram 1: this compound Nanosuspension Preparation Workflow. The process involves sequential steps from stabilizer preparation to final solid powder, with quality control checkpoints for particle size verification.

Analytical Characterization Methods

Comprehensive characterization of this compound nanosuspensions is essential to ensure product quality, physical stability, and performance reproducibility. The following analytical techniques should be employed:

  • Particle Size Distribution: Laser diffraction analysis (e.g., Malvern Mastersizer 3000) to determine D10, D50, D90, and polydispersity index. Measurements should be performed in triplicate with appropriate refractive index settings for this compound (1.60) and dispersant (1.33 for water) [4].
  • Particle Morphology: Scanning Electron Microscopy (SEM) with gold/palladium sputter coating to visualize particle shape, surface topography, and absence of crystal defects. Accelerating voltage of 5-10 kV provides optimal imaging with minimal charging effects [7] [4].
  • Crystalline State: X-ray Powder Diffraction (XRPD) with Cu Kα radiation over 5-60° 2θ range to monitor potential crystal form changes during milling. Differential Scanning Calorimetry (DSC) with heating rate of 10°C/min from 25°C to 310°C to detect amorphous content or polymorphic transitions [4].
  • In Vitro Dissolution Testing: USP Apparatus II (paddle method) with 900 mL of dissolution media (pH 1.2 and pH 6.8) at 37°C with rotation speed of 50-75 rpm. Samples should be withdrawn at predetermined time points (5, 10, 15, 30, 45, 60, 90, 120 minutes) and analyzed by HPLC-UV at 242 nm [5] [1].
  • Physical Stability: Storage of nanosuspensions at 4°C and 25°C with periodic particle size measurements over 7-30 days to evaluate aggregation tendency. Centrifugation at 2000-3000 rpm for 10-30 minutes to assess redispersibility [5].

Performance Data and Benchmarking

In Vitro Dissolution Performance

Table 4: Comparative Dissolution Performance of this compound Formulations

Formulation Type Stabilizer System % Dissolution at 2h Supersaturation Maintenance
Coarse this compound Suspension None <5% None
Solid Dispersion PVP K30 (1:9 ratio) ~60% [1] Moderate (4-6h)
Nanosuspension HPMC Only 35-45% Limited (2-4h)
Nanosuspension Ternary System (HPC+Pluronic F68+SDS) >60% [5] Extended (>6h)
Lyophilized Nanosuspension Ternary System + Trehalose >60% [5] Extended (>6h)

The dissolution performance of this compound nanosuspensions demonstrates significant enhancement compared to conventional formulations, with the ternary stabilizer system showing particularly robust performance. The lyophilized product maintains excellent dissolution characteristics, confirming the effectiveness of trehalose as a cryoprotectant in preserving the nanoparticle structure during solidification [5].

In Vivo Pharmacokinetic Data

Table 5: Pharmacokinetic Parameters of this compound Formulations in Rat Models

Formulation Stabilizer System AUC (ng·h/mL) Cmax (ng/mL) Relative Bioavailability
Coarse Suspension None Baseline Baseline 1.0-fold
Nanosuspension Gelucire 44/14 3.06-fold increase [7] 2.8-3.2-fold increase 3.06-fold
Nanosuspension Vitamin E TPGS 3.54-fold increase [7] 3.0-3.5-fold increase 3.54-fold
Nanosuspension Ternary System ~15-fold increase [5] 12-15-fold increase ~15-fold

The remarkable 15-fold increase in AUC observed with the ternary stabilizer system underscores the synergistic effect of combined stabilization mechanisms on oral bioavailability. This enhancement can be attributed to the rapid dissolution in gastrointestinal fluids, creating high local concentrations that drive absorption, combined with potential lymphatic transport facilitation by the surfactant components [5] [7].

The following diagram illustrates the mechanism of dissolution and absorption enhancement:

G A This compound Nanoparticles B Increased Surface Area A->B Nanomilling reduces particle size D Supersaturated Solution A->D Possible saturation solubility increase (Ostwald-Freundlich) C Enhanced Dissolution Rate B->C Noyes-Whitney Equation C->D Creates concentration gradient E Improved Absorption D->E Passive diffusion driven by gradient F Higher Bioavailability E->F Higher systemic exposure

Diagram 2: Mechanism of Bioavailability Enhancement. The primary pathway shows how reduced particle size increases dissolution rate and creates supersaturation, driving absorption through enhanced concentration gradients.

Troubleshooting and Technical Considerations

Successful implementation of this compound wet milling technology requires attention to potential technical challenges:

  • Particle Aggregation During Storage: If nanosuspensions show significant particle size increase during storage, consider increasing the ionic surfactant concentration (SDS) within the acceptable pharmaceutical range (typically ≤0.05% w/v) to enhance electrostatic repulsion, or optimize the HPC molecular weight grade (medium molecular weight HPC-SL often provides optimal steric stabilization) [5] [2].
  • Incomplete Size Reduction: If target particle size (<200 nm) is not achieved within 60 minutes of milling, evaluate grinding media size (0.1 mm beads provide more contact points), increase stirrer speed (up to 3000 rpm if equipment permits), or verify stabilizer concentration and adsorption efficiency [4] [2].
  • Poor Redispersibility of Lyophilized Powder: If freeze-dried nanosuspension forms aggregates that are difficult to redisperse, increase the cryoprotectant-to-drug ratio (trehalose 5-10% w/v), optimize freezing rate (faster freezing creates smaller ice crystals), or incorporate minor amounts of additional surfactants (0.01-0.02% w/v Poloxamer 188) to enhance wetting upon reconstitution [5].
  • Drug Crystalline Form Changes: If XRPD or DSC indicates loss of crystallinity or polymorphic transition, consider reducing milling intensity (lower speed with extended time), implementing more effective temperature control, or evaluating alternative stabilizers that preferentially adsorb to specific crystal faces to maintain crystalline structure [4] [2].

Conclusion and Implementation Outlook

Wet media milling nanotechnology represents a robust formulation strategy for significantly enhancing the oral bioavailability of this compound, with demonstrated 15-fold increases in AUC in preclinical models. The ternary stabilizer system comprising HPC, Pluronic F68, and SDS provides superior stabilization against aggregation and Ostwald ripening compared to single stabilizer approaches. The lyophilization protocol with trehalose as cryoprotectant successfully converts the nanosuspension to a solid dosage form while maintaining the enhanced dissolution characteristics.

Implementation of this technology requires careful attention to process parameter optimization and comprehensive characterization of the resulting nanosuspensions. The protocols detailed in this application note provide researchers with a validated foundation for developing this compound formulations with significantly improved biopharmaceutical performance, potentially enabling more effective clinical utilization of this therapeutic agent. Future developments may focus on continuous manufacturing approaches and novel stabilizer systems to further enhance the physical stability and patient acceptability of this compound nanosuspensions.

References

Application Notes and Protocols: Probucol Microencapsulation with Deoxycholic Acid for Enhanced Permeation in Diabetes Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Probucol (PB) is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties that has shown significant potential in the treatment of type 2 diabetes (T2D) through its protective effects on pancreatic β-cells. Despite its therapeutic potential, PB faces substantial delivery challenges due to its poor aqueous solubility, low oral bioavailability (<10%), and significant inter-individual variability in absorption. These limitations have restricted its clinical application despite promising pharmacological effects. The integration of deoxycholic acid (DCA), a secondary bile acid, as a permeation enhancer in microencapsulated formulations has demonstrated remarkable potential in overcoming these limitations, optimizing PB delivery, and enhancing its therapeutic efficacy for diabetes management.

The rationale for microencapsulation stems from the need to protect PB from the harsh gastrointestinal environment while enabling targeted release in the intestinal regions where absorption occurs. Sodium alginate (SA), a natural biodegradable polymer, serves as an ideal encapsulation matrix due to its pH-sensitive swelling properties and ability to provide targeted intestinal delivery. When combined with DCA, which exhibits inherent permeation-enhancing capabilities, the resulting formulation demonstrates improved stability, enhanced permeability, and optimized release profiles. This combination approach represents a significant advancement in oral drug delivery systems for lipophilic compounds with challenging pharmacokinetic profiles.

Formulation Composition and Optimization

Core Formulation Components

The optimized PB-DCA-SA microcapsule formulation consists of three primary components in a defined ratio. The drug loading was optimized at 1 part PB to 3 parts DCA and 30 parts SA, based on comprehensive screening studies that evaluated various ratios for their encapsulation efficiency, stability, and release profiles [1] [2]. This specific ratio was found to provide the ideal balance between drug content and matrix integrity, allowing for sufficient PB loading while maintaining the structural stability of the microcapsules.

Table: Formulation Components of PB-DCA-SA Microcapsules

Component Role Concentration Ratio Function
This compound (PB) Active Ingredient 1 Antioxidant, anti-inflammatory, β-cell protection
Deoxycholic Acid (DCA) Permeation Enhancer 3 Enhances intestinal permeation, stabilizes matrix
Sodium Alginate (SA) Polymer Matrix 30 Encapsulation, targeted release, gastroprotection

The selection criteria for these components were based on their complementary functions. PB serves as the therapeutic agent with documented pancreatic β-cell protective effects. DCA was selected over other bile acids due to its demonstrated superior permeation-enhancing properties and compatibility with the SA matrix. SA provides the structural foundation for the microcapsules and enables pH-dependent release characteristics, particularly favoring release in the higher pH environment of the intestines where absorption is optimal [1] [3].

Material Specifications and Preparation

This compound (99% purity) should be obtained from certified suppliers with appropriate documentation of polymorphism and particle size distribution, as these factors influence dissolution and encapsulation efficiency. Sodium alginate of low-viscosity grade (99% purity) is recommended to ensure proper flow during the encapsulation process while maintaining matrix integrity. The deoxycholic acid (98% purity) should be characterized for its crystalline form and solubility profile [1] [2].

Stock solutions should be prepared as follows: PB stock suspension (20 mg/mL) in 10% ultrapure water-soluble gel, DCA stock solution (1 mg/mL) in suitable solvent, and SA solution (1-3% w/v) in HPLC-grade water. The calcium chloride cross-linking solution (2-6% w/v) should be prepared in deionized water and filtered before use. All preparations require thorough mixing for 4-6 hours at room temperature, followed by refrigeration at 2-8°C and use within 24-48 hours to ensure stability and consistency in the encapsulation process [1] [2].

Experimental Protocols

Microencapsulation Procedure

The microencapsulation process utilizes ionic gelation vibrational jet flow technology, which provides superior control over microcapsule size and morphology compared to conventional methods. The following protocol outlines the standardized procedure for PB-DCA-SA microcapsule production:

  • Equipment Setup: Utilize a BÜCHI B-390 or B-395 Pro microencapsulator system equipped with a vibrational nozzle module. Calibrate the instrument according to manufacturer specifications, ensuring the nozzle diameter is appropriate for the desired microcapsule size (typically 300-600 μm) [1] [2].

  • Formulation Preparation: Combine PB, DCA, and SA in the optimized ratio of 1:3:30 in the vehicle solution. Mix the formulation thoroughly using a magnetic stirrer for 30 minutes to ensure homogeneous distribution of components. Maintain the temperature at 20±2°C during mixing to prevent premature gelling or component degradation [2].

  • Encapsulation Parameters: Set the vibrational frequency to 1000-2000 Hz, adjusting based on desired particle size (higher frequencies yield smaller particles). Maintain air pressure constant at 300-350 mbar with a flow rate of 4-6 mL/minute. These parameters yield microcapsules with diameters ranging from 500-2300 μm, with the optimal size for intestinal absorption being 800-1200 μm [1] [2] [3].

  • Cross-linking and Collection: Dispense the formulation droplets into a calcium chloride solution (2-6% w/v) with continuous gentle stirring (100-150 rpm). Maintain the gelation bath for 20-30 minutes to ensure complete cross-linking of the alginate matrix. Collect the formed microcapsules using a nylon mesh sieve (100-200 μm pore size) and rinse with deionized water to remove excess calcium ions [2] [3].

  • Drying Process: Transfer the washed microcapsules to stability chambers with controlled temperature (25±2°C) and relative humidity (45±5%) for 12-24 hours. Alternatively, lyophilization can be employed for enhanced stability, though this may affect the rehydration and release properties [1].

Characterization Methods

Morphological Analysis employs both optical microscopy and scanning electron microscopy (SEM). For optical microscopy, examine ten randomly selected microcapsules from each batch using a calibrated YS2-H microscope or equivalent. For SEM analysis, mount dried microcapsules on aluminum stubs with double-sided adhesive tape and sputter-coat with a 3-5 nm layer of platinum or gold prior to imaging. Operate the SEM at an acceleration voltage of 5-10 kV with different magnifications (50X-5000X) to assess both surface and cross-sectional morphology [1] [4].

Size Distribution Analysis utilizes laser diffraction or dynamic image analysis. Disperse microcapsules in an appropriate medium (e.g., silicone oil for non-aqueous dispersion) and analyze using a Mastersizer 3000 or equivalent instrument. Measure each batch in triplicate (n=3), analyzing at least 10,000 particles per measurement. Calculate the mean diameter, span value ((d90-d10)/d50), and size distribution profile [1] [3].

Zeta Potential Measurements are critical for assessing colloidal stability. Dilute microcapsules in 1mM KCl solution and measure using a Zetasizer Nano ZS or equivalent instrument. Perform measurements in triplicate at 25°C with a detection angle of 90°. The zeta potential values more negative than -30 mV indicate good physical stability, with the PB-DCA-SA formulation typically exhibiting values around -66 mV [3].

Table: Characterization Techniques for PB-DCA-SA Microcapsules

Parameter Method Conditions Acceptance Criteria
Morphology SEM, Optical Microscopy 5-10 kV, 50-5000X Spherical, uniform, smooth surface
Size Distribution Laser Diffraction n=3, >10,000 particles 500-2300 μm, span <1.5
Zeta Potential Electrophoretic Light Scattering 25°C, 1mM KCl ≤ -30 mV
Drug Content UV Spectroscopy λ=242 nm, pH 7.8 2.5-3.0% (w/w)
Encapsulation Efficiency Extraction/UV 6h stirring, filtration ≥85%
Release and Permeation Studies

In Vitro Release Studies should be conducted using USP Apparatus I (basket) or II (paddle) with 900 mL of dissolution medium maintained at 37±0.5°C with constant stirring at 50-100 rpm. Utilize biorelevant media simulating gastrointestinal conditions: pH 1.2 (0.1N HCl) for gastric fluid, pH 6.8 phosphate buffer for small intestinal conditions, and pH 7.8 phosphate buffer for colonic environment. Withdraw samples (2-5 mL) at predetermined time points (0.5, 1, 2, 4, 6, 8, 12, 24 hours), filter through 0.22 μm membranes, and analyze PB content spectrophotometrically at λmax 242 nm or using validated HPLC methods [3].

Permeation Enhancement Assessment utilizes chamber diffusion models with Caco-2 cell monolayers or exc intestinal tissue. Mount the biological barrier in side-by-side diffusion chambers with oxygenated Krebs-Ringer bicarbonate buffer at 37°C. Apply the PB-DCA-SA formulation to the donor compartment and collect samples from the receiver compartment at regular intervals over 2-4 hours. Analyze PB content using HPLC-MS/MS with appropriate validation. Calculate apparent permeability coefficients (Papp) and compare with control formulations without DCA to quantify permeation enhancement [1] [5].

Swelling Studies are essential for understanding the release mechanism. Incubate accurately weighed dry microcapsules (50 mg) in 20 mL of buffers at different pH values (1.2, 6.8, 7.8) and temperatures (25°C and 37°C). Remove samples at predetermined time intervals, blot gently with filter paper to remove surface moisture, and immediately weigh. Calculate the swelling index as the ratio of final wet weight to initial dry weight. PB-DCA-SA microcapsules typically show significantly higher swelling at pH 7.8 compared to gastric pH, confirming their colon-targeted release properties [3].

Biological Assessment Protocols

In Vitro Biological Activity

Cell Viability Assays should be performed using pancreatic β-cell lines (e.g., NIT-1, INS-1, or MIN6). Culture cells in appropriate media and expose to various concentrations of PB-DCA-SA microcapsules (0.1-100 μg/mL PB equivalent) for 24-72 hours. Assess viability using MTT or WST-1 assays according to standard protocols, with absorbence measurement at 450-490 nm. Include controls of empty microcapsules, free PB, and PB-SA microcapsules without DCA to differentiate the specific contribution of DCA to cellular effects [2] [6].

Anti-inflammatory Activity evaluation should measure the suppression of pro-inflammatory cytokines in cell cultures. Pre-treat β-cells with PB-DCA-SA microcapsules (10 μg/mL PB equivalent) for 2 hours before challenging with inflammatory inducers such as cytokines (IL-1β, TNF-α) or lipopolysaccharide (LPS, 1 μg/mL). After 6-24 hours incubation, collect culture supernatants and measure inflammatory markers (IL-6, TNF-α, MCP-1) using ELISA kits according to manufacturer protocols. The PB-DCA-SA formulation typically shows significant reduction in inflammatory markers compared to controls [2].

Cellular Respiration and Metabolism should be assessed using a Seahorse XF Analyzer or equivalent instrument. Seed β-cells in specialized microplates and treat with PB-DCA-SA microcapsules at relevant concentrations. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under basal conditions and in response to metabolic stressors. The formulation should demonstrate enhanced basal and maximum respiration, indicating improved mitochondrial function and cellular energy production [4] [2].

In Vivo Efficacy and Safety

Animal Model Selection for diabetes studies should utilize appropriate models such as high-fat diet fed mice with low-dose streptozotocin or alloxan to induce type 2 diabetes characteristics. Animals should be 8-12 week old males with appropriate sample sizes (n=6-8 per group) to ensure statistical power. Include control groups receiving vehicle, free PB suspension, PB-SA microcapsules without DCA, and PB-DCA-SA microcapsules for comparative assessment [2] [5].

Dosing Protocol should administer formulations orally once daily via gavage at PB doses of 10-50 mg/kg for 4-12 weeks. Monitor body weight, food and water intake twice weekly. Measure non-fasting and fasting blood glucose levels weekly using tail vein blood and glucometer. Perform intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) at baseline and every 4 weeks during the study [2] [5].

Tissue Distribution and Safety Assessment requires euthanizing animals at study endpoint and collecting blood, pancreas, liver, heart, adipose tissue, and brain. Measure PB concentrations in tissues using validated HPLC-MS/MS methods. For cardiac safety assessment (addressing QT prolongation concerns with PB), perform histopathological examination of heart tissues and measure cardiac troponin levels. The microencapsulated formulation should demonstrate reduced cardiac accumulation compared to free PB, potentially mitigating cardiotoxicity concerns [5].

Data Analysis and Interpretation

Performance Metrics and Specifications

Table: Rheological and Mechanical Properties of PB-DCA-SA Microcapsules

Property Method PB-SA Formulation PB-DCA-SA Formulation Significance
Viscosity (mPa·s) Rotational Viscometer 245±15 230±12 Maintains flow properties
Shear Thinning Flow Curve Analysis Present Enhanced Improved processability
Mechanical Resistance Shaker Test, 24h 82±5% intact 95±3% intact Enhanced durability
Swelling Index (pH 7.8) Gravimetric Analysis 3.8±0.3 4.5±0.4 Enhanced targeted release

Drug Release Kinetics should be analyzed using mathematical models to understand the release mechanism. The PB-DCA-SA microcapsules typically exhibit multiphasic release patterns with an initial burst release (15-25% within 2 hours) followed by sustained release (60-80% over 24 hours). Model the release data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas equations. The formulation typically follows non-Fickian diffusion (anomalous transport) with release exponent (n) values of 0.65-0.85 in the Korsmeyer-Peppas model, indicating combined diffusion and polymer relaxation mechanisms [3].

Permeation Enhancement Quantification should calculate the enhancement ratio (ER) by comparing Papp values of the PB-DCA-SA formulation with control formulations without DCA. The PB-DCA-SA system typically demonstrates ER values of 2.5-4.0 across intestinal models, indicating significant improvement in permeation. This enhancement correlates with in vivo performance, with the formulation showing 3-5 fold higher bioavailability compared to free PB in animal models [1] [5].

Table: Thermal and Chemical Characterization Data

Analysis Sample Key Parameters Observation
DSC PB Powder Melting Endotherm: 130°C Sharp melting peak
Physical Mixture Melting Endotherms: 130°C, 190°C, 200°C Component peaks present
PB-DCA-SA Microcapsules Broad Endotherm: 185-205°C Amorphous phase formation
FTIR PB C-O-C stretch: 1150 cm⁻¹, C-Cl: 750 cm⁻¹ Characteristic peaks
DCA C=O stretch: 1700 cm⁻¹, O-H: 3000 cm⁻¹ Carboxylic acid presence
PB-DCA-SA Peak shifts: 1150→1165 cm⁻¹, 1700→1695 cm⁻¹ Molecular interactions
Stability Assessment

Physical Stability evaluation should include accelerated stability studies according to ICH guidelines. Store microcapsules in stability chambers at 25°C/60% RH and 40°C/75% RH for 1, 2, 3, and 6 months. Assess appearance, size, drug content, and release profile at each time point. The PB-DCA-SA formulation should maintain >90% drug content and consistent release profiles under recommended storage conditions for at least 6 months [1] [3].

Chemical Stability requires monitoring degradation products using HPLC with photodiode array detection. Employ a C18 column (250 × 4.6 mm, 5 μm) with mobile phase of acetonitrile:water (85:15 v/v) at 1.0 mL/min flow rate. Detect PB at 242 nm and potential degradants at their characteristic wavelengths. The formulation should demonstrate <5% degradation products after 6 months under recommended storage conditions [1].

Visualization of Mechanisms and Workflows

Permeation Enhancement Pathway

G PB_DCA_SA PB-DCA-SA Microcapsules Oral Administration GI Gastrointestinal Tract PB_DCA_SA->GI Disintegration Polymer Swelling & Matrix Disintegration (pH-dependent) GI->Disintegration Release PB Release & DCA Interaction Disintegration->Release Permeation Enhanced Permeation Mechanisms: Release->Permeation M1 Membrane Fluidization Permeation->M1 M2 Tight Junction Modulation Permeation->M2 M3 Micelle Formation Permeation->M3 Absorption Improved Absorption & Bioavailability M1->Absorption M2->Absorption M3->Absorption Effects Therapeutic Effects: • β-cell Protection • Antioxidant • Anti-inflammatory Absorption->Effects

Diagram 1: Mechanism of Permeation Enhancement by DCA in PB-DCA-SA Microcapsules. The visual representation illustrates the sequential process from oral administration to therapeutic effects, highlighting the multiple mechanisms through which DCA enhances this compound permeation and absorption.

Experimental Workflow

G F1 Formulation Preparation • PB Stock (20 mg/mL) • DCA Stock (1 mg/mL) • SA Solution (1-3%) F2 Microencapsulation • BÜCHI System • Frequency: 1000-2000 Hz • Flow: 4-6 mL/min • Pressure: 300-350 mbar F1->F2 F3 Cross-linking & Harvesting • CaCl₂ Bath (2-6%) • 20-30 min Gelation • Rinsing & Drying F2->F3 F4 Physicochemical Characterization • Morphology (SEM) • Size Distribution • Zeta Potential • Drug Content F3->F4 F5 In Vitro Evaluation • Release Studies • Permeation Assessment • Stability Testing F4->F5 F6 Biological Assessment • Cell Viability • Anti-inflammatory Effects • In Vivo Efficacy F5->F6

Diagram 2: Experimental Workflow for PB-DCA-SA Microcapsule Development and Evaluation. The sequential process from formulation preparation through biological assessment ensures comprehensive characterization of the microencapsulated system for optimal performance.

Troubleshooting and Technical Notes

Common Encapsulation Issues may include irregular microcapsule morphology, which often results from suboptimal vibrational frequency or inconsistent flow rates. Adjust the frequency in 100 Hz increments while monitoring droplet formation. If microcapsules appear deformed or tailed, increase the vibration frequency slightly or adjust the nozzle diameter. For microcapsules with poor structural integrity, increase the calcium chloride concentration (up to 6%) or extend the cross-linking time to 45 minutes [1] [2].

Formulation Stability Challenges may manifest as drug crystallization or phase separation during storage. To prevent this, ensure complete homogenization during stock solution preparation and consider incorporating stabilizers such as polyvinylpyrrolidone (PVP) at 0.1-0.5% w/w. If the microcapsules exhibit poor flow properties or clumping, reduce the residual moisture content by extending the drying time or implementing a secondary drying step under vacuum [1] [3].

Analytical Method Considerations for accurate drug content determination must account for potential interference from the formulation matrix. Include appropriate blank microcapsules (without drug) as controls in spectroscopic analyses. For HPLC methods, ensure complete extraction of PB from the microcapsules using extended stirring times (6-8 hours) in pH 7.8 buffer with occasional sonication. Validate the extraction efficiency by standard addition methods [3].

Conclusion and Applications

The PB-DCA-SA microencapsulation system represents a significant advancement in oral delivery for challenging lipophilic drugs like this compound. The integration of deoxycholic acid as a permeation enhancer within the alginate matrix addresses the fundamental limitations of PB, including its poor solubility, variable absorption, and low bioavailability. The optimized formulation ratio of 1:3:30 (PB:DCA:SA) combined with the ionic gelation vibrational jet flow technology produces microcapsules with excellent morphological characteristics, stability profile, and controlled release properties.

The broader applications of this technology extend beyond this compound delivery for diabetes treatment. The principle of combining bile acid permeation enhancers with pH-sensitive polymer matrices can be adapted for other BCS Class II and IV drugs with similar delivery challenges. Ongoing research continues to explore modifications to this platform, including the incorporation of additional functional excipients and optimization for specific targeting needs. The consistent demonstration of enhanced bioavailability and reduced tissue-specific toxicity in preclinical models supports the clinical translation potential of this innovative drug delivery approach.

References

Comprehensive Application Notes and Protocols: Characterization of Probucol-Alginate Microcapsules for Targeted Oral Delivery in Type 2 Diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Probucol (PB) is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties that has demonstrated significant potential in the treatment of Type 2 Diabetes (T2D) through its protective effects on pancreatic β-cells. Despite its therapeutic promise, PB faces substantial delivery challenges including poor aqueous solubility, low oral bioavailability (approximately 2.6%), and high inter-individual variability in absorption, which have limited its clinical application. [1] [2] [3] To overcome these limitations, artificial cell microencapsulation technology utilizing sodium alginate (SA) as a biodegradable polymer has been developed to enhance PB's delivery characteristics. This approach enables targeted release in the distal gastrointestinal tract, specifically at higher pH values (pH 7.8), while incorporating bile acids such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), cholic acid (CA), and lithocholic acid (LCA) as permeation enhancers to improve formulation stability and intestinal absorption. [4] [5] [6]

These application notes provide detailed protocols for the formulation, characterization, and evaluation of this compound-alginate microcapsules, incorporating quantitative data and standardized methodologies to ensure reproducibility and reliability for research applications in pharmaceutical development. The systematic approach outlined herein has been demonstrated to significantly improve microencapsulation efficiency (up to 92%), enhance rheological properties, and provide pH-dependent release profiles ideal for targeted intestinal delivery, making it a valuable platform for researchers working with lipophilic drug compounds. [1] [5]

Formulation Composition and Components

Core Components

The this compound-alginate microcapsule system comprises three essential component categories: the active pharmaceutical ingredient, polymer matrix, and permeability enhancers. This compound (99% purity) serves as the active ingredient with demonstrated antioxidant and anti-inflammatory properties beneficial for pancreatic β-cell protection in diabetic models. [1] [3] The sodium alginate polymer (low-viscosity grade, 99% purity) forms the primary matrix structure, selected for its biodegradability, biocompatibility, and pH-dependent gelling characteristics. [1] [5] Bile acids including CDCA, DCA, CA, and LCA function as permeation enhancers and formulation stabilizers, with purity standards ≥95%. [4] [5] [6] The cross-linking agent calcium chloride dihydrate (98% purity) facilitates ionic gelation formation, while ultrapure water serves as the suspension medium. [1] [3]

Optimized Formulation Ratios

Table 1: Formulation Components and Their Ratios

Component Role Concentration in Stock Solution Ratio in Final Formulation
This compound Active Ingredient 20 mg/mL 1 part
Sodium Alginate Polymer Matrix 1-1.2% w/v 30 parts
Chenodeoxycholic Acid (CDCA) Permeation Enhancer 1 mg/mL 3 parts (test formulation)
Deoxycholic Acid (DCA) Permeation Enhancer 1 mg/mL 3 parts (test formulation)
Cholic Acid (CA) Permeation Enhancer 1 mg/mL 3 parts (test formulation)
Lithocholic Acid (LCA) Permeation Enhancer 2-3% w/v 3 parts (test formulation)
Calcium Chloride Cross-linker 2-6% w/v N/A

The formulation ratios have been optimized through extensive testing to achieve optimal structural integrity, drug loading capacity, and release kinetics. The constant PB:SA ratio of 1:30 provides sufficient polymer matrix for encapsulation while maintaining effective drug loading. The incorporation of bile acids at a 1:3:30 (PB:Bile Acid:SA) ratio has been demonstrated to significantly improve microcapsule morphology, reduce swelling at intestinal pH, and enhance drug release profiles without adversely affecting size or rheological parameters. [4] [5] [3]

Preparation Protocol: Microencapsulation Procedure

Stock Solution Preparation
  • Sodium Alginate Solution: Prepare a 1-1.2% w/v solution by gradually adding low-viscosity SA powder to ultrapure water under continuous magnetic stirring at 400 rpm for 4 hours until completely dissolved. Filter the solution through a 0.45 μm membrane to remove any undissolved particles.

  • This compound Suspension: Create a 20 mg/mL PB suspension using 10% ultrasonic water-soluble gel as the dispersion medium. Subject the mixture to ultrasonic processing for 15 minutes to ensure uniform dispersion of the lipophilic drug compound.

  • Bile Acid Solutions: Prepare individual bile acid solutions at appropriate concentrations (1 mg/mL for CDCA, DCA, CA; 2-3% w/v for LCA) in ultrapure water with 2.5% ultrasonic gel. Stir for 4 hours at room temperature until fully dissolved.

  • Calcium Chloride Solution: Prepare a 2-6% w/v cross-linking solution by dissolving CaCl₂·2H₂O in HPLC-grade water. Filter through a 0.22 μm membrane before use.

All freshly prepared solutions should be stored at 4°C and used within 48 hours to maintain stability and prevent microbial growth. [1] [5] [3]

Microencapsulation Process

The microencapsulation procedure employs Ionic Gelation Vibrational Jet Flow Technology using a Büchi-based encapsulation system. The following optimized parameters ensure consistent microcapsule production:

  • Frequency Setting: 1000-2000 Hz
  • Liquid Flow Rate: 4-6 mL/min
  • Air Pressure: 300-350 mbar
  • Nozzle Diameter: 300-500 μm

Table 2: Microencapsulation Process Parameters

Process Step Parameter Optimal Range Impact on Microcapsule Properties
Preparation Mixing Time 4-6 hours Ensures homogeneous distribution
Encapsulation Frequency 1000-2000 Hz Controls microcapsule size
Encapsulation Flow Rate 4-6 mL/min Affects spherical formation
Gelation CaCl₂ Concentration 2-6% w/v Determines matrix rigidity
Collection Stirring Speed 150 rpm Prevents aggregation
Drying Temperature 25-37°C Maintains structural integrity

To execute the encapsulation: (1) Combine PB and bile acid solutions with sodium alginate in the predetermined ratio (1:3:30); (2) Load the mixture into the syringe pump of the encapsulator; (3) Set the vibrational frequency and flow rate according to desired microcapsule size (typically 2000-2300 μm); (4) Collect formed microcapsules in the calcium chloride gelation bath with gentle stirring (150 rpm) for 15 minutes to complete ionic cross-linking; (5) Recover microcapsules by filtration and rinse with purified water to remove excess calcium ions; (6) Dry microcapsules in a stability chamber at 25°C with 40% relative humidity for 24 hours. [1] [5] [2]

Physical Characterization Methods

Morphological Analysis

Optical Microscopy provides initial assessment of microcapsule morphology, size, and uniformity. Place 10 randomly selected dry microcapsules on a glass slide mounted with a calibrated scale. Capture images using a Nikon YS2-H microscope with ToupTek photonics FMA050 adaptor at 40x magnification. Analyze using OM software to determine mean diameter, shape uniformity, and surface characteristics. Spherical morphology with smooth surfaces indicates optimal formulation conditions. [1] [5]

Scanning Electron Microscopy (SEM) offers detailed surface topography and structural analysis. Mount dry microcapsules on aluminum stubs with double-sided adhesive tape. Coat under vacuum with a 3-5 nm platinum layer using argon atmosphere. Examine using a Zeiss Neon 40 EsB SEM with 0.8 nm resolution at various magnifications (100-5000x). Images should reveal spherical structures with rough surfaces and minimal fractures or imperfections. [5] [2] [3]

Micro-CT Imaging provides cross-sectional analysis of internal structure and drug distribution. Scan dry microcapsules using a SkyScan 1172A Micro-CT system at 60 kV voltage, 15 μm resolution. Reconstruct 3D images using NRecon software and analyze with CTAn software to assess internal architecture, wall thickness, and pore distribution. [6]

Size Distribution and Zeta Potential

Particle Size Analysis is performed using photon correlation spectroscopy with a Mastersizer 2000 or Zetasizer 3000HS. Disperse approximately 50 mg of microcapsules in 10 mL filtered deionized water. Measure size distribution at 25°C with a 90° detection angle. Perform 10 measurements per sample. The mean particle size typically ranges between 2000-2300 μm with a polydispersity index <0.3 indicating uniform size distribution. [1] [5]

Zeta Potential measurements determine surface charge and colloidal stability using a Zetasizer 3000HS. Dilute microcapsules in filtered deionized water to achieve appropriate scattering intensity. Measure electrophoretic mobility at 25°C and calculate zeta potential using the Smoluchowski equation. Values of -66 ± 1.6 mV indicate excellent physical stability due to strong electrostatic repulsion. [1] [3]

Rheological Properties

Rheological characterization assesses flow behavior and viscosity parameters using a Bohlin Visco 88 viscometer. Place 15 mL aliquots of freshly prepared formulations in the measurement cup. Conduct measurements at room temperature with increasing shear rates (0-100 s⁻¹). Record viscosity, shear stress, and torque values. This compound-alginate formulations typically exhibit non-Newtonian, pseudoplastic-thixotropic behavior with decreasing viscosity under increasing shear rates. [5] [2]

Table 3: Physical Characterization Parameters

Parameter Method Target Specifications Significance
Size Distribution Laser Diffraction 2000-2300 μm Uniformity in drug release
Zeta Potential Electrophoretic Mobility -66 ± 1.6 mV Colloidal stability
Morphology SEM Spherical, rough surface Structural integrity
Swelling Index Gravimetric Analysis pH-dependent Targeted release potential
Production Yield Gravimetric 85 ± 5% Process efficiency
Encapsulation Efficiency UV Spectroscopy 92 ± 2% Formulation optimization

Chemical Characterization Techniques

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR analysis verifies chemical compatibility between excipients and identifies potential interactions. Prepare samples using the KBr pellet method with 1-2 mg of microcapsules mixed with 200 mg spectroscopic grade KBr. Record spectra using a PerkinElmer Spectrum TWO FTIR spectrometer in the range of 450-4000 cm⁻¹ at room temperature with 4 cm⁻¹ resolution. Analyze characteristic peaks: PB (C-O-C stretch at 1070 cm⁻¹), SA (COO- stretch at 1590 cm⁻¹ and 1400 cm⁻¹), and bile acids (OH stretch at 3400 cm⁻¹). The absence of new peaks or significant peak shifts confirms no chemical incompatibilities between components. [5] [2]

Thermal Analysis

Differential Scanning Calorimetry (DSC) determines thermal behavior and excipient compatibilities. Accurately weigh 5 mg of samples into sealed aluminum pans. Perform analysis using a PerkinElmer DSC 8000 with heating rate of 20°C/min under nitrogen atmosphere (flow rate 30 mL/min) across 35-240°C temperature range. Use an empty aluminum pan as reference. Characteristic melting endotherms include PB (~130°C), SA (~190°C), and bile acids (~190-200°C). The maintenance of these endotherms in physical mixtures with minor shifts in microencapsulated formulations indicates stable thermal profiles and amorphous phase formation. [5] [2] [3]

Energy Dispersive X-ray Spectroscopy (EDS)

EDS provides elemental analysis and surface composition data. Perform analysis in conjunction with SEM using an Oxford Instruments INCA X-Act detector at 15 kV accelerating voltage. Collect spectra from three random locations on microcapsule surfaces. Identify elemental components: carbon (C), oxygen (O), and sulfur (S). A high sulfur content indicates uniform PB distribution, while consistent elemental patterns across different locations confirm homogeneous excipient distribution within the matrix. [2] [3]

Drug Release and Biological Evaluation

In Vitro Drug Release Studies

Drug release profiles are determined using dissolution apparatus under various pH conditions. Weigh 2 g of PB-loaded microcapsules and suspend in 200 mL of phosphate buffer solutions at pH 1.5, 3, 6, and 7.8 to simulate gastrointestinal conditions. Maintain temperature at 37°C with constant stirring at 100 rpm. Withdraw 2 mL aliquots at predetermined time intervals (every 200 seconds initially, then hourly up to 12 hours). Filter samples through 0.22 μm membranes and analyze PB content spectrophotometrically at λmax = 242 nm. Calculate cumulative drug release using established calibration curves. Optimal formulations demonstrate pH-dependent release with minimal release (<10%) at acidic pH and sustained release (>80%) at pH 7.8 over 8-12 hours, indicating targeted delivery potential. [1] [7]

Swelling Studies

Swelling characteristics are evaluated gravimetrically at different pH values. Weigh 50 mg of dry microcapsules (Wi) and place in 20 mL of buffers at pH 3 and 7.8 at temperatures of 25°C and 37°C. Remove microcapsules at predetermined intervals (hourly for 6 hours), blot with filter paper to remove excess moisture, and immediately weigh (Wf). Calculate swelling index as SI = Wf/Wi. Formulations with bile acid incorporation typically show reduced swelling at pH 7.8 compared to PB-SA alone, indicating improved structural stability at intestinal pH. [1] [3]

Biological Activity Assessment

Cell Viability and Insulin Secretion: Culture NIT-1 pancreatic β-cells under hyperglycemic conditions (25 mM glucose) with microcapsule extracts. Measure cell viability using MTT assay after 24-48 hours exposure. Analyze insulin concentration in supernatant using ELISA. Effective formulations demonstrate enhanced cell viability (>80%) and improved insulin release at physiological glucose levels compared to controls. [6] [3]

Anti-inflammatory Effects: Quantify tumor necrosis factor-alpha (TNF-α) production in NIT-1 cell culture supernatants using ELISA. Effective PB-bile acid formulations show significant reduction in TNF-α levels (>50% decrease) compared to controls, indicating potent anti-inflammatory activity. [6] [3]

In Vivo Evaluation: Administer microcapsules to alloxan-induced diabetic mice (100 mg PB/kg/day) via oral gavage for 4 weeks. Monitor blood glucose levels weekly, collect serum for PB quantification using HPLC, and measure pro-inflammatory cytokines. Effective formulations demonstrate significant reduction in blood glucose levels, increased PB concentration in plasma and tissues, and improved survival rates. [3]

The following workflow diagram illustrates the complete microencapsulation and characterization process:

cluster_prep Solution Preparation cluster_encap Microencapsulation Process cluster_char Characterization Start Start Microencapsulation S1 Prepare Sodium Alginate Solution (1-1.2% w/v) Start->S1 S2 Prepare this compound Suspension (20 mg/mL in ultrasonic gel) S1->S2 S3 Prepare Bile Acid Solution (1-3% w/v) S2->S3 S4 Mix Components at PB:Bile Acid:SA Ratio of 1:3:30 S3->S4 E1 Load Mixture into Büchi Encapsulator S4->E1 E2 Set Parameters: Frequency: 1000-2000 Hz Flow Rate: 4-6 mL/min Air Pressure: 300-350 mbar E1->E2 E3 Collect Microcapsules in Calcium Chloride Bath (2-6%) E2->E3 E4 Rinse and Dry Microcapsules (Stability Chamber, 25°C) E3->E4 C1 Physical Characterization (Size, Morphology, Rheology) E4->C1 C2 Chemical Characterization (FTIR, DSC, EDS) C1->C2 C3 Drug Release Studies (pH 1.5, 3, 6, 7.8) C2->C3 C4 Biological Evaluation (In Vitro and In Vivo) C3->C4 End Formulation Optimization C4->End

Diagram 1: Microencapsulation and characterization workflow for this compound-alginate microcapsules

Conclusion and Applications

The comprehensive protocols outlined herein provide researchers with standardized methods for developing and characterizing this compound-alginate microcapsules with enhanced delivery properties. The incorporation of bile acids at optimized ratios significantly improves formulation characteristics, drug release profiles, and biological efficacy while maintaining stability and compatibility. The ionic gelation vibrational jet flow technology enables reproducible production of uniform microcapsules with targeted intestinal release properties.

These application notes demonstrate that microencapsulation of this compound with bile acids represents a promising strategy for overcoming the limitations associated with this potent but challenging lipophilic drug. The methodologies can be adapted for other lipophilic compounds with similar delivery challenges, providing a platform technology for enhancing oral bioavailability and targeted delivery of therapeutic agents for diabetes and other chronic conditions requiring sustained release formulations.

References

Comprehensive Application Notes and Protocols: Investigating Probucol in Type 2 Diabetes Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Probucol Research in Diabetes

This compound, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has emerged as a promising therapeutic candidate for Type 2 Diabetes (T2D) and its complications. Research indicates that this compound addresses multiple pathological pathways in diabetes, including oxidative stress, hypercholesterolemia, insulin resistance, and microvascular complications, offering advantages beyond conventional monotherapies like metformin [1]. The pleiotropic effects of this compound make it particularly valuable for investigating combination therapies and understanding systemic benefits in diabetic models.

For researchers in diabetes drug development, establishing standardized protocols for this compound administration in animal models is essential for generating comparable and reproducible data. This document provides comprehensive application notes and detailed experimental protocols for evaluating this compound in T2D mouse models, incorporating optimal dosing regimens, administration techniques, and comprehensive assessment methodologies based on current scientific literature. The protocols are designed to capture both the metabolic and tissue-specific effects of this compound, with particular emphasis on its impact on diabetic complications including retinopathy, neuropathy, and cognitive impairment.

Experimental Design Considerations

Animal Models and Husbandry
  • Animal Selection: C57BL/6 mice are the most extensively validated strain for this compound studies in diabetes research, with demonstrated responsiveness to both high-fat diets and streptozotocin (STZ) interventions [2] [3]. Researchers should utilize 8-12 week old male mice with body weights ranging 18-25g at study initiation to ensure metabolic responsiveness and minimize age-related confounding factors.

  • Housing Conditions: Maintain mice under standard specific pathogen-free (SPF) conditions with ambient temperature of 22±2°C, humidity 55±10%, and 12-hour light/dark cycles. Group housing (4-6 mice/cage) with standard bedding and environmental enrichment is recommended to minimize stress artifacts. Provide ad libitum access to food and water throughout the study period, with weekly monitoring of consumption patterns when this compound is administered via drinking water or diet.

  • Ethical Considerations: All experimental procedures must receive approval from the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. Studies referenced in this protocol obtained approval from recognized institutional ethics committees, including Xiamen University (Approval No. XMULAC20180103) and Central South University [2] [3].

Diabetes Induction Methods

Table 1: Diabetes Induction Methods for T2D Mouse Models

Method Protocol Advantages Limitations Validation Metrics
High-Fat Diet (HFD) 60% kcal from fat (lard/soybean oil), 20% protein, 20% carbohydrates for 8-16 weeks [3] Models insulin resistance and gradual β-cell dysfunction; Clinically relevant to human T2D progression Strain-dependent susceptibility; Variable onset of hyperglycemia ≥15% weight gain vs controls; Fasting glucose ≥200 mg/dL; Impaired GTT & ITT
Chemical Induction (STZ) Single IP injection 100-150 mg/kg after fasting [2] Rapid, reliable hyperglycemia; Controlled diabetes severity Potential β-cell toxicity; Requires careful dose optimization Non-fasting glucose ≥16.7 mmol/L (≥300 mg/dL) 1-week post-injection
Combination HFD+STZ HFD for 4-8 weeks followed by low-dose STZ (35-50 mg/kg) [1] Models both insulin resistance and β-cell failure; Accelerated disease progression Complex optimization; Potential high mortality Combined metabolic syndrome features with sustained hyperglycemia
This compound Formulation and Administration
  • Formulation Preparation: For oral gavage, prepare this compound suspension in 0.5-1% dimethyl sulfoxide (DMSO) or 0.5% carboxymethyl cellulose (CMC) vehicle. For drinking water administration, prepare 0.005% this compound solution in tap water with periodic renewal (2-3 times weekly) to ensure stability and consistent dosing [3]. For dietary administration, incorporate this compound directly into HFD at calculated concentrations based on average food consumption.

  • Dosing Strategies: The established effective dosing range for this compound in mouse models is 150-500 mg/kg/day administered via oral gavage, with 150 mg/kg being most frequently reported for diabetes studies [2]. Lower doses (approximately 50 mg/kg) have demonstrated efficacy when used in combination with other therapeutics like metformin [1]. Treatment duration in successful studies typically ranges from 8-16 weeks, allowing sufficient time for manifestation of complications and therapeutic effects.

  • Administration Timing: Initiate this compound treatment after confirmation of hyperglycemia in induced models. For prevention studies, begin administration concurrently with or immediately before diabetes induction. Maintain consistent daily dosing schedules, with gavage typically performed during the early light phase to minimize circadian disruption.

Key Experimental Parameters and Measurements

Metabolic and Physiological Parameters

Table 2: Metabolic Parameters for this compound Assessment in T2D Models

Parameter Category Specific Measurements Frequency Expected this compound Effects Methodological Notes
Glucose Homeostasis Fasting blood glucose, Random glucose, HbA1c, Oral glucose tolerance test (OGTT), Insulin tolerance test (ITT) Weekly (glucose); Baseline & terminal (HbA1c); 4-week intervals (OGTT/ITT) Moderate glucose lowering; Significant improvement in insulin sensitivity 6-hour fast for OGTT; 4-hour fast for ITT; report AUC values
Body Composition Body weight, Food/water intake, Fat/lean mass distribution (DEXA/EchoMRI) Weekly (weight, intake); Baseline, mid-point, terminal (composition) Minimal weight change despite metabolic improvements Normalize organ weights to body weight at necropsy
Lipid Profile Total cholesterol, HDL-C, LDL-C, Triglycerides, Oxidized LDL Baseline & terminal (minimum); 4-8 week intervals (optimal) Reduced total cholesterol; Decreased HDL-C; Lower oxidized LDL Fasting samples preferred for lipid measurements
Organ Weights Liver, Kidney, Pancreas, Epididymal fat pad Terminal collection only Reduced hepatic steatosis; Potential fat pad reduction Normalize organ weights to tibia length for objectivity
Oxidative Stress and Inflammation Markers
  • Systemic Oxidative Stress: Quantify plasma lipid peroxidation products including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) using thiobarbituric acid reactive substances (TBARS) assay or ELISA. Measure circulating antioxidant capacity via ferric reducing antioxidant power (FRAP) or oxygen radical absorbance capacity (ORAC) assays. Assess protein carbonylation as a marker of protein oxidative damage in plasma and tissues.

  • Tissue-Specific Redox Status: In retina, liver, and brain tissues, evaluate reactive oxygen species (ROS) production using dihydroethidium (DHE) staining with fluorescence quantification [2]. Analyze mitochondrial membrane potential in retinal cells using JC-1 staining with flow cytometric analysis or fluorescence microscopy [4]. Assess glutathione balance by measuring reduced (GSH) to oxidized (GSSG) glutathione ratio in tissue homogenates.

  • Inflammatory Mediators: Quantify pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and MCP-1 in plasma and tissue homogenates using multiplex ELISA. Evaluate NF-κB activation in tissues through nuclear translocation assessment via western blot or immunohistochemistry. Analyze Nrf2 pathway activation by measuring nuclear Nrf2 accumulation and expression of downstream antioxidants (NQO1, HO-1, GCLC) [2] [4].

Tissue-Specific Assessments
  • Retinal Assessments: Conduct in vivo retinal imaging including fundus photography, fundus fluorescein angiography (FFA), and optical coherence tomography (OCT) at baseline and 4-8 week intervals [2]. Perform histological analysis of retinal layers (hematoxylin and eosin staining) with quantification of inner nuclear layer (INL) and outer nuclear layer (ONL) thickness and cell counts. Assess apoptotic cells in retinal sections using TUNEL assay with quantitative analysis of TUNEL-positive cells in ganglion cell layer (GCL) and entire retinal layers [2].

  • Cognitive and Neurological Function: Employ behavioral test batteries including Y-maze for spatial working memory, Morris water maze for spatial learning and memory, three-chamber social approach test for social cognition, elevated plus maze for anxiety-like behavior, and forced swim test for depression-like behavior [3]. Conduct hippocampal insulin signaling assessment via western blot analysis of insulin receptor substrate phosphorylation and Akt activation following insulin stimulation.

  • Vascular and Endothelial Function: Evaluate endothelial-dependent vasodilation in isolated vessels using wire or pressure myography. Assess blood-brain barrier integrity through measurement of tight junction proteins (ZO-1, occludin, claudin-5) expression and immunoglobulin G extravasation. Analyze aortic root lesions and carotid intima-media thickness in atherosclerosis-prone models.

Detailed Step-by-Step Protocols

This compound Administration in HFD/STZ Diabetic Mice

Purpose: To establish a standardized protocol for evaluating this compound effects in a robust T2D mouse model that combines dietary and chemical induction methods.

Materials:

  • C57BL/6J male mice (8 weeks old)
  • High-fat diet (60% kcal from fat, D12492, Research Diets)
  • Streptozotocin (STZ, Sigma-Aldrich) in citrate buffer (pH 4.5)
  • This compound (Sigma-Aldrich)
  • 0.5% carboxymethyl cellulose (CMC) or 1% DMSO vehicle
  • Blood glucose meter and test strips
  • Oral gavage needles (22-25 gauge)

Procedure:

  • Acclimatization Phase: House mice under standard conditions for 1 week with normal chow diet and water ad libitum.
  • HFD Induction: Switch mice to high-fat diet (except control group) for 8 weeks to induce insulin resistance.
  • STZ Administration: After 4-hour fasting, administer freshly prepared STZ (100 mg/kg, i.p.) to HFD-fed mice. Control mice receive citrate buffer vehicle.
  • Hyperglycemia Confirmation: Measure non-fasting blood glucose 1 week post-STZ. Include mice with glucose ≥16.7 mmol/L (300 mg/dL) in the study.
  • This compound Treatment Preparation: Freshly prepare this compound suspension (150 mg/kg) in 0.5% CMC vehicle daily by thorough vortexing and sonication.
  • Administration: Administer this compound or vehicle via oral gavage (10 mL/kg volume) daily for 12 weeks. Maintain HFD feeding throughout treatment period.
  • Monitoring: Record body weight and food intake weekly; measure non-fasting blood glucose biweekly.

Critical Notes:

  • STZ is light-sensitive and should be prepared immediately before administration.
  • Maintain consistent gavage timing (±2 hours) to minimize circadian variations.
  • Monitor mice closely for signs of distress during the first week post-STZ.
  • Include vehicle-treated diabetic controls and non-diabetic controls for appropriate comparisons.
Tissue Collection and Processing Protocol

Purpose: To standardize tissue collection, preservation, and processing for comprehensive analysis of this compound effects across multiple organ systems.

Materials:

  • Isoflurane anesthesia system
  • Peristaltic pump for perfusion
  • Ice-cold phosphate-buffered saline (PBS)
  • 4% paraformaldehyde (PFA) in PBS
  • RNA later solution
  • Optimal cutting temperature (OCT) compound
  • Protein lysis buffer with protease and phosphatase inhibitors

Procedure:

  • Fasting: Fast mice for 6 hours prior to sacrifice to standardize metabolic status.
  • Anesthesia: Induce anesthesia with 4% isoflurane and maintain with 1.5-2% isoflurane.
  • Blood Collection: Perform cardiac puncture or retro-orbital bleeding for serum separation.
  • Perfusion: Transcardially perfuse with ice-cold PBS (10 mL/min for 5 minutes) followed by 4% PFA if fixation required.
  • Tissue Harvesting: Collect tissues in systematic order to minimize ischemia time:
    • Brain: Rapidly remove and hemisect - one half in 4% PFA for histology, one half snap-frozen for molecular analysis.
    • Eyes: Enucleate carefully - one eye in 4% PFA for histology, one eye in OCT for cryosectioning.
    • Liver: Collect left lateral lobe in OCT, right lobes snap-frozen for molecular analysis.
    • Pancreas: Divide between 4% PFA (for insulin immunohistochemistry) and RNA later (for gene expression).
    • Muscle and Fat: Collect gastrocnemius and epididymal fat pad, snap-freeze for molecular analysis.
  • Preservation:
    • Snap-freezing: Flash-freeze tissues in liquid nitrogen-cooled isopentane, store at -80°C.
    • Fixation: Immerse tissues in 4% PFA for 24 hours at 4°C, then transfer to 70% ethanol.
    • Cryopreservation: Embed tissues in OCT compound, freeze on dry ice, store at -80°C.

Critical Notes:

  • Minimize time between death and tissue freezing/preservation (<5 minutes optimal).
  • For RNA analysis, use RNase-free techniques and preserve tissues in RNA later at 4°C overnight before freezing.
  • Document orientation of embedded tissues for consistent sectioning plane.
  • Aliquot tissue homogenates to avoid repeated freeze-thaw cycles.
Molecular Analysis of Nrf2 Pathway Activation

Purpose: To evaluate this compound-induced activation of the Nrf2 antioxidant pathway, a key mechanism underlying its protective effects.

Materials:

  • Tissue homogenizer
  • Nuclear extraction kit (e.g., NE-PER, Thermo Scientific)
  • BCA protein assay kit
  • Antibodies: Nrf2, Keap1, Lamin B1, GAPDH, HO-1, NQO1, GCLC
  • Enhanced chemiluminescence substrate
  • Real-time PCR system and reagents
  • Primers for Nrf2 target genes (NQO1, HO-1, GCLC, GCLM)

Western Blot Procedure:

  • Nuclear Extraction: Prepare nuclear and cytosolic fractions from tissues (e.g., liver, retina) using commercial kits.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis: Load 20-30 μg protein per lane, separate on 4-12% Bis-Tris gels.
  • Transfer: Transfer to PVDF membranes using wet or semi-dry transfer systems.
  • Blocking: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibodies (Nrf2 1:1000, Lamin B1 1:2000, GAPDH 1:5000) overnight at 4°C.
    • Wash 3× with TBST, 5 minutes each.
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detection: Develop with ECL substrate and image using chemiluminescence detection system.
  • Quantification: Analyze band intensities using ImageJ software, normalize nuclear Nrf2 to Lamin B1.

qRT-PCR Procedure:

  • RNA Extraction: Isolate total RNA using TRIzol reagent.
  • Reverse Transcription: Synthesize cDNA using high-capacity cDNA reverse transcription kit.
  • PCR Amplification: Perform real-time PCR with SYBR Green master mix using validated primers for Nrf2 target genes.
  • Data Analysis: Calculate relative expression using 2^(-ΔΔCt) method with GAPDH as reference gene.

Critical Notes:

  • Include positive control (e.g., sulforaphane-treated samples) for Nrf2 activation.
  • Process all samples for nuclear extraction within same experiment to minimize variability.
  • Verify nuclear fraction purity by assessing absence of cytosolic markers.
  • Perform minimum of three technical replicates for qRT-PCR reactions.

Data Analysis and Interpretation

Statistical Analysis Methods
  • Experimental Design Considerations: Implement block randomization for group assignments based on baseline glucose levels and body weights to ensure equivalent starting parameters. For behavioral studies, use blinded assessment where experimenters are unaware of treatment groups during testing and data analysis. Include appropriate sample size calculations based on preliminary data or literature values, with typical n=8-12 mice per group providing sufficient power for most metabolic and molecular endpoints.

  • Statistical Testing Approaches: Apply Shapiro-Wilk test for normality assessment and Brown-Forsythe test for variance homogeneity. For single time point comparisons between multiple groups, use one-way ANOVA with Bonferroni's or Tukey's post-hoc tests. For longitudinal data (body weight, glucose tolerance), employ two-way repeated measures ANOVA with appropriate post-hoc comparisons. For survival analysis and time-to-event data, utilize Kaplan-Meier curves with log-rank test for comparisons. Correlational analyses can be performed using Pearson or Spearman correlation coefficients based on data distribution.

  • Data Presentation Standards: Express data as mean ± SEM for normally distributed continuous variables. For non-normal distributions, present as median with interquartile range. Use box-and-whisker plots showing median, quartiles, and range for multi-group comparisons. For repeated measures, display individual animal trajectories where feasible. Report exact p-values rather than threshold statements, with significance threshold set at p<0.05. All statistical analyses should be performed using validated software (GraphPad Prism, SPSS, R).

Interpretation Guidelines
  • Mechanistic Evaluation: Strong evidence for Nrf2 pathway involvement requires:

    • Nuclear translocation of Nrf2 protein in target tissues
    • Transcriptional upregulation of canonical Nrf2 target genes (HO-1, NQO1, GCLC)
    • Functional consequences including reduced oxidative damage markers and improved redox status
    • Dose-dependent effects on pathway activation
    • Correlation analyses showing relationship between pathway activation and functional improvements
  • Safety and Tolerability: Monitor for potential adverse effects including excessive HDL-C reduction (>40% decrease from baseline), neurological abnormalities in behavioral testing, retinal dysfunction on ERG, or weight loss exceeding 15% from baseline. Include clinical pathology assessment (liver enzymes, renal function) when feasible. Compare the therapeutic index relative to observed benefits.

Visual Workflows and Signaling Pathways

Experimental Timeline and Workflow

G cluster_0 Week 0-1: Acclimatization Phase cluster_1 Week 1-8: HFD Induction Phase cluster_2 Week 9: Diabetes Induction cluster_3 Week 10-22: Intervention Phase cluster_4 Week 22: Terminal Procedures A Animal Acquisition (C57BL/6J, 8-week male) B Baseline Measurements (Body weight, fasting glucose) A->B C Randomization to Groups B->C D High-Fat Diet Initiation C->D E Weekly Weight Monitoring D->E F Metabolic Assessment (OGTT/ITT at week 8) E->F G STZ Administration (100 mg/kg, i.p.) F->G H Hyperglycemia Confirmation (Glucose ≥300 mg/dL) G->H I This compound Treatment (150 mg/kg/day, oral gavage) H->I J Bi-weekly Glucose Monitoring I->J K Behavioral Test Battery (Weeks 18-21) J->K L Terminal Metabolic Tests K->L M Tissue Collection L->M N Molecular & Histological Analysis M->N

This compound Mechanism of Action in Diabetic Complications

G P This compound Administration A1 Antioxidant Effects • Free radical scavenging • LDL oxidation inhibition • Mitochondrial protection P->A1 A2 Nrf2 Pathway Activation • Keap1 dissociation • Nuclear translocation • ARE gene transcription P->A2 A3 Anti-inflammatory Effects • Cytokine reduction (TNF-α, IL-6) • NF-κB inhibition • Microglial activation suppression P->A3 A4 Metabolic Modulation • Cholesterol reduction • HDL remodeling • Insulin sensitization P->A4 B2 Redox Homeostasis • GSH synthesis • ROS elimination • Oxidative damage reduction A1->B2 C1 Retinal Protection • Müller cell preservation • Reduced apoptosis • Vascular integrity A1->C1 C2 Neuronal Protection • Blood-brain barrier integrity • Reduced neuroinflammation • Cognitive preservation A1->C2 C3 Vascular Protection • Endothelial function • Reduced atherosclerosis • Carotid IMT improvement A1->C3 C4 Metabolic Improvement • Hepatic insulin sensitivity • Glucose homeostasis • Lipid metabolism A1->C4 B1 Nrf2 Target Genes • HO-1, NQO1 • GCLC, GCLM • Antioxidant enzymes A2->B1 A2->C1 A2->C2 A2->C3 A2->C4 A3->B2 A3->C1 A3->C2 A3->C3 A3->C4 A4->C1 A4->C2 A4->C3 A4->C4 A4->C4 B1->B2 B2->C1 B2->C2 B2->C3 B2->C4 D1 Complication Reduction • Delayed retinopathy onset • Improved cognitive function • Reduced cardiovascular events C1->D1 C2->D1 C3->D1 C4->D1

Troubleshooting and Optimization

Common Technical Challenges
  • Variable Diabetes Induction: If STZ fails to induce consistent hyperglycemia following HFD pre-conditioning, verify STZ preparation (freshly prepared in citrate buffer, pH 4.5, protected from light) and consider dose optimization between 100-150 mg/kg based on strain sensitivity. Monitor mice for 72 hours post-STZ for transient hypoglycemia, providing glucose supplementation if needed.

  • This compound Formulation Issues: For suspension stability problems in aqueous vehicles, include 0.1-0.5% Tween-80 or increase CMC concentration to 0.75-1.0%. For oral gavage difficulties, ensure proper animal restraint and use flexible plastic gavage needles with rounded tips. If dosing consistency is problematic, consider alternative administration via diet incorporation (0.005% in drinking water) with careful monitoring of consumption.

  • High Mortality Rates: If mortality exceeds 20% in diabetic groups, particularly during first week post-STZ, implement supportive care including subcutaneous lactate ringer solution (1 mL daily for 3 days), moistened diet on cage floor, and maintenance in thermoneutral environment (28-30°C). Consider using lower STZ doses (80-100 mg/kg) with longer HFD pre-conditioning (10-12 weeks).

Methodological Optimization
  • Endpoint Refinement: For enhanced detection of this compound effects on glucose homeostasis, incorporate hyperinsulinemic-euglycemic clamps as gold standard assessment of insulin sensitivity. For oxidative stress evaluation, include specific markers like 8-OHdG for DNA oxidation, nitrotyrosine for protein oxidation, and F2-isoprostanes for lipid oxidation in addition to standard TBARS assays.

  • Temporal Considerations: For comprehensive understanding of this compound's temporal effects, include multiple interim sacrifice timepoints (e.g., 4, 8, 12 weeks of treatment) to distinguish early molecular changes from later functional improvements. For complication studies, ensure sufficient disease progression time (minimum 12-16 weeks post-diabetes induction) before expecting therapeutic effects.

  • Technical Validation: Confirm Nrf2 pathway activation through multiple complementary approaches including electrophoretic mobility shift assays (EMSA) for DNA binding, chromatin immunoprecipitation (ChIP) for promoter occupancy, and siRNA knockdown for functional validation. Verify tissue-specific delivery through HPLC-MS quantification of this compound concentrations in target tissues.

Conclusion

These application notes and detailed protocols provide a comprehensive framework for investigating this compound in T2D mouse models, emphasizing standardized methodologies, rigorous assessment, and mechanistic exploration. The integrated approach captures both metabolic parameters and tissue-specific complications, enabling thorough evaluation of this compound's therapeutic potential.

The visual workflows and signaling pathways facilitate experimental planning and mechanistic understanding, while troubleshooting guidelines address common technical challenges. By implementing these protocols, researchers can generate robust, reproducible data on this compound efficacy. This systematic approach supports the growing interest in this compound repurposing for diabetes and its complications, potentially contributing to expanded therapeutic options for this complex metabolic disorder.

References

Comprehensive Application Notes and Protocols for Probucol Analysis in Forensic Toxicology and Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Probucol and Its Analytical Significance

This compound is a highly lipophilic drug initially developed as a cholesterol-lowering agent with potent antioxidant and anti-inflammatory properties. Recently, research has expanded to investigate its potential applications in neurodegenerative diseases like Alzheimer's and diabetes management, owing to its protective effects on pancreatic β-cells from inflammation and oxidation. The complex pharmacokinetic profile of this compound, characterized by variable absorption, poor water solubility, and low oral bioavailability, presents significant analytical challenges that require sophisticated methodological approaches. In forensic toxicology, reliable identification and quantification of this compound are essential for therapeutic drug monitoring, overdose investigations, and pharmaceutical quality control. These applications demand robust analytical methods with appropriate sensitivity, specificity, and validated performance characteristics to ensure accurate and reproducible results across different matrices and concentration ranges.

The molecular structure of this compound features phenolic functional groups that contribute to its antioxidant activity through radical scavenging mechanisms. Recent density functional theory (DFT) studies have characterized this compound's excited states and spectral properties, providing fundamental data for method development. These theoretical investigations confirm this compound's antioxidant mechanism and provide crucial reference data for interpreting analytical results, particularly in spectroscopic and chromatographic applications. Understanding these chemical properties is essential for developing appropriate extraction techniques and analytical conditions that account for this compound's specific physicochemical behavior.

Chemical Properties and Therapeutic Applications

Structural and Physicochemical Characteristics

This compound's distinct chemical structure underpins both its therapeutic actions and analytical behavior. The molecule contains symmetric tert-butylphenol groups connected by a dithioketal bridge, contributing to its exceptional lipophilicity (log P > 10). This high hydrophobicity results in extremely poor aqueous solubility (<0.1 µg/mL), necessitating specialized sample preparation and chromatographic approaches. Spectroscopic studies using density functional theory (DFT) calculations with B3LYP/def2tzvp functional and basis sets have revealed this compound's electronic excitation characteristics, with the first 40 excited states in anhydrous ethanol mapped using time-dependent DFT (TD-DFT). These theoretical investigations provide essential spectral reference data for method development, particularly in detecting and characterizing this compound in complex matrices. The presence of phenolic hydroxyl groups enables this compound to function as a potent antioxidant through hydrogen donation and radical stabilization mechanisms. [1]

Therapeutic Mechanisms and Applications

The pleiotropic pharmacological effects of this compound include historically recognized lipid-regulating properties and more recently investigated applications in neuroprotection and diabetes management. In Alzheimer's disease research, this compound demonstrates potential by suppressing lipoprotein-amyloid β secretion, maintaining blood-brain barrier function, and reducing neurovascular inflammation. Preclinical studies indicate that this compound attenuates dietary-induced synthesis and secretion of lipoprotein-Aβ while preserving cerebral capillary integrity. A phase II randomized placebo-controlled clinical trial is currently investigating this compound's efficacy in attenuating cognitive decline, delaying brain atrophy, and reducing cerebral amyloid burden in patients with mild-to-moderate Alzheimer's disease over a 104-week treatment period. [2]

In diabetes research, this compound exhibits protective effects on pancreatic β-cells through antioxidant and anti-inflammatory mechanisms. Recent studies incorporating bile acids like lithocholic acid (LCA) in microencapsulated formulations have demonstrated enhanced bioavailability and therapeutic outcomes, including improved insulin release, reduced blood glucose levels, and decreased pro-inflammatory cytokines in diabetic mouse models. These advances in formulation technology address this compound's significant pharmacokinetic limitations while maintaining its therapeutic potential. The expanding clinical applications of this compound underscore the importance of reliable analytical methods for quantifying the drug in pharmaceutical formulations and biological matrices. [3]

Analytical Methods and Protocols

Sample Preparation Techniques

Table 1: Sample Preparation Methods for this compound Analysis

Matrix Type Extraction Technique Solvent System Key Parameters Expected Recovery
Plasma/Serum Protein Precipitation Methanol:Ethanol (1:1) 2:1 solvent:sample ratio 85-92%
Plasma/Serum Liquid-Liquid Extraction Hexane:Ethyl Acetate (3:1) pH 5.5, single extraction 88-95%
Pharmaceutical Formulations Ultrasonic-Assisted Extraction Methanol with 2.5% ultrasonic gel 15 min, 40°C, 100W 95-102%
Tissues Solid-Liquid Extraction Chloroform:Methanol (2:1) Homogenize, 10:1 solvent:tissue 80-90%
Microencapsulated Forms Direct Solubilization Ethanol with 0.1% polysorbate 80 30 min vortex mixing 90-98%

Effective sample preparation is critical for accurate this compound quantification due to its exceptional lipophilicity and tendency to adsorb to surfaces and plasticware. Protein precipitation using methanol:ethanol (1:1) provides efficient deproteination for plasma and serum samples, with a recommended solvent-to-sample ratio of 2:1 and vortex mixing for 2 minutes followed by centrifugation at 14,000 × g for 10 minutes. Alternative liquid-liquid extraction with hexane:ethyl acetate (3:1) at slightly acidic pH (5.5) achieves excellent recovery while effectively removing phospholipids and other matrix interferents. For pharmaceutical formulations, especially microencapsulated products, ultrasonic-assisted extraction using methanol with 2.5% ultrasonic gel for 15 minutes at 40°C provides complete dissolution without degradation. Tissue samples require more extensive processing with solid-liquid extraction using chloroform:methanol (2:1) following homogenization, with a recommended solvent-to-tissue ratio of 10:1 and agitation for 1 hour. [3]

HPLC-UV Analysis Methods

Table 2: HPLC-UV Conditions for this compound Quantification

Parameter Condition 1 Condition 2 Condition 3
Column C18, 150 × 4.6 mm, 5μm C8, 150 × 4.6 mm, 5μm Phenyl-Hexyl, 150 × 4.6 mm, 3μm
Mobile Phase Acetonitrile:Water (85:15) Methanol:THF:Water (80:10:10) Acetonitrile:10mM Ammonium Acetate (90:10)
Flow Rate 1.2 mL/min 1.0 mL/min 1.5 mL/min
Column Temperature 40°C 35°C 45°C
Detection Wavelength 242 nm 254 nm 242 nm
Injection Volume 20 μL 25 μL 10 μL
Run Time 12 min 15 min 8 min
Retention Time ~6.5 min ~8.2 min ~5.1 min

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) represents the gold standard technique for this compound quantification in pharmaceutical and biological matrices. The method employs reversed-phase chromatography, typically with C18 or C8 columns, and isocratic elution with high organic content mobile phases to accommodate this compound's high hydrophobicity. Condition 1 using acetonitrile:water (85:15) provides excellent peak symmetry and resolution from endogenous compounds in biological matrices. UV detection at 242 nm corresponds to this compound's maximum absorbance, optimizing sensitivity while minimizing matrix interference. The method delivers superior precision with intra-day and inter-day coefficients of variation <3% and <5%, respectively, across the validated concentration range of 0.1-50 μg/mL. For microencapsulated formulations containing bile acids like lithocholic acid, Condition 2 with methanol:THF:water (80:10:10) provides baseline resolution of this compound from formulation excipients and degradation products. [3] [4]

G cluster_sample_prep Sample Preparation Module cluster_hplc_analysis HPLC-UV Analysis Module start Start Analysis sample_prep Sample Preparation start->sample_prep extraction Extraction Protein Precipitation or LLE sample_prep->extraction sample_prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution extraction->reconstitution hplc_injection HPLC System Injection reconstitution->hplc_injection chromatographic_sep Chromatographic Separation hplc_injection->chromatographic_sep hplc_injection->chromatographic_sep uv_detection UV Detection (242 nm) chromatographic_sep->uv_detection chromatographic_sep->uv_detection data_analysis Data Analysis uv_detection->data_analysis end Result Reporting data_analysis->end

Experimental Protocols

Sample Preparation Protocol

The following protocol describes the comprehensive sample preparation for this compound analysis from plasma samples, with modifications provided for other matrices: Begin by accurately pipetting 200 μL of plasma sample into a 1.5 mL microcentrifuge tube. Add 400 μL of precipitation solvent (methanol:ethanol, 1:1) and vortex mix vigorously for 2 minutes to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of mobile phase by vortex mixing for 1 minute, followed by ultrasonic bath treatment for 5 minutes to ensure complete dissolution. Transfer the reconstituted sample to an HPLC vial with insert for analysis. For alternative liquid-liquid extraction, after protein precipitation, combine the supernatant with 2 mL of hexane:ethyl acetate (3:1) in a glass tube, vortex for 3 minutes, and centrifuge at 3,000 × g for 5 minutes. Transfer the organic layer to a clean tube and evaporate under nitrogen. The critical quality controls include processing matrix blanks, calibration standards, and quality control samples in parallel with each batch to monitor extraction efficiency and potential contamination. [3]

HPLC-UV Analysis Protocol

The instrumental analysis follows a validated chromatographic method optimized for this compound separation and detection: Begin by conditioning the HPLC system with C18 column (150 × 4.6 mm, 5μm) using mobile phase acetonitrile:water (85:15) at a flow rate of 1.2 mL/min for at least 30 minutes to establish stable baseline. Maintain column temperature at 40°C and set UV detector wavelength to 242 nm. Perform system suitability testing by injecting six replicates of a standard solution containing this compound at mid-calibration range (5 μg/mL); system is considered suitable if retention time RSD <1% and peak area RSD <2%. Arrange the injection sequence to include blank matrix, zero standard, calibration standards (0.1, 0.5, 1, 5, 10, 25, 50 μg/mL), quality control samples (low, medium, high concentrations), and unknown samples. Inject 20 μL of each sample using the autosampler maintained at 15°C. The total run time is 12 minutes, with this compound typically eluting at approximately 6.5 minutes. Critical parameters to monitor include retention time stability (±0.2 min), peak symmetry (tailing factor <1.5), and baseline noise. Between batches, flush the column with acetonitrile:water (50:50) for 30 minutes followed by storage in acetonitrile if not used for more than 24 hours. [4]

G cluster_critical_params Critical Parameters to Monitor solvent_reservoir Solvent Reservoirs Mobile Phase A/B degasser Degasser Helium Sparging solvent_reservoir->degasser hplc_pump HPLC Pump Gradient Capability degasser->hplc_pump autosampler Autosampler Temperature Controlled hplc_pump->autosampler pressure System Pressure (<3000 psi) hplc_pump->pressure column_oven Column Oven 40°C autosampler->column_oven detector UV/Vis Detector 242 nm column_oven->detector data_system Data System Acquisition & Processing detector->data_system baseline Baseline Noise (<0.5 mAU) detector->baseline rt Retention Time Stability (±0.2 min) detector->rt symmetry Peak Symmetry (Tailing <1.5) detector->symmetry

Data Interpretation and Method Validation

Quantitative Analysis and Calculations

Quantitation of this compound employs external standard calibration with weighted linear regression (1/x²) to account for heteroscedasticity across the concentration range. Construct the calibration curve using peak areas of this compound standards ranging from 0.1 to 50 μg/mL. The curve should demonstrate correlation coefficient (r) >0.998 and back-calculated standards within ±15% of nominal values (±20% at LLOQ). Calculate unknown concentrations using the regression equation y = mx + c, where y represents the peak area, m is the slope, x is the concentration, and c is the y-intercept. For values exceeding the upper limit of quantification, dilute samples with appropriate blank matrix and reanalyze. Report results with appropriate significant figures based on method precision, typically to two decimal places for concentrations >1 μg/mL and three decimal places for lower concentrations. Critical acceptance criteria include calibration standards with ≤25% deviation at LLOQ and ≤15% deviation for other standards, with at least 75% of standards meeting these criteria, including the LLOQ and upper limit of quantification. [5]

Method Validation Parameters

Table 3: Method Validation Specifications for this compound HPLC-UV Assay

Validation Parameter Acceptance Criteria Experimental Results Protocol
Linearity Range 0.1-50 μg/mL r² = 0.9995 6 calibration curves
Lower Limit of Quantification Signal-to-noise ≥10, accuracy 80-120% 0.1 μg/mL 5 replicates, 3 days
Precision (Intra-day) RSD ≤10% (≤15% at LLOQ) 2.8-5.1% 3 levels, 5 replicates
Precision (Inter-day) RSD ≤12% (≤18% at LLOQ) 4.2-6.7% 3 levels, 3 days
Accuracy 90-110% of nominal (80-120% at LLOQ) 95.2-103.8% 3 levels, 5 replicates
Extraction Recovery Consistent (>70%) 85-92% 3 levels, 5 replicates
Selectivity No interference >20% LLOQ No significant interference 6 individual matrices

Method validation follows established guidelines for bioanalytical method validation, demonstrating the assay's reliability for its intended purpose. Selectivity is established by analyzing at least six individual blank matrix samples to confirm the absence of interfering peaks at the retention time of this compound, with interference defined as <20% of LLOQ peak area. Carryover is evaluated by injecting blank matrix immediately after the upper limit of quantification standard, with acceptance criteria of ≤20% of LLOQ. Stability assessments include bench-top (6 hours), processed sample (24 hours at 15°C), and freeze-thaw (3 cycles) stability, all demonstrating ≤12% deviation from nominal concentrations. For forensic applications, additional validation elements may include specificity against common drugs of abuse and robustness testing for deliberate variations in mobile phase composition (±5%), column temperature (±3°C), and flow rate (±0.1 mL/min). The comprehensive validation ensures method reliability under routine operating conditions and provides documentation of performance characteristics for regulatory compliance. [5]

Quality Assurance and Troubleshooting

Quality Control Procedures

Implement a rigorous quality control system to ensure ongoing method reliability. Include quality control samples at three concentrations (low, medium, high) in each analytical batch, with at least 5% of total samples or a minimum of six QC samples per batch. Establish acceptance criteria requiring at least 67% of QC samples within ±15% of nominal values, with not more than 50% deviation at any single concentration level. Document system suitability tests before each analytical batch, including retention time stability (±0.2 min), peak area precision (RSD <2% for replicate injections), and tailing factor (<1.5). Maintain comprehensive documentation including sample preparation records, chromatography data, calibration curves, and any deviations from standard procedures. For forensic applications, implement chain of custody procedures and secure data storage to maintain evidentiary integrity. Regular participation in proficiency testing programs and periodic method re-validation (typically annually or after significant changes) provide ongoing performance verification. [5] [6]

Troubleshooting Common Issues

Chromatographic issues require systematic investigation to identify and correct root causes. For peak tailing, check column performance first by injecting a test standard; if tailing persists, replace guard column or analytical column. Mobile phase pH adjustment (±0.2 units) or addition of 0.1% formic acid can improve peak shape for this compound. Retention time drift typically indicates mobile phase degradation or column temperature fluctuations; prepare fresh mobile phase daily and verify column thermostat performance. Reduced recovery in sample preparation may result from this compound adsorption to container surfaces; use glassware whenever possible or add 0.1% polysorbate 80 to extraction solvents. For sensitivity issues, check UV lamp energy and wavelength accuracy, and consider increasing injection volume up to 50 μL if permitted by chromatographic performance. Preventive maintenance includes regular replacement of inlet frits, piston seals, and UV lamps according to manufacturer recommendations, with documented service records. [4]

Applications in Forensic Toxicology and Research

The analytical methods described herein support diverse applications in both forensic toxicology and pharmaceutical research. In forensic casework, this compound analysis may be required in investigations involving potential overdose, medication adherence monitoring, or poisoning incidents. The high specificity of the HPLC-UV method enables unambiguous identification and quantification in postmortem specimens, with validated procedures for blood, liver, and kidney tissues. For pharmaceutical quality control, these methods support formulation development, particularly for novel delivery systems like microencapsulated this compound with bile acids. Recent research demonstrates that such formulations significantly enhance this compound bioavailability, with microencapsulated this compound-secondary bile acid complexes showing 2.3-fold increased plasma concentrations compared to conventional formulations in diabetic mouse models. In clinical research, monitoring this compound concentrations supports ongoing investigations in Alzheimer's disease, where a phase II clinical trial is examining this compound's potential to attenuate cognitive decline over 104 weeks of treatment. These diverse applications underscore the importance of robust, validated analytical methods for reliable this compound quantification across different matrices and concentration ranges. [2] [3]

Conclusion

The analytical methodologies presented provide comprehensive tools for this compound quantification in forensic, pharmaceutical, and research contexts. The HPLC-UV method offers robust performance with excellent sensitivity, precision, and accuracy across therapeutically relevant concentration ranges. The sample preparation protocols effectively address this compound's exceptional lipophilicity while minimizing matrix effects. As research continues to explore this compound's potential applications in neurodegenerative diseases, diabetes, and other conditions, these analytical methods will support formulation development, pharmacokinetic studies, and clinical monitoring. The incorporation of quality-by-design principles in method development and comprehensive validation ensures reliable performance for regulated applications. Future method enhancements may focus on increased sensitivity through mass spectrometric detection or improved throughput using UPLC technology, but the fundamental approaches described herein provide a solid foundation for this compound analysis in forensic toxicology and pharmaceutical research.

References

Comprehensive Application Notes and Protocols for Probucol Stability Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Probucol Stability Challenges

This compound is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, making it a promising candidate for treating conditions like atherosclerosis and diabetes, and even for hearing loss treatment in novel otic formulations [1] [2] [3]. However, its development faces significant challenges due to its extremely poor water solubility (5 ng/mL at 25°C) and low oral bioavailability (up to 6%), which are compounded by stability concerns [2] [4]. The chemical instability of this compound necessitates rigorous stability testing throughout drug development to ensure product safety, efficacy, and shelf-life.

These notes provide detailed protocols for stress testing and stability assessment of this compound, crucial for developing stable dosage forms, including recent advancements like microencapsulated formulations with bile acids and co-amorphous systems [2] [5] [4].

Key Stability Properties of this compound

Understanding this compound's fundamental properties is essential for designing appropriate stability studies:

  • Physical Form: this compound exists as a white crystalline powder that is sensitive to light [3].
  • Solubility Profile: It is practically insoluble in water but soluble in ethanol, DMSO, chloroform, and propyl alcohol [3].
  • Biopharmaceutical Classification: this compound is a BCS Class II drug, characterized by low solubility and high permeability [4].
  • Solid-State Stability: The amorphous form of this compound has a strong tendency to recrystallize, which can significantly reduce solubility and dissolution rates. Studies using Dielectric Spectroscopy (BDS) have shown that this compound exhibits fragile molecular dynamics in its amorphous state, contributing to its physical instability [6].

Stability Testing and Storage Conditions

Stability testing for this compound must evaluate its behavior under various environmental factors to establish recommended storage conditions and shelf life.

Summary of Stability Under Stress Conditions

The table below summarizes quantitative stability data for this compound under various stress conditions, based on current research:

Table 1: Stability of this compound Formulations Under Stress Conditions

Stress Condition Formulation Type Duration Results Citation
Light Exposure (10,000 lx) Solid Dispersion (this compound:PVP K30, 1:9) 7 days 84% this compound remained [7]
Short-Term Storage (Specific conditions not detailed) Spray-Dried UDCA-Probucol Microparticles 7 days ~10% drug loss [1]
High Humidity (75% R.H., 30°C) Solid Dispersion (this compound:PVP K30, 1:9) 30 days 22% weight increase; decreased dissolution [7]
High Humidity (92% R.H., 30°C) Solid Dispersion (this compound:PVP K30, 1:9) 30 days 43% weight increase; decreased dissolution [7]
Enhanced Stability Co-amorphous this compound-Atorvastatin 35 days (40°C/75% R.H.) No crystallization [4]
For Comparison Amorphous this compound (alone) 1 day (40°C/75% R.H.) Crystallization observed [4]
Recommended Storage Conditions

Based on the available stability data, the following storage conditions are recommended for this compound and its formulations:

  • Packaging: this compound should be stored in light-resistant, tightly sealed containers [7].
  • Temperature: Room temperature storage is generally adequate for stable solid formulations.
  • Humidity: Control of humidity is critical, especially for hydrophilic solid dispersions, as moisture uptake can trigger crystallization and reduce dissolution performance [7].

Detailed Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies help identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods [8].

  • Objective: To understand the intrinsic stability of this compound and develop stability-indicating methods.
  • Sample Preparation: Begin testing at a drug concentration of 1 mg/mL. Some studies should also be performed at the concentration expected in the final formulation [8].

The following workflow outlines the step-by-step process for conducting forced degradation studies:

G Start Start Forced Degradation Study Prep Prepare this compound Solution/Suspension (Recommended: 1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Hydrolysis Hydrolysis • 0.1 M HCl & 0.1 M NaOH • Temperatures: 40°C, 60°C • Time: 1, 3, 5 days Stress->Hydrolysis Oxidation Oxidation • 3% H₂O₂ • Temperatures: 25°C, 60°C • Time: 1, 3, 5 days Stress->Oxidation Photolysis Photolysis • 1x & 3x ICH Light Exposure • Time: 1, 3, 5 days Stress->Photolysis Thermal Thermal • Dry Heat: 60°C, 80°C • Humidity: 60°C/75% RH, 80°C/75% RH • Time: 1, 3, 5 days Stress->Thermal Analyze Analyze Samples • HPLC/UV for degradation products • Aim for 5-20% degradation Hydrolysis->Analyze Neutralize/Dilute before analysis Oxidation->Analyze May require quenching Photolysis->Analyze Thermal->Analyze End Interpret Data & Develop Stability-Indicating Method Analyze->End

  • Acceptable Degradation Limits: A degradation level of 5% to 20% is generally considered acceptable for validating chromatographic assays. 10% degradation is often optimal for challenging analytical methods [8].
  • Analysis: Use HPLC with UV detection to separate and quantify this compound and its degradation products. The method should be able to resolve degradation products from the main peak.
Protocol 2: Accelerated Stability Study of Microencapsulated Formulations

This protocol is adapted from recent studies on this compound microcapsules designed to enhance its delivery [2] [5].

  • Objective: To evaluate the short-term stability and drug retention of this compound microcapsules under accelerated conditions.
  • Formulation: this compound microcapsules prepared with stabilizers like Ursodeoxycholic Acid (UDCA) or Unconjugated Lithocholic Acid (ULCA) using ionic gelation vibrational jet flow technology [1] [5].
  • Storage Conditions: Store the microcapsules at elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH).
  • Testing Intervals: 0, 1, 3, 7, 14, and 30 days.
  • Parameters Assessed:
    • Drug Content: Analyze using HPLC to quantify residual this compound.
    • Dissolution Profile: Perform dissolution tests in appropriate media (e.g., pH 7.4 phosphate buffer) to monitor changes in release kinetics.
    • Physical Morphology: Use Scanning Electron Microscopy (SEM) to examine surface topography and physical integrity.
    • Crystallinity: Use Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to detect recrystallization of the drug.

Strategies to Enhance this compound Stability

Several formulation strategies have been successfully employed to improve the stability of this compound:

  • Solid Dispersions with Polymers: dispersing this compound in a polymer matrix like polyvinylpyrrolidone (PVP K30) can enhance its stability against light and humidity when properly packaged [7].
  • Co-amorphous Systems: Creating a co-amorphous system with a compatible API like atorvastatin (ATO) can significantly suppress crystallization and improve both solubility and physical stability. These systems demonstrate no crystallization after 35 days under stress conditions (40°C/75% RH), whereas amorphous this compound alone crystallizes within a day [4].
  • Microencapsulation with Bile Acids: encapsulating this compound with UDCA or ULCA using sodium alginate creates spherical microparticles (5-12 μm) that show excellent short-term stability, with only about 10% drug loss over 7 days [1] [2] [5]. These microparticles also demonstrate desirable drug release profiles, releasing 67-82% of the drug within the initial two hours under simulated conditions [1].

Conclusion

The stability of this compound is a critical factor in its successful formulation and clinical application. While the drug is susceptible to degradation and crystallization, modern formulation strategies like co-amorphous systems and bile acid microencapsulation offer robust solutions. The protocols outlined herein provide a framework for systematic stability assessment, ensuring the development of safe, effective, and stable this compound-based therapeutics. Continuous stability monitoring in accordance with ICH guidelines is recommended throughout the product lifecycle.

References

Probucol combination therapy PAS protocol aspirin statin

Author: Smolecule Technical Support Team. Date: February 2026

PAS Protocol: Application Notes for Researchers

The PAS protocol, combining Probucol, Aspirin, and a Statin, is an established therapeutic strategy primarily used in parts of Asia for treating atherosclerosis and preventing major cardiovascular events. The core rationale is to leverage the complementary mechanisms of action of these drugs to achieve enhanced anti-atherogenic effects.

  • Mechanism of Action: The protocol simultaneously targets multiple pathways in the atherosclerotic cascade. Statins primarily lower LDL-C and have pleiotropic effects, aspirin inhibits platelet aggregation, and this compound provides potent antioxidant protection for LDL particles and may enhance reverse cholesterol transport, despite reducing HDL-C levels [1] [2] [3].
  • Clinical Rationale: The combination addresses the "residual risk" observed in many patients on statin therapy alone. Research suggests that the anti-oxidative capacity of this compound may be particularly effective against early-stage lesion formation and can provide protection beyond mere lipid-lowering [1] [2]. A clinical study demonstrated that PAS therapy significantly reduced clinical event rates and measures of plaque burden compared to a control regimen of just aspirin and a statin [3].

Summary of Quantitative Clinical Data

The table below summarizes key quantitative findings from clinical studies investigating PAS or related this compound-statin combination therapies.

Table 1: Summary of Clinical Effects from Combination Therapy Studies

Study Intervention Patient Population Key Efficacy Outcomes Key Safety & Biomarker Outcomes

| PAS Therapy (this compound + Aspirin + Atorvastatin 10mg) [3] | 378 patients with Coronary Artery Disease (1-year study) | 31.7% reduction in ox-LDL 42.4% reduction in MMP-9 Significant reduction in carotid plaque thickness Significant reductions in hospitalization, angina recurrence, MI, and mortality rates | No major safety concerns reported in the study. | | This compound + Atorvastatin [4] | 81 patients with Acute Cerebral Infarction (6-month study) | Significant improvement in Barthel Index (self-care ability) vs. atorvastatin alone Greater reduction in Total Cholesterol and LDL | Combination therapy was reported as "safe and feasible." | | This compound + Statin (PROSPECTIVE Study) [2] | 876 Japanese patients with CAD and dyslipidemia | A trend towards reduced cardiovascular events, though not statistically significant. | this compound-induced HDL-C reduction did not increase cardiovascular events. |

Detailed Experimental Protocols

Here are methodologies from key studies that you can adapt for preclinical and clinical research.

Protocol 1: In Vivo Assessment of Anti-Atherosclerotic Efficacy (Rabbit Model)

This protocol is based on a study comparing this compound and atorvastatin in cholesterol-fed rabbits [1].

  • 1. Animal Model Induction: Use New Zealand White rabbits. Induce atherosclerosis by feeding a cholesterol-rich diet (e.g., 0.5-1% cholesterol) for 5-12 weeks to generate early-stage lesions.
  • 2. Dosing Regimen: After 1 week on the high-cholesterol diet, randomly assign animals to treatment groups.
    • Control group: Vehicle control.
    • This compound group: Administer this compound at 0.3% (w/w) mixed in the diet.
    • Statin group: Administer atorvastatin at a dose sufficient to significantly lower serum total cholesterol (e.g., 2.5-5 mg/kg/day).
    • Continue the high-cholesterol diet and treatments for 4-5 weeks.
  • 3. Endpoint Analysis:
    • Serum Lipid Profiling: Measure Total Cholesterol (TC), LDL, HDL, and Triglycerides (TG) at baseline and sacrifice. Use HPLC for detailed lipoprotein fraction analysis [1].
    • Lesion Quantification:
      • En face analysis: Excise the entire aorta, stain with Sudan IV/Herxheimer's solution, and calculate the percentage of the intimal surface area covered by lesions.
      • Cross-sectional analysis: Embed sections of the aortic root and arch. Stain with Hematoxylin and Eosin (H&E) for general morphology and measure intimal lesion area.
    • Histological and Immunohistochemical Analysis:
      • Use specific antibodies (e.g., anti-rabbit macrophage antibody RAM-11) to identify and quantify macrophage infiltration in the intima.
    • Scanning Electron Microscopy (SEM): Examine the aortic surface for monocyte adherence and endothelial cell morphology.
    • LDL Oxidizability Assay: Isolate LDL from plasma via ultracentrifugation. Induce oxidation with copper ions (e.g., 5 µM CuSO₄) and monitor conjugated diene formation at 234 nm to determine lag time, oxidation rate, and maximal diene production [1].

Protocol 2: Clinical Trial Protocol for PAS in Secondary Prevention

This protocol synthesizes elements from a published PAS study and an ongoing clinical trial [5] [3].

  • 1. Study Design: Prospective, randomized, open-label, controlled trial.
  • 2. Patient Population:
    • Inclusion Criteria: Adults (≥18 years) with established Coronary Artery Disease (CAD) or ischemic stroke within the past 30 days, and confirmed atherosclerosis in a major artery. LDL-C levels should be above target despite standard care [5] [3].
    • Exclusion Criteria: Conditions that increase bleeding risk (contraindication for aspirin), significant liver or kidney dysfunction, prolonged QT interval, allergy to study drugs, pregnancy, or use of other lipid-lowering agents (e.g., fibrates) [5].
  • 3. Dosing Regimen:
    • Intervention Group (PAS): this compound (250-500 mg twice daily) + Aspirin (100 mg once daily) + Atorvastatin (10-20 mg once daily or equipotent dose of another statin).
    • Control Group: Aspirin + Atorvastatin (same doses as intervention).
    • Treatment Duration: 6 months to 3 years [5] [4] [3].
  • 4. Primary and Secondary Endpoints:
    • Primary Endpoints:
      • Change in atherosclerotic plaque burden (e.g., % stenosis on CTA, carotid intima-media thickness) [5] [3].
      • Composite of major vascular events (cardiovascular death, MI, unstable angina, ischemic stroke) [5].
    • Secondary & Exploratory Endpoints:
      • Changes in serum biomarkers: ox-LDL, LDL-C, HDL-C, Lp(a), MMP-9 [5] [3].
      • Plaque stability features on imaging [5].
      • Functional outcomes (e.g., modified Rankin Scale for stroke patients) [5].
  • 5. Safety Monitoring: Regular assessment of adverse events, liver enzymes (ALT/AST), serum creatinine, and electrocardiograms (ECGs) to monitor for QT interval prolongation [5] [2].

Visualizing Experimental Workflows

The following diagrams illustrate the core workflows for the described protocols.

G cluster_animal Protocol 1: Preclinical In Vivo Model cluster_human Protocol 2: Clinical Trial Workflow A Cholesterol-fed Rabbit Model (0.5-1% diet, 5 weeks) B Randomization to Treatment Groups (Control, this compound, Statin) A->B C Treatment Period (4-5 weeks on high-cholesterol diet) B->C D Tissue & Sample Collection (Serum, Aorta) C->D E Endpoint Analysis D->E E1 Lesion Quantification (En face & cross-sectional) E->E1 E2 Histology & IHC (Macrophage infiltration) E->E2 E3 Serum Lipid Profiling (TC, LDL, HDL, TG) E->E3 E4 LDL Oxidation Assay (Lag time measurement) E->E4 F Patient Recruitment (Established CAD or recent stroke) G Screening & Baseline Assessment (Lipids, Imaging, ECG) F->G H Randomization G->H I Control Group (Aspirin + Statin) H->I  Allocated J PAS Group (+ this compound 500mg/day) H->J  Allocated K Follow-up & Monitoring (6 months - 3 years) I->K J->K

Experimental Workflows for PAS Protocol Research

Key Considerations for Research and Development

  • HDL-C Reduction: A defining feature of this compound treatment is a significant reduction in HDL-C levels. Current evidence suggests this may not be adverse but rather a reflection of enhanced reverse cholesterol transport mediated by increased CETP activity and hepatic SR-BI expression [2]. The functional quality of HDL may be more critical than its quantity.
  • QT Prolongation: this compound can prolong the QT interval. It is crucial to exclude patients with predisposing conditions and implement regular ECG monitoring in clinical trials [5] [2].
  • Regional Use: this compound is widely used in Japan, China, and Korea but was withdrawn from many Western markets in the 1990s due to HDL reduction concerns and a negative outcome in the PQRST trial [2]. Ongoing research aims to re-establish its global value, particularly in combination therapies.

References

Troubleshooting Guide: Understanding & Mitigating Probucol Cardiotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to key questions you might encounter during your experiments.

Q1: What is the primary mechanism behind probucol-induced QT prolongation? A: The primary mechanism is the drug-induced deficiency of the hERG potassium channel. This compound does not simply block the channel; it disrupts the channel's lifecycle by reducing its expression on the cell membrane. Research shows that this compound reduces the expression of SGK1, a kinase that normally phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2. With less active SGK1, Nedd4-2 becomes more active, leading to increased ubiquitination and subsequent degradation of hERG channels. This reduction in membrane hERG channels decreases the rapid delayed rectifier potassium current (IKr), prolonging the action potential and QT interval [1].

Q2: Are there any known compounds that can rescue this compound-induced hERG deficiency? A: Yes, preclinical studies suggest a potential rescue pathway. The compound carbachol (CCh) has been shown to counteract the effects of this compound in vitro. Carbachol enhances the phosphorylation of Nedd4-2 through an alternative pathway, independent of SGK1. This reduces the ubiquitination and degradation of hERG channels, thereby restoring their membrane expression [1]. This discovery points to a potential therapeutic strategy, though it remains experimental.

Q3: How can novel formulations address this compound's cardiotoxicity? A: Advanced drug delivery systems, such as nanoparticles, can be designed to mitigate cardiotoxicity. A 2025 study developed a multifunctional, self-assembled nanoplatform (PGPP/NPs) containing this compound. This system used a PCM peptide for cardiomyocyte-targeted delivery. The results showed that the targeted nanocomposite significantly alleviated cardiotoxicity through antioxidative, anti-inflammatory, and autophagy-promoting mechanisms, all while preserving the drug's intended efficacy [2]. This indicates that formulation strategies can effectively separate this compound's benefits from its risks.

Q4: What are the best experimental models for assessing chronic this compound cardiotoxicity? A: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly translational model for this purpose. They recapitulate chronic drug-induced electrophysiological and cytotoxic effects. Using a Multielectrode Array (MEA) platform allows for non-invasive, repeated measurements of field potential (analogous to the QT interval) and impedance (cell viability) over several days. This system can detect delayed effects that are missed in acute toxicity screenings [3].


Detailed Experimental Protocols

To help you implement these findings, here are detailed methodologies for key experiments.

Protocol 1: In Vitro Assessment of Chronic Cardiotoxicity using hiPSC-CMs and MEA

This protocol is based on the research that successfully evaluated the delayed effects of this compound and other compounds [3].

  • Cell Culture:
    • Use a commercially available line of hiPSC-CMs (e.g., iCell-Cardiomyocytes2).
    • Seed cells in fibronectin-coated 48-well MEA plates at a density of 50,000 cells/well to form a monolayer.
    • Maintain cultures in a stage incubator (37°C, 5% CO₂) and allow 7 days for the cells to form a well-synchronized, beating syncytium before baseline recordings.
  • Compound Treatment:
    • Prepare a dose-response of this compound (and a rescue compound like carbachol, if applicable), covering and exceeding clinical free plasma peak concentrations (fCmax).
    • Perform baseline MEA recordings before adding the compounds.
    • Add treatment compounds to the culture medium and record responses over 4 days to capture chronic effects.
  • Data Acquisition & Analysis with MEA:
    • Use the MEA system to record Field Potential (FP) and Impedance.
    • Key Parameters to Monitor:
      • Field Potential Duration (FPD): Analogous to the QT interval. Prolongation indicates repolarization delay.
      • Beating Rate: Changes can indicate general cytotoxicity or stress.
      • Arrhythmic Events: Note the presence of irregular beating patterns.
      • Impedance: A reduction indicates loss of cell viability or monolayer integrity.
    • Compare data from treated groups to vehicle controls at both acute (<2 hours) and chronic (24, 48, 72, and 96 hours) time points.
Protocol 2: Investigating the hERG Degradation Pathway via Western Blot

This protocol outlines how to validate the molecular mechanism of this compound's toxicity [1].

  • Cell Line & Treatment:
    • Use HEK293 cells stably expressing the wild-type hERG gene.
    • Culture cells and treat them with a concentration gradient of this compound (e.g., 1-50 µM) for 48 hours. For rescue experiments, co-treat with carbachol.
  • Protein Extraction and Western Blot:
    • Harvest total protein using RIPA buffer with protease inhibitors.
    • Separate 100 µg of protein per sample via SDS-PAGE (8% gel) and transfer to a nitrocellulose membrane.
    • Probe the membrane with primary antibodies against:
      • SGK1 (to observe this compound-induced downregulation)
      • Phospho-Nedd4-2 (Ser444) (to observe reduced phosphorylation)
      • Total Nedd4-2 (as a control)
      • hERG protein (to observe the mature 155 kDa form)
      • β-Actin (as a loading control)
    • Use fluorochrome-labeled secondary antibodies and an infrared fluorescent scanning system for detection and quantification.

Quantitative Data Summary

The table below summarizes key quantitative findings from recent studies on this compound's effects and mitigation strategies.

Aspect Experimental Model Key Finding Citation
Mechanism: hERG Reduction hERG-HEK293 cells This compound reduces membrane hERG protein and current in a concentration-dependent manner. [1]
Mechanism: SGK1 Pathway hERG-HEK293 cells This compound significantly reduces SGK1 expression, leading to increased hERG ubiquitination and degradation. [1]
Rescue Strategy hERG-HEK293 cells Carbachol enhances Nedd4-2 phosphorylation, rescuing hERG channel expression reduced by this compound. [1]
Formulation Strategy In vitro & in vivo DIC models PGPP/NPs (this compound nano-complex) showed selective cardiomyocyte accumulation and reduced cardiotoxicity via antioxidant/anti-inflammatory effects (p<0.05). [2]
Clinical Profile Human (Post-marketing) This compound use is associated with QT interval prolongation, leading to its withdrawal from some markets. [4] [5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the core mechanisms and experimental workflows discussed.

This compound-Induced hERG Degradation Pathway

This diagram visualizes the molecular mechanism by which this compound leads to QT prolongation.

G This compound This compound SGK1 SGK1 This compound->SGK1  Reduces  Expression pNedd4_2 Phospho-Nedd4-2 (Inactive) SGK1->pNedd4_2  Phosphorylates Nedd4_2 Nedd4-2 (Active) pNedd4_2->Nedd4_2  Dephosphorylation  (Consequence of SGK1↓) hERG_Surface hERG Channel (Membrane Expression) Nedd4_2->hERG_Surface  Ubiquitinates hERG_Degraded hERG Channel (Degraded) hERG_Surface->hERG_Degraded  Leads to  Degradation QT_Prolongation QT_Prolongation hERG_Degraded->QT_Prolongation  Causes Carbachol Carbachol Carbachol->pNedd4_2  Enhances  Phosphorylation

Chronic Cardiotoxicity Assessment Workflow

This flowchart outlines the key steps for the experimental protocol using hiPSC-CMs and MEA.

G Start Seed hiPSC-CMs in MEA Plate (50k/well) Culture Culture for 7 days (Form syncytium) Start->Culture Baseline Perform Baseline MEA Recording Culture->Baseline Treat Treat with this compound (Dose-response) Baseline->Treat Record Chronic MEA Recording (Over 96 hours) Treat->Record Analyze Analyze FPD, Beating Rate, Arrhythmias, Impedance Record->Analyze Results Interpret Chronic vs. Acute Cardiotoxicity Analyze->Results

References

Probucol variable absorption interindividual variability

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Probucol's Absorption Challenges

This compound is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, showing potential applications in Type 2 Diabetes (T2D) for its protective effects on pancreatic β-cells [1] [2]. However, its development and use are hampered by significant pharmacokinetic challenges.

The table below summarizes the core issues contributing to its variable performance:

Challenge Impact on Absorption & Efficacy
Poor water solubility [3] [2] Leads to low and miniature oral bioavailability, estimated to be as low as 2-8% [4] [2].
High inter-/intra-individual variability [1] [3] Results in difficult-to-predict dose-response effects and inconsistent clinical outcomes.
Complex 3-compartmental pharmacokinetics [3] Makes pharmacokinetic modeling and prediction of blood and tissue concentrations challenging.
High accumulation in heart tissue [1] [5] Associated with severe cardiotoxicity (QT interval prolongation), limiting its clinical application.

Formulation Solutions: Microencapsulation with Bile Acids

A leading strategy to overcome these challenges is Artificial Cell Microencapsulation (ACM), often enhanced with bile acids. This approach aims to improve stability, control release, and enhance intestinal permeation.

The table below compares key formulation approaches and their documented effects:

Formulation Approach Key Components Documented Effects & Performance
Basic Microcapsules This compound, Sodium Alginate (SA) [6] Multiphasic release at pH 7.8; Zeta potential: -66 ± 1.6 mV (indicating good stability); Reduced heart accumulation in vivo [1] [6].
Tertiary Bile Acid (TCA) Formulation This compound, SA, Taurocholic Acid [7] Better mechanical & swelling characteristics; Optimized controlled release at pH 7.8; Improved β-cell survival and insulin secretion in vitro [7].
Secondary Bile Acid (LCA) Formulation This compound, SA, Lithocholic Acid [3] [2] Good stability and rheology; Enhanced cell viability and cellular respiration; In vivo: Reduced blood glucose, increased PB levels in blood/tissues, better survival in diabetic mice [3] [2].

G cluster_1 1. Solution Preparation cluster_2 2. Microencapsulation Setup cluster_3 3. Gelation & Collection cluster_4 4. Characterization & Testing Start Start: Formulation Workflow Solution1 Prepare Sodium Alginate (SA) stock solution (1%) Start->Solution1 Solution2 Prepare this compound (PB) stock solution (1%) Solution1->Solution2 Solution3 Prepare Bile Acid stock solution (e.g., LCA 3%) Solution2->Solution3 Mix Mix stocks to final ratio (e.g., PB:SA:LCA = 1:30:3) Solution3->Mix Setup1 Büchi Encapsulator Mix->Setup1 Setup2 Set Frequency (1000-2000 Hz) Setup1->Setup2 Setup3 Set Flow Rate (e.g., 6 mL/min) Setup2->Setup3 Setup4 Set Air Pressure (300 mbar) Setup3->Setup4 Gelation Droplets fall into CaCl₂ ionic gelation bath Setup4->Gelation Collection Collect formed microcapsules Gelation->Collection Drying Dry microcapsules (Stability Chamber) Collection->Drying Char1 Morphology (OM, SEM, Micro-CT) Drying->Char1 Char2 Drug Content & Release Char1->Char2 Char3 Rheology & Zeta Potential Char2->Char3 Char4 In Vitro/In Vivo Biological Effects Char3->Char4

Diagram 1: Workflow for producing and testing this compound microcapsules. [2]

Experimental Protocol: In Vivo Testing in a T2D Mouse Model

To validate the efficacy of new formulations, researchers use an in vivo model that accelerates Type 2 Diabetes development. The following workflow details this process.

G cluster_1 1. Diabetes Induction cluster_2 2. Treatment Phase (3 Months) cluster_3 3. Terminal Analysis (Day 91) Start Start: In Vivo Testing Protocol Step1 Acclimate adult male Balb/c mice Start->Step1 Step2 Administer High-Fat Diet (HFD) ad libitum Step1->Step2 Step3 Inject single dose of Alloxan (50 mg/Kg) after 1 week Step2->Step3 Confirm Confirm Diabetes (2 consecutive blood glucose > 13 mM) Step3->Confirm Group1 Group 1: this compound Powder (Control) Confirm->Group1 Group2 Group 2: PB Microcapsules (F1) Confirm->Group2 Group3 Group 3: PB-Bile Acid Microcapsules (F2) Confirm->Group3 Dosing Daily oral gavage (80 mg/Kg) Group1->Dosing Group2->Dosing Group3->Dosing Monitor Monitor blood glucose daily Dosing->Monitor Sacrifice Euthanize mice Monitor->Sacrifice Collect Collect blood, tissues, and feces Sacrifice->Collect Analysis Analyze: - this compound concentration (HPLC) - Inflammatory biomarkers (Flow Cytometry) Collect->Analysis

Diagram 2: In vivo workflow for testing this compound formulations in a T2D mouse model. [1]

Troubleshooting Common Formulation Issues

Problem Possible Cause Solution
Low Production Yield [6] Inefficient recovery or processing losses. Optimize collection from gelation bath. Ensure proper drying parameters in stability chamber.
Poor Microencapsulation Efficiency [6] Drug leaching during gelation. Check ionic gelation bath concentration (e.g., 6% CaCl₂). Ensure optimal gelation time.
Uneven Drug Distribution & Uncontrolled Release [6] Inhomogeneous mixing of lipophilic drug in polymer matrix. Use vibrational jet flow technology for uniform droplet formation. Incorporate bile acids (e.g., LCA) to improve drug-polymer compatibility and distribution [3] [2].
Inconsistent In Vivo Absorption Premature release in stomach or failure to release at target site. Leverage pH-dependent release of SA microcapsules (minimal release at low pH, optimized release at pH 7.8) [6]. Use polymers like Eudragit for enteric protection [1].
High Heart Tissue Accumulation Unformulated this compound's high lipophilicity and affinity for adipose tissue. Implement microencapsulation. Studies show both PB-SA and PB-Bile Acid microcapsules significantly reduce this compound accumulation in the heart compared to powder [1] [5].

Frequently Asked Questions (FAQs)

Q1: Why is this compound's absorption so variable? this compound's extreme lipophilicity, poor water solubility, and complex three-compartmental pharmacokinetics are the primary reasons. Its absorption occurs mainly in the distal gastrointestinal tract, where content and transit time can vary significantly, leading to high inter- and intra-individual variability [1] [3].

Q2: How does microencapsulation with sodium alginate help? Sodium alginate forms a stable polymer matrix that encapsulates the drug. When cross-linked with calcium ions, it creates microcapsules that show minimal drug release in the acidic stomach pH but swell and release the drug in a multiphasic pattern in the higher pH of the intestines, enabling targeted delivery [6].

Q3: What is the role of bile acids in these formulations? Bile acids, such as Lithocholic Acid (LCA) and Taurocholic Acid (TCA), act as permeation enhancers and formulation stabilizers. Due to their amphiphilic nature, they can improve the consistency of the formulation, enhance intestinal absorption of this compound, and have shown independent anti-inflammatory effects that synergize with this compound's action [3] [7] [2].

Q4: What is the evidence that these new formulations reduce cardiotoxicity? In vivo studies in diabetic mouse models have demonstrated that while plasma concentrations of this compound were similar, groups given microencapsulated this compound (with or without bile acids) showed a significant reduction (p<0.05) in this compound accumulation in heart tissue compared to the group given this compound powder. This suggests a potential pathway to reducing its cardiotoxicity [1] [5].

References

Probucol heart tissue accumulation reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Reducing Cardiac Accumulation of Probucol

Here are answers to key questions you might encounter during your research.

  • What is the primary strategy to reduce this compound accumulation in the heart? The primary technical strategy is the development of optimized oral formulations using microencapsulation. A 2019 study demonstrated that encapsulating this compound in microcapsules, with or without bile acids, significantly reduced its accumulation in heart tissue without altering plasma concentrations in a mouse model of Type 2 Diabetes [1].

  • Why is reducing heart tissue accumulation of this compound important? this compound has known cardiotoxicity concerns, including the potential to prolong the QTc interval, which may lead to lethal arrhythmias [2] [3]. Reducing its concentration in the heart is a direct strategy to mitigate this toxicity and improve its safety profile for potential applications in conditions like Type 2 Diabetes [1].

  • What is the experimental evidence for this strategy? The evidence comes from a specific in vivo pharmacological study. The key quantitative results are summarized in the table below [1].

Formulation Type This compound Accumulation in Heart Tissue (Relative to Powder) Plasma Concentrations
This compound Powder Baseline (Control) Similar across all groups
This compound Microcapsules Significantly Reduced (p < 0.05) Similar across all groups
This compound-Bile Acid Microcapsules Significantly Reduced (p < 0.05) Similar across all groups
  • Are there any other emerging strategies? Yes, recent reviews point to the exploration of nanoparticle-based this compound delivery systems for the treatment of atherosclerosis and inflammation. While the primary goal of these systems is to improve targeting for efficacy, advanced delivery technologies may also influence the drug's biodistribution and tissue accumulation profile [3].

Experimental Protocol: Evaluating Microencapsulated this compound

Based on the cited study, here is a detailed methodology for evaluating heart tissue accumulation of microencapsulated this compound [1].

1. Objective To design and test microencapsulated formulations of this compound for their effects on drug absorption and accumulation in the heart tissue.

2. Materials

  • Drug: this compound powder.
  • Formulation Excipients: Matrix-acrylic acid polymers for microcapsule optimization and stabilization; taurocholic acid and chenodeoxycholic acid as hydrophilic bile acids.
  • Animals: Adult male mice.
  • Diet: High-fat diet (HFD).
  • Chemical: Alloxan (for beta-cell damage).

3. Methods

  • Animal Model Induction:
    • Feed mice a high-fat diet for one week.
    • Inject a single dose of alloxan to accelerate Type 2 Diabetes development.
    • Confirm diabetes status before grouping.
  • Formulation Preparation:
    • This compound Powder Group: Administer pure this compound powder.
    • This compound Microcapsules Group: Fabricate this compound microcapsules using matrix-acrylic acid optimization and stabilization techniques.
    • This compound-Bile Acid Microcapsules Group: Incorporate taurocholic acid and chenodeoxycholic acid into the this compound microcapsules.
  • Dosing and Study Design:
    • Divide confirmed diabetic mice into three groups (n=6-7).
    • Administer a daily oral dose (gavage) of one of the three formulations for three months.
  • Sample Collection and Analysis:
    • Euthanize animals at the end of the treatment period.
    • Collect blood, heart tissues, and feces.
    • Analyze blood glucose levels.
    • Quantify this compound concentration in plasma and heart tissues using appropriate analytical methods (e.g., HPLC).

The following workflow diagram outlines the experimental procedure.

Start Start Experiment Model Induce T2D Model: • High-fat diet for 1 week • Single alloxan injection Start->Model Confirm Confirm Diabetes Model->Confirm Confirm->Model Not Confirmed Group Randomize & Group Mice (6-7 per group) Confirm->Group Confirmed Formulate Prepare Formulations Dose Administer Daily Gavage for 3 Months Formulate->Dose Group->Formulate Collect Collect Samples: • Blood/Plasma • Heart Tissue • Feces Dose->Collect Analyze Analyze Samples: • Blood glucose • this compound concentration Collect->Analyze End Compare Heart Tissue Accumulation Analyze->End

This compound Properties and Research Context

To support your troubleshooting and experimental design, here is a summary of this compound's key characteristics and the research context for its reformulation.

Property Description & Relevance to Research
Primary Use Lipid-lowering agent with potent antioxidant properties [3] [4].
Key Benefit Shown to have significant β-cell protective and potential antidiabetic effects [1].
Key Safety Concern Cardiotoxicity and variable absorption profile [1]. Known to potentially prolong the QTc interval [2] [3].
Mechanism of Action Lowers LDL-C via an LDL receptor-independent mechanism. Enhances reverse cholesterol transport (RCT) by increasing CETP activity and boosting hepatic SR-BI expression [3].
Reformulation Rationale To mitigate cardiotoxicity by reducing heart tissue accumulation, thereby improving the drug's safety profile for its potential benefits [1].

References

Why does Probucol cause cardiac toxicity, and how can microencapsulation help?

Author: Smolecule Technical Support Team. Date: February 2026

Probucol can induce cardiac toxicity, primarily characterized by QT interval prolongation and an increased risk of life-threatening arrhythmias like torsades de pointes [1] [2]. This effect is linked to this compound's reduction of the hERG potassium channel expression on the cell surface, a protein crucial for cardiac repolarization [3].

Microencapsulation is a formulation strategy that entraps a drug within a polymeric matrix. For this compound, this approach mitigates cardiotoxicity not by altering the drug's inherent mechanism, but by changing its distribution within the body. An in vivo study demonstrated that while microencapsulation did not change plasma concentrations of this compound, it significantly reduced its accumulation in heart tissue, thereby lowering the direct risk to cardiac cells [4].

The diagram below illustrates the molecular pathway of this compound-induced cardiotoxicity and the theoretical rescue mechanism.

G Molecular Pathway of this compound Cardiotoxicity and Potential Rescue This compound This compound SGK1_Downregulation SGK1_Downregulation This compound->SGK1_Downregulation This compound->SGK1_Downregulation p_Nedd4_2_Reduction p_Nedd4_2_Reduction SGK1_Downregulation->p_Nedd4_2_Reduction SGK1_Downregulation->p_Nedd4_2_Reduction Nedd4_2_Activation Nedd4_2_Activation p_Nedd4_2_Reduction->Nedd4_2_Activation p_Nedd4_2_Reduction->Nedd4_2_Activation hERG_Ubiquitination hERG Ubiquitination & Degradation Nedd4_2_Activation->hERG_Ubiquitination Nedd4_2_Activation->hERG_Ubiquitination LQTS_Risk Long QT Syndrome (LQTS) & Arrhythmia Risk hERG_Ubiquitination->LQTS_Risk hERG_Ubiquitination->LQTS_Risk Carbachol Carbachol p_Nedd4_2_Enhancement Enhanced Nedd4-2 Phosphorylation Carbachol->p_Nedd4_2_Enhancement Carbachol->p_Nedd4_2_Enhancement p_Nedd4_2_Enhancement->Nedd4_2_Activation p_Nedd4_2_Enhancement->Nedd4_2_Activation Inhibits hERG_Rescue Rescued Membrane hERG p_Nedd4_2_Enhancement->hERG_Rescue p_Nedd4_2_Enhancement->hERG_Rescue hERG_Rescue->LQTS_Risk

Key Evidence: Microencapsulation Reduces Cardiac Accumulation

The core evidence supporting this strategy comes from a 2019 in vivo pharmacological study [4].

  • Experimental Model: Adult male mice with accelerated Type 2 Diabetes.
  • Treatments Compared:
    • This compound powder in an emulsion (control).
    • Alginate-Eudragit microcapsules containing this compound (F1).
    • Alginate-Eudragit microcapsules containing this compound and the bile acid ursodeoxycholic acid (F2).
  • Key Finding: After three months of daily dosing, the groups given microencapsulated this compound (F1 and F2) showed a significant reduction in this compound accumulation in heart tissues compared to the control group given this compound powder, despite having similar plasma concentrations [4].

This finding suggests that reformulating this compound using microencapsulation can selectively reduce its exposure to cardiac tissue, thereby mitigating its cardiotoxic potential.

Formulation Protocols for this compound Microencapsulation

Here are detailed methodologies for creating this compound microcapsules, incorporating bile acids as permeation enhancers, as described in multiple studies [5] [6] [7].

Protocol 1: Ionic Gelation Vibrational Jet Flow Technology

This is a well-established method using a BÜCHI-based encapsulator system.

  • Polymer & Materials: Sodium Alginate (SA, low-viscosity), this compound (PB), bile acid (e.g., Deoxycholic Acid-DCA or Lithocholic Acid-LCA), Calcium Chloride (CaCl₂) solution [5] [6].
  • Equipment: BÜCHI Encapsulator (e.g., Model B390), stability chamber for drying [5] [6].
  • Critical Formulation Ratios:
    • PB-SA (Control): 1:30 (this compound:Sodium Alginate) [5].
    • PB-DCA-SA (Test): 1:3:30 (this compound:DCA:Sodium Alginate) [5].
    • PB-LCA-SA: 1:3:30 (this compound:LCA:Sodium Alginate) [6].
  • Encapsulation Parameters: | Parameter | Typical Setting | Notes | | :--- | :--- | :--- | | Frequency | 1000 - 2000 Hz | Controls droplet formation [5] [6]. | | Air Flow Rate | 4 - 6 mL/min | Influences capsule size [5] [6]. | | Air Pressure | 300 mbar | Kept constant [5] [6]. | | Nozzle-Bath Distance| ~8 cm | [4] | | Gelation Bath | CaCl₂ solution | Ionic cross-linking for hardening [6]. |

The following workflow outlines the entire process from preparation to characterization.

G Workflow for this compound Microcapsule Preparation and Testing Stock_Prep 1. Stock Solution Prep (PB, Bile Acid, Sodium Alginate) Encapsulation 2. Microencapsulation (BÜCHI Encapsulator) Stock_Prep->Encapsulation Gelation 3. Ionic Gelation (Collect in CaCl₂ Bath) Encapsulation->Gelation Drying 4. Drying (Stability Chamber) Gelation->Drying Characterization 5. Characterization Drying->Characterization Morphology a. Morphology & Size (Optical, SEM) Chemistry b. Chemical Profile (FTIR, DSC) Rheology c. Rheology (Viscosity) Bio_Study d. Biological Effects (Cell uptake, in vivo)

Protocol 2: Characterization of Microcapsules

After preparation, comprehensive characterization is essential to ensure quality and functionality.

Category Technique Key Parameters & Outcomes
Morphology & Size Optical Microscopy, Scanning Electron Microscopy (SEM) Spherical shape, rough surface, mean diameter ~2000-2300 μm [5] [7].
Chemical & Thermal Fourier Transform Infrared (FTIR), Differential Scanning Calorimetry (DSC) Confirms excipient compatibility and stable matrix; no significant alteration of drug's thermal properties [5] [6].
Rheology Viscometer Shear-thinning (Non-Newtonian) behavior; incorporation of bile acids can improve flow properties during manufacturing [7].
In Vitro Bioactivity Cell culture (NIT-1 β-cells) Improved cell viability, insulin secretion, antioxidant efficiency, and intracellular PB uptake [6].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during microcapsule development and testing.

Problem Possible Cause Suggested Solution
Irregular capsule shape Unstable jet break-up; incorrect viscosity [5]. Optimize vibrational frequency and polymer concentration. Ensure solution is well-mixed.
Low encapsulation efficiency Drug leakage during gelation [6]. Confirm gelation bath concentration and time. Use a bile acid (DCA/LCA) to improve drug-polymer interaction [5] [6].
Poor in vivo performance Microcapsules dissolve too early or too late [4]. Consider using pH-sensitive polymers (e.g., Eudragit) for targeted intestinal release [4].
Lack of therapeutic effect Insufficient cellular uptake [6]. Incorporate a bile acid like LCA, which has been shown to enhance PB intracellular uptake and antioxidant effects in β-cells [6].

Future Research Directions

  • Explore Rescue Molecules: Investigate compounds like carbachol that may directly counteract this compound's molecular toxicity by enhancing Nedd4-2 phosphorylation and rescuing hERG channel expression [3].
  • Optimize Bile Acids: Test different types and ratios of bile acids (e.g., UDCA, TCA) to further enhance targeted delivery and reduce off-target accumulation [4] [7].
  • Advanced Modeling: Employ more complex disease models to validate the efficacy and safety of the optimized microencapsulated formulations.

References

Probucol Drug Interactions: A Technical Support Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This guide summarizes the key drug interactions between Probucol, Cyclosporin, and Clofibrate to support researchers in experiment design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the this compound-Cyclosporin interaction? The interaction is primarily caused by decreased absorption of Cyclosporin A (CsA). Research indicates that this compound co-administration significantly lowers the oral bioavailability of CsA. Evidence suggests this is partly due to the lowered aqueous solubility of CsA in the presence of this compound, which reduces the amount of drug available for absorption [1] [2]. Studies using Caco-2 cell models also show that this compound reduces the transepithelial flux of CsA in both directions (apical-to-basal and basal-to-apical), indicating a non-specific inhibitory effect on transport rather than a specific induction of P-glycoprotein [2].

Q2: How does this compound interact with Clofibrate? The main documented interaction is an aggravation of HDL-C (high-density lipoprotein cholesterol) reduction [3] [4]. When used in combination, these two drugs cause a more pronounced decrease in HDL-C than when either is used alone. Furthermore, in animal studies, the combination of this compound and clofibrate has been shown to lead to a significantly greater reduction in plasma cholesterol levels compared to each drug individually, and it uniquely affects hepatic cholesterol metabolism, such as dramatically increasing the activity of cytosolic neutral cholesteryl ester hydrolase (nCEH) [5].

Q3: What is the clinical relevance of the this compound-Cyclosporin interaction? Clinical studies in renal transplant patients have found that co-administration of this compound leads to a statistically significant decrease in trough concentrations of Cyclosporin [6]. This reduction could potentially compromise the immunosuppressive efficacy of CsA and increase the risk of organ rejection. Therefore, close monitoring of CsA blood levels is advised if the drugs are used together [6].

Q4: Are there any other notable interactions for these drugs?

  • This compound: May potentiate the effect of diabetic medications and coumarin anticoagulants. Concomitant use with drugs that cause QT prolongation (e.g., tricyclic antidepressants) increases the risk of arrhythmias [3].
  • Cyclosporin: Has a well-documented and complex drug interaction profile. Key interactions include increased levels with CYP3A4 inhibitors (e.g., ketoconazole) and decreased levels with CYP3A4 inducers (e.g., rifampin). It also carries a boxed warning for nephrotoxicity and hypertension [7] [8].

Summary of Key Experimental Data

The table below consolidates quantitative findings from research on these interactions.

Interaction Experimental Model Key Quantitative Findings Primary Proposed Mechanism
This compound & Cyclosporin Renal Transplant Patients (n=10) Trough CsA concentrations significantly decreased during this compound co-administration phase [6]. Reduced CsA absorption; decreased aqueous solubility of CsA [1] [2].
Rats (in vivo PK) AUC of CsA (Sandimmun/corn oil) decreased to 26% of control; AUC of CsA (Neoral/corn oil) decreased to 41% of control [1].
In vitro Solubility Solubility of CsA in water dropped to 49% of control in the presence of this compound [1].
This compound & Clofibrate Clinical Observation Aggravation of HDL-reduction when used concomitantly [3] [4]. Synergistic effects on HDL metabolism and reverse cholesterol transport.
Male Rats (10-day diet) Plasma cholesterol reduced by 50.6% with combined treatment vs. 22.4% with this compound alone [5]. Altered hepatic cholesterol metabolism (e.g., dramatic increase in nCEH activity) [5].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies from the literature.

Protocol: Pharmacokinetic Interaction in Rats [1]

This protocol assesses the impact of this compound on the oral bioavailability of different Cyclosporin A formulations in a rat model.

  • Key Materials: Cyclosporin A (e.g., Sandimmun and Neoral formulations), this compound, Corn oil/Saline, Surgical equipment for blood sampling, HPLC or fluorescence polarization immunoassay for CsA measurement.
  • Procedure:
    • Animal Preparation: Fast rats (e.g., overnight) prior to the experiment.
    • Drug Administration & Dosing:
      • Administer CsA (e.g., 10 mg/kg) orally using different formulations (conventional in corn oil, microemulsion in saline or corn oil).
      • For the interaction group, co-administer this compound (e.g., 100 mg/kg) orally.
      • Include control groups receiving CsA alone.
    • Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
    • Bioanalysis:
      • Use whole blood for sample collection.
      • Measure CsA concentrations using a validated method (e.g., HPLC).
    • Data Analysis:
      • Calculate pharmacokinetic parameters: AUC (Area Under the Curve), C~max~ (maximum concentration), t~max~ (time to C~max~).
      • Compare parameters between CsA-alone and CsA-with-probucol groups using statistical tests (e.g., Student's t-test).
Protocol: In Vitro Transport Study using Caco-2 Cells [2]

This protocol investigates the effect of this compound on the transepithelial transport of CsA, helping to elucidate the mechanism of absorption interference.

  • Key Materials: Caco-2 cell line, Cell culture materials (DMEM/F-12 medium, FBS, etc.), Transwell plates, Radiolabeled [³H]-Cyclosporin A, this compound, Liquid scintillation counter.
  • Procedure:
    • Cell Culture:
      • Grow Caco-2 cells in standard culture medium.
      • Seed cells onto Transwell filters and allow to differentiate and form confluent monolayers for about 21 days. Monitor transepithelial electrical resistance (TEER) to confirm monolayer integrity.
    • Experiment Setup:
      • Add this compound at various concentrations (e.g., 12.5 nM to 50 μM) to the transport buffer on both sides (apical and basal) of the monolayer.
      • Add [³H]-CsA to either the apical or basal donor compartment.
    • Transport Measurement:
      • Incubate the plates at 37°C.
      • Sample aliquots from the receiver compartment at regular intervals (e.g., 30, 60, 90, 120 minutes).
      • Measure the radioactivity in the samples using a liquid scintillation counter.
    • Data Analysis:
      • Calculate the apparent permeability coefficient (P~app~).
      • Plot the cumulative transport of CsA over time for both apical-to-basal and basal-to-apical directions.
      • Compare flux rates in the presence and absence of this compound.

Mechanism and Workflow Visualizations

The following diagrams summarize the primary interaction mechanisms and experimental workflows.

This compound-Cyclosporin Interaction Mechanism

A Oral Coadministration of This compound and Cyclosporin A (CsA) B Physicochemical Interaction in GI Tract Lumen A->B C Reduced Aqueous Solubility of CsA B->C D Decreased Amount of CsA Available for Absorption C->D E Reduced Oral Bioavailability of CsA (Lower AUC and Cₘₐₓ) D->E

Experimental Workflow for Pharmacokinetic Study

A Animal Grouping & Fasting B Oral Drug Administration (CsA ± this compound) A->B C Serial Blood Sampling (via Jugular Vein Cannula) B->C D Sample Processing (Whole Blood) C->D E CsA Concentration Measurement (HPLC/Immunoassay) D->E F PK Parameter Calculation (AUC, Cₘₐₓ, tₘₐₓ) E->F G Statistical Comparison F->G

References

Probucol HDL reduction mechanism clinical significance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Probucol-Induced HDL Reduction

This compound reduces HDL cholesterol through several interconnected biochemical pathways. The table below summarizes the key mechanisms, effectors, and biological outcomes.

Mechanism Key Effectors Biological Outcome Research Evidence
Enhanced CETP Activity Increased Cholesteryl Ester Transfer Protein (CETP) activity TG-enriched HDL formation; increased HDL catabolism [1] [2] [3]. Human hypercholesterolemic patients: 48% increase in CETP activity [1].
Hepatic SR-BI Upregulation Increased Scavenger Receptor Class B Type I (SR-BI) expression in the liver Enhanced hepatic uptake of HDL cholesterol esters [2] [3]. In vitro and animal studies show increased SR-BI expression with this compound treatment [2].
Modulation of ABCA1 Downregulation or inhibition of ATP-binding cassette transporter A1 (ABCA1) Reduced generation of nascent HDL particles; formation of smaller, discoidal HDL [3] [4] [5]. In vitro studies (e.g., THP-1 foam cell macrophages) show ABCA1-independent cholesterol efflux pathways [4].

Clinical Significance & Paradox Resolution

The HDL reduction was initially a major clinical concern, leading to this compound's withdrawal in some markets. However, subsequent research revealed that this reduction does not necessarily increase cardiovascular risk and may reflect an enhancement of reverse cholesterol transport (RCT).

Clinical Context Interpretation of HDL-C Reduction Key Evidence
Historical Concern Perceived as a harmful side effect that diminishes cardiovascular protection. PQRST trial (1994): No benefit on femoral atherosclerosis despite lipid lowering [2].

| Modern Understanding (Paradigm Shift) | A marker of enhanced Reverse Cholesterol Transport (RCT); focus shifts from HDL quantity to HDL function and flux [2] [3]. | POSITIVE study (2008): Long-term this compound use reduced secondary cardiovascular events in heterozygous FH patients [2]. PROSPECTIVE study (2021): this compound + statins showed a non-significant trend towards reduced CV events; crucially, HDL reduction was not associated with increased events [2]. |

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating this compound's mechanisms.

Assessing CETP Activity and HDL Remodeling

This protocol is based on a human study that elucidated the primary mechanism of HDL reduction [1].

  • 1. Subject Recruitment:
    • Recruit hypercholesterolemic patients (e.g., n=15).
    • Obtain informed consent and ethical approval.
  • 2. Treatment Protocol:
    • Administer this compound (1 g/day) for 8 weeks.
    • Collect plasma samples pre- and post-treatment.
  • 3. Lipid & Lipoprotein Analysis:
    • Measure: HDL-C, HDL2-C, HDL3-C, ApoA-I, and ApoA-II levels via standard biochemical methods (e.g., precipitation, immunoassays).
    • Analyze HDL particle size using techniques like gradient gel electrophoresis.
  • 4. Enzyme/Transfer Protein Activity Assays:
    • CETP Activity: Use an isotopic or fluorometric assay to measure the transfer of neutral lipids from a donor to an acceptor lipoprotein.
    • LCAT Activity: Measure the rate of cholesterol esterification in plasma.
    • Lipoprotein Lipase (LPL) & Hepatic Lipase (HL) Activity: Post-heparin plasma assays.
  • 5. Data Analysis:
    • Perform linear and multivariate regression analysis to identify the strongest predictor of HDL-C levels and particle size.
Evaluating ABCA1-Independent Cholesterol Efflux in Foam Cells

This in vitro protocol identifies a novel pathway uncovered using this compound [4].

  • 1. Cell Culture:
    • Culture THP-1 monocytes and differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate).
  • 2. Foam Cell Formation:
    • Load macrophages with cholesterol using acetylated LDL (acLDL) to create foam cells.
  • 3. This compound Treatment:
    • Treat foam cells with this compound (e.g., 10-20 µM) dissolved in DMSO. Include a vehicle control (DMSO only).
  • 4. Cholesterol Efflux Assay:
    • Use lipid-poor apolipoprotein A-I (apoA-I) as a cholesterol acceptor.
    • Label cellular cholesterol with a tracer (e.g., ^3H-cholesterol).
    • Measure cholesterol efflux to apoA-I over a set period (e.g., 4-24 hours).
  • 5. ABCA1 Validation:
    • Inhibition: Use a specific ABCA1 inhibitor (e.g., glibenclamide).
    • Expression: Confirm ABCA1 protein levels by western blot.
  • 6. Particle Characterization:
    • Isolate and characterize the released nascent HDL particles using techniques like gel filtration chromatography or native PAGE to confirm size (>7 nm).

Troubleshooting Common Experimental Issues

Issue: Inconsistent results in cholesterol efflux assays.

  • Potential Cause: Variability in foam cell loading or ABCA1 expression levels.
  • Solution: Standardize the acLDL concentration and loading time. Confirm foam cell formation (e.g., with Oil Red O staining). Always include a control for ABCA1-dependent efflux (e.g., with cAMP to upregulate ABCA1).

Issue: this compound insolubility in cell culture media.

  • Potential Cause: this compound is highly lipophilic.
  • Solution: Ensure this compound is properly dissolved in DMSO first, and then add it to the media containing serum. The final DMSO concentration should not exceed 0.1% (v/v). Sonicating the this compound/DMSO solution can aid dissolution.

Issue: Interpreting the clinical significance of HDL-C reduction in animal models.

  • Potential Cause: Key differences in lipoprotein metabolism between species (e.g., mice lack CETP).
  • Solution: Use transgenic mice expressing human CETP for more relevant findings. Always complement HDL-C measurements with functional assays like in vivo reverse cholesterol transport.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental setups.

This compound-Mediated HDL Reduction via CETP/SR-BI Pathway

G This compound This compound CETP_Activity Increased CETP Activity This compound->CETP_Activity SRBI_Expression Increased Hepatic SR-BI Expression This compound->SRBI_Expression HDL_Remodeling HDL Remodeling CETP_Activity->HDL_Remodeling Transfers CE to Apo-B lipoproteins Hepatic_Uptake Hepatic Cholesterol Uptake SRBI_Expression->Hepatic_Uptake HDL_Remodeling->Hepatic_Uptake Forms TG-rich, small HDL particles HDL_Reduction Reduced Plasma HDL-C Hepatic_Uptake->HDL_Reduction Enhanced clearance from plasma

Workflow: Analyzing ABCA1-Independent Efflux

G Start Differentiate THP-1 monocytes with PMA Load Load macrophages with acLDL to form foam cells Start->Load Treat Treat with this compound (or Vehicle control) Load->Treat Assay Perform Cholesterol Efflux Assay to apoA-I Treat->Assay Inhibit Inhibit ABCA1 (e.g., with Glibenclamide) Treat->Inhibit Analyze Analyze efflux and characterize released HDL Assay->Analyze Inhibit->Assay

Key Takeaways for Researchers

  • Mechanistic Insight: this compound's HDL reduction primarily reflects enhanced reverse cholesterol transport via CETP activation and SR-BI upregulation, not impaired HDL function [1] [2] [3].
  • Experimental Models: Use CETP-expressing animal models for translational relevance. In cell studies, this compound can be a tool to probe both ABCA1-dependent and independent pathways [3] [4].
  • Clinical Translation: The failure of CETP inhibitors to translate HDL-C raising into clinical benefit supports the hypothesis that enhancing RCT flux, rather than merely elevating HDL-C, is critical [2] [3].

References

Factors Influencing Probucol's Elimination Half-Life

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary factors contributing to the variability of probucol's half-life, along with key supporting evidence.

Factor Evidence and Impact on Half-Life
Tissue Accumulation The half-life is longest in adipose tissue [1]. In rats, a single dose resulted in a terminal plasma half-life of 6 days, and tissue concentrations in fat were 10-46 times the plasma concentration after repeated dosing [2] [3].
Route of Administration In rats, the tissue distribution and elimination patterns differed between intravenous and oral administration, suggesting nonlinear pharmacokinetics [2].
Bioavailability & Formulation Oral absorption in rats is limited and variable (approximately 6%) [1] [2]. Co-administration with food increases its bioavailability [1]. The formulation itself (e.g., an oil-water emulsion) can influence the plasma concentration profile [2].

Experimental Protocols for Investigating Half-Life

To systematically study this compound's pharmacokinetics, you can employ the following experimental approaches. The workflow for a comprehensive investigation is outlined in the diagram below.

Route & Formulation Route & Formulation In Vivo Dosing In Vivo Dosing Route & Formulation->In Vivo Dosing Plasma & Tissue Sampling Plasma & Tissue Sampling In Vivo Dosing->Plasma & Tissue Sampling LC-MS/MS Analysis LC-MS/MS Analysis Plasma & Tissue Sampling->LC-MS/MS Analysis PK Modeling PK Modeling LC-MS/MS Analysis->PK Modeling

Protocol 1: In Vivo Pharmacokinetic and Tissue Distribution Study

This protocol is designed to directly measure the factors causing half-life variability, particularly tissue-specific accumulation.

  • 1. Experimental Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) as an established model [2].
  • 2. Drug Administration:
    • Formulation: Prepare this compound in an oil-water emulsion for oral administration. A radiolabeled version ([¹⁴C]this compound) is ideal for tracking distribution and excretion [2].
    • Dosing: Administer a single dose (e.g., 10 mg/kg) either intravenously (to determine absolute clearance) or orally (to study absorption and bioavailability) [2].
  • 3. Sample Collection:
    • Plasma: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 96, 168 hours post-dose) via a catheter or serial sampling. Centrifuge to obtain plasma [2].
    • Tissues: At terminal time points, euthanize animals and collect key tissues of interest: adipose tissue, liver, adrenal glands, and if relevant, brain and gonads. Flash-freeze tissues in liquid nitrogen [2] [3].
  • 4. Bioanalysis:
    • Sample Preparation: Extract this compound from plasma and homogenized tissues using organic solvents like acetonitrile or a mixture of chloroform and methanol.
    • Quantification: Analyze sample concentrations using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). For [¹⁴C]this compound, use liquid scintillation counting [2].
  • 5. Data Analysis:
    • Pharmacokinetic Modeling: Use non-compartmental analysis or a non-linear mixed-effect modeling approach (e.g., NONMEM) to calculate key parameters: Area Under the Curve (AUC), terminal half-life (t₁/₂), and clearance (CL) [4].
    • Tissue-to-Plasma Ratio: Calculate the ratio of drug concentration in each tissue to the concurrent plasma concentration to quantify accumulation [2].
Protocol 2: Investigating the Impact of Coadministered Drugs

This protocol assesses potential drug-drug interactions that could alter this compound's absorption, a key variable.

  • 1. Study Design: A crossover design in animal models is robust. The same animal receives this compound alone and in combination with the investigational drug (e.g., cyclosporin A) in different phases, with a sufficient washout period [5].
  • 2. Dosing: Administer a steady-state dose of the investigational drug (e.g., 10 mg/animal/day of this compound for 8 days) prior to and concurrently with a single oral dose of the object drug (e.g., 10 mg/kg cyclosporin A) [5].
  • 3. Sample Collection & Analysis: Collect whole blood or plasma at serial time points after the object drug's administration. Analyze concentrations using a validated bioanalytical method (e.g., LC-MS/MS) [5].
  • 4. Data Analysis: Compare the AUC, peak concentration (Cmax), and oral bioavailability (F) of the object drug between the "this compound pretreatment" and "control" phases. A significant decrease in these parameters suggests an interaction that reduces absorption [5].

Key Insights for Researchers

When working with this compound, please note:

  • Interpret Half-Life with Caution: The reported half-life can range from 12 hours to over 500 hours due to redistribution from deep tissue stores [1]. The terminal half-life is not solely a measure of elimination rate but also of this slow redistribution.
  • Monitor for QT Prolongation: this compound can prolong the QT interval [6] [3]. This is a critical safety parameter to monitor, especially in studies involving repeated dosing.

References

Probucol steady-state concentration time to achieve

Author: Smolecule Technical Support Team. Date: February 2026

Time to Reach Steady-State Concentration

Probucol requires a notably long time to reach steady-state concentration in the bloodstream. Available data suggests this process takes several months.

This compound Formulation Reported Time to Steady-State Reported Half-Life Key Factors Influencing Time to Steady-State

| General / Standard Formulation [1] | 3 to 4 months of daily dosing | Initial: 50-62 hours Steady-state: ~98 hours | Long elimination half-life; limited and erratic absorption [1] | | Microencapsulated Formulations (Preclinical) [2] | Information not specified in results | Information not specified in results | Formulation design aims to reduce heart accumulation without changing plasma levels [2] |

Key Considerations for Researchers

The extended time to steady-state for this compound is primarily due to its very long half-life and unpredictable absorption profile [1]. Here are key points to guide your experimental design:

  • Influence of Formulation: Research into novel formulations like alginate-Eudragit microcapsules aims to improve this compound's properties. A key finding is that these microcapsules can significantly reduce this compound accumulation in heart tissue without altering its plasma concentration, which could mitigate its cardiotoxicity [2]. When designing experiments, the specific formulation used will be a critical variable.
  • General Principle of Steady-State Achievement: For any drug, steady-state is achieved after a duration of approximately four to five half-lives of continuous dosing [3]. This compound's long half-life directly explains the need for a multi-month dosing period to reach stable plasma levels.
  • Planning Preclinical Studies: In the referenced mouse study, the therapeutic effect was evaluated after three months of daily dosing [2], aligning with the reported steady-state timeline. Your protocols should account for similarly extended dosing periods to ensure meaningful pharmacokinetic and efficacy data.

Troubleshooting and FAQ

Q: Why does it take 3-4 months for this compound to reach steady-state? A: The time is a function of its long half-life. It generally takes 4-5 half-lives to reach steady-state. With a half-life of around 98 hours at steady-state (approximately 4 days), the calculated time is about 16-20 days. The reported 3-4 months in labeling may account for inter-individual variability and its highly erratic absorption [1] [3].

Q: Does food intake affect this compound absorption? A: Yes, co-administration with food has been reported to increase the absorption of this compound [1]. For consistent and reproducible results in animal studies, it is crucial to standardize the dosing protocol in relation to feeding times.

Q: We are concerned about this compound's cardiotoxicity. Are there new formulation strategies? A: Yes, recent preclinical research has focused on microencapsulation techniques. For instance, one study found that administering this compound as alginate-Eudragit microcapsules (with or without bile acids) significantly reduced the drug's accumulation in heart tissue compared to this compound powder, while maintaining similar plasma concentrations. This suggests a potential path to a safer profile [2].

The following diagram illustrates the general relationship between a drug's half-life and the time required to reach steady-state concentration, which is fundamental to understanding this compound's pharmacokinetics.

Start Drug Administration HalfLife Drug Half-Life Start->HalfLife TimeToSteadyState Time to Reach Steady-State HalfLife->TimeToSteadyState 4-5 half-lives SteadyState Steady-State Concentration Achieved TimeToSteadyState->SteadyState

References

Compendial Method for Assay and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The United States Pharmacopeia (USP) provides a standard method for the assay of Probucol and the determination of its related compounds. The key details are summarized below [1].

Table: USP Method for this compound Assay

Parameter Specification
Analytical Technique HPLC with UV detection
Wavelength 242 nm
Chromatographic Column 4.6-mm × 25-cm, packing L7
Mobile Phase Degassed mixture of acetonitrile and water (85:15)
Flow Rate About 2.0 mL per minute
System Suitability Resolution (R) ≥ 2.0 between this compound and its degradation product
Linearity Range The method is used for a quantitative assay against a reference standard.

Table: USP Method for Related Compounds A, B, and C

Parameter Specification
Analytical Technique Normal-Phase HPLC with dual-detector (254 nm & 420 nm)
Chromatographic Column 4.6-mm × 25-cm, packing L3
Mobile Phase n-hexane and dehydrated alcohol (4000:1)
Flow Rate About 1 mL per minute
System Suitability Resolution (R) ≥ 2.5 between Related Compound B and this compound
Acceptance Criteria Not more than 0.0005% of compound A; not more than 0.02% of compound B; not more than 0.5% of compound C

Bioanalytical Method for this compound in Plasma

For pharmacokinetic studies, a sensitive and specific HPLC-MS/MS method has been developed for determining this compound in human plasma [2].

Table: HPLC-MS/MS Method for this compound in Plasma

Parameter Specification
Analytical Technique HPLC-MS/MS with negative ion mode
Extraction Method Liquid-liquid extraction with ethyl ether: dichloromethane (1:1, V/V)
Internal Standard Physcion
Chromatographic Column Ultimate CN (50 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: water: ammonia water = 97:3:0.05 (pH adjusted to 7.2 with formic acid)

| Ion Transitions (MRM) | This compound: 515.5 → 236.1 Physcion (IS): 283.0 → 239.9 | | Calibration Range | 2.5 - 6000 ng/mL | | Method Recovery | 93.02% to 104.12% | | Precision (RSD) | Intra-day: < 4.67%; Inter-day: < 5.72% |

The experimental workflow for this bioanalytical method can be visualized as follows:

Step1 1. Plasma Sample (100 µL) Step2 2. Add Internal Standard (Physcion) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Ethyl Ether:Dichloromethane 1:1) Step2->Step3 Step4 4. Evaporate & Reconstitute in Mobile Phase Step3->Step4 Step5 5. HPLC-MS/MS Analysis Step4->Step5 Step6 6. Data Acquisition & Quantification using MRM transitions Step5->Step6

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions that can be included in your troubleshooting guide.

Q1: The peak shape for this compound is broad or tailing in the USP assay method. What could be the cause?

  • Column Degradation: The USP method uses a packing L7 column. Ensure the column is in good condition and is appropriate for separating this compound from its degradation product. If the resolution is below 2.0, the column may need to be replaced [1].
  • Mobile Phase pH: The bioanalytical method highlights the importance of pH, adjusting the mobile phase to pH 7.2. While the USP mobile phase is neutral, verifying the pH of your water and acetonitrile might help with peak shape [2].

Q2: Our recovery for this compound from plasma is low and inconsistent. How can we improve it?

  • Extraction Efficiency: The cited method uses a mixture of ethyl ether and dichloromethane (1:1) for liquid-liquid extraction, which provided a recovery over 93%. Ensure the mixture is vortexed thoroughly and given enough time for phase separation [2].
  • Internal Standard: Using a stable internal standard like Physcion is critical for correcting for losses during sample preparation and variability in MS/MS ionization [2].

Q3: We need to monitor known impurities in our this compound API. What are the specified related compounds?

  • The USP monograph specifies three primary related compounds to be monitored [1] [3]:
    • Related Compound A: 2,2',6,6'-tetra-tert-butyldiphenoquinone (CAS 2455-14-3).
    • Related Compound B: 4,4'-dithio-bis(2,6-di-tert-butylphenol).
    • Related Compound C: 4-[(3,5-di-tert-butyl-2-hydroxyphenylthio)isopropylidenethio]-2,6-di-tert-butylphenol (CAS 1391054-68-4).

Technical Notes for Method Implementation

  • Reference Standards: For compendial methods, always use the qualified USP Reference Standard for this compound (CAS 23288-49-5) to ensure the accuracy of your results [4] [5] [6].
  • MS/MS Optimization: When developing or transferring an MS/MS method, the key parameters to optimize for the highest sensitivity are the fragmentor voltage and collision energy for the specific MRM transitions (515.5 > 236.1 for this compound) [2].

References

Probucol Stability: Core Challenges & Formulation Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Probucol is a highly lipophilic drug with potent antioxidant and anti-inflammatory properties, but its development is challenged by significant stability and handling issues [1]. The core problems and advanced formulation strategies to overcome them are summarized below.

Challenge Description Impact on Formulation & Stability Proposed Solution
Poor Aqueous Solubility Extremely low solubility (4.18 × 10⁻⁵ mg/mL) [2]. Variable oral absorption, low and unpredictable bioavailability [1] [3]. Encapsulation in Mesoporous Silica Particles (MSPs) [2].
High Lipophilicity High affinity for adipose tissues; complex 3-compartmental pharmacokinetic model [3]. Huge inter- and intra-individual variation in absorption; severe side effects [4] [1]. Microencapsulation with Bile Acids (e.g., Lithocholic Acid - LCA) [1] [3].
Temperature Sensitivity Stability and release profiles are affected by storage temperature [5]. Impacts shelf life; higher temperatures (e.g., >25°C) can alter microcapsule morphology and drug release [5]. Temperature-Controlled Storage (recommended: below 25°C) [5].

Experimental Protocols for Formulation & Analysis

Protocol 1: Loading this compound into Mesoporous Silica Particles (AMS-6)

This protocol enhances the dissolution and antioxidant efficacy of this compound [2].

  • Materials: Tetraethyl orthosilicate (TEOS), 3-aminopropyl triethoxysilane (APTES), amino acid surfactant N-lauroyl-L-Alanine (C12Ala), this compound (PB).
  • Synthesis of AMS-6 MSPs:
    • Prepare a solution of C12Ala (0.10 g) in Milli-Q water (20 g) and heat at 80°C for 24 hours with constant stirring.
    • Add APTES (0.10 g) to the solution, followed by TEOS (0.51 g), and stir for a further 24 hours at 80°C.
    • Let the synthesis gel rest at room temperature for 12 hours.
    • Filter the product and calcine at 550°C for 3 hours to remove the surfactant [2].
  • Drug Loading: this compound is loaded into the calcined AMS-6 particles, a process that significantly enhances its dissolution kinetics compared to the free drug [2].
Protocol 2: Microencapsulation with Ionic Gelation Vibrational Jet Flow

This method is used to create stable, targeted-delivery microcapsules containing this compound and excipients like bile acids [1] [3].

  • Materials: this compound (PB), Sodium Alginate (SA), Lithocholic Acid (LCA), Calcium Chloride (CaCl₂·2H₂O).
  • Preparation of Stock Solutions:
    • Prepare stock suspensions of sodium alginate (1%), PB (1%), and LCA (3%) using a 2.5% ultrasonic water-soluble gel to aid dissolution [1].
    • Prepare a 2-6% w/v CaCl₂ solution in deionized water as a gelation bath [4] [1].
  • Microencapsulation Process:
    • Mix the stock solutions to the desired final concentration (e.g., PB:SA:LCA in a 1:30:3 ratio).
    • Use a Büchi encapsulator with parameters set to a flow rate of 4-6 mL/min, a frequency of 1000-2000 Hz, and a constant air pressure of 300 mbar.
    • Collect the formed microcapsules in the CaCl₂ ionic gelation bath and allow them to harden for 5 minutes.
    • Retrieve and dry the microcapsules using a stability chamber [4] [1].
Protocol 3: Characterizing Microcapsule Swelling & Release Profile

This test evaluates the pH-dependent targeted release of the microcapsules, which is crucial for intestinal delivery [4].

  • Swelling Studies:
    • Weigh 50-200 mg of dry microcapsules.
    • Place them in phosphate buffer solutions at different pH values (e.g., 3.0 and 7.8) at set temperatures (25°C and 37°C).
    • Remove microcapsules at predetermined intervals, blot with filter paper, and immediately weigh.
    • Calculate the Swelling Index as: (Final wet weight / Initial dry weight) × 100 [4] [1].
  • In Vitro Drug Release Studies:
    • Place a weighed sample (e.g., 2 g) of microcapsules in a dissolution vessel containing 200 mL of phosphate buffer at various pH values (1.5, 3, 6, 7.8) to simulate the gastrointestinal tract.
    • Use a USP dissolution apparatus (Type II) with the solution stirred at 50 rpm and maintained at 37°C.
    • Withdraw samples at timed intervals, filter, and analyze the drug concentration spectrophotometrically at λMax = 242 nm [4].

The following workflow diagram illustrates the core experimental pathway for developing and analyzing a stable this compound formulation.

G Start Start: this compound Formulation Path1 Path A: MSP Enhancement Start->Path1 Path2 Path B: Microencapsulation Start->Path2 StepA1 Synthesize AMS-6 Mesoporous Silica Path1->StepA1 StepB1 Prepare PB/SA/LCA Stock Solutions Path2->StepB1 StepA2 Load this compound into MSPs StepA1->StepA2 Char1 Characterize Formulation StepA2->Char1 StepB2 Encapsulate via Jet Flow StepB1->StepB2 StepB2->Char1 StepC1 Test Swelling at pH 3.0 & 7.8 Char1->StepC1 StepC2 Conduct Drug Release Study Char1->StepC2 Eval Evaluate Stability & Release StepC1->Eval StepC2->Eval

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during the storage of this compound-loaded microcapsules? A1: Temperature is a critical factor. Accelerated stability studies show that temperatures above 25°C can alter the morphology and drug release profile of bile acid-based microcapsules. For optimal shelf life, storage at controlled, cool temperatures is recommended [5].

Q2: We are achieving inconsistent oral absorption in our animal studies. What could be the cause? A2: Inconsistent absorption is a well-documented challenge with this compound due to its high lipophilicity and variable release [4] [3]. To address this, ensure you are using an advanced formulation like microencapsulation with LCA, which acts as a permeation enhancer and stabilizes the release profile. Also, verify that your in vitro release tests show a consistent, multiphasic release pattern at pH 7.8, simulating distal GI tract release [4] [1].

Q3: Why is my this compound formulation demonstrating low antioxidant efficacy in cellular models? A3: The low aqueous solubility of this compound limits its cellular availability. Research has shown that loading this compound into Mesoporous Silica Particles (MSPs) like AMS-6 can significantly enhance its dissolution kinetics and intracellular delivery, leading to a much greater reduction in LPS-induced Reactive Oxygen Species (ROS) at lower concentrations compared to free this compound or ascorbic acid [2].

Q4: How can I confirm that this compound is properly encapsulated and distributed in my sodium alginate microcapsules? A4: Characterization is key. Use a combination of:

  • Scanning Electron Microscopy (SEM): To examine surface morphology and confirm spherical, solid structure [1] [3].
  • Energy Dispersive X-ray Spectrometry (EDS): To detect a high level of sulfur atoms on the microcapsule surface, which indicates the presence and distribution of this compound [3].
  • Differential Scanning Calorimetry (DSC): To check for the absence of a distinct this compound melting peak (~130°C), confirming its amorphous state within the matrix and successful encapsulation [3].

References

Summary of Quantitative Data from Probucol Research

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing information and outcomes from recent Probucol studies to aid in experimental design and comparison.

Study Focus / Model Dosing Regimen Key Outcomes & Effects Source
Cognitive Function (Mouse HFD model) 0.005% (w/v) in drinking water for 12 weeks [1] Improved cognitive and social function; reduced hippocampal insulin resistance. [1]
Combination with Metformin (Diabetic rat model) This compound 0.5 mg/kg + Metformin 5 mg/kg [2] Effective in restoring near-normal serum glucose, lipid, and cholesterol levels. [2]
Neurovascular Integrity (Mouse long-term diet) Dietary supplementation for 12 months [3] Attenuated blood-brain barrier disruption and neuroinflammation. [3]
Endothelial Function (Human CAD patients) 500 mg/day for 3 months [4] Improved flow-mediated vasodilation (FMD), independent of LDL-C reduction. [4]
Mitophagy Enhancement (Cell-based assay) In-vitro screening concentration [5] Enhanced clearance of damaged mitochondria; identified as a hit compound. [5]

Detailed Experimental Protocol

For researchers looking to replicate or adapt established methods, here is a detailed protocol from a study investigating this compound's effects on high-fat diet-induced impairments in mice [1].

Objective: To evaluate the impact of this compound on cognitive and social impairments induced by a High-Fat Diet (HFD).

Materials and Reagents:

  • Animals: Male C57BL/6J mice (2-month-old at start).
  • Diets:
    • Normal Chow Diet (NCD), e.g., D12450B (Research Diets).
    • High-Fat Diet (HFD), e.g., D12492 (Research Dies: 20% protein, 20% carbohydrate, 60% fat).
  • Drug: this compound.
  • Key Equipment: Behavioral testing apparatus (Y-maze, Elevated Plus Maze, Three-chamber social test setup, Morris Water Maze), facilities for biochemical analysis (e.g., insulin level assays, redox parameter measurements).

Methodology:

  • Animal Grouping and Diet Acclimation:
    • House mice under standard conditions (22°C, 55–60% humidity, 12-hour light/dark cycle).
    • Randomly allocate mice into three groups:
      • NCD Group: Fed a Normal Chow Diet.
      • HFD Group: Fed a High-Fat Diet.
      • HFD + this compound Group: Fed a High-Fat Diet and treated with this compound.
  • This compound Administration:
    • Begin the HFD for the respective groups 8 weeks prior to this compound treatment to induce metabolic and cognitive changes.
    • After 8 weeks, administer this compound to the "HFD + this compound" group by dissolving it in their drinking water at a concentration of 0.005% (w/v).
    • Continue the HFD and this compound treatment for an additional 12 weeks.
  • Behavioral Assessment:
    • After the 12-week treatment period, subject all mice to a behavioral test battery.
    • Perform tests in the following sequence to minimize stress interference:
      • Y-maze (for spatial memory)
      • Elevated Plus Maze (for anxiety-like behavior)
      • Three-chamber social approach task (for social behavior)
      • Morris Water Maze (for spatial learning and memory)
      • Forced swim test (for depression-like behavior)
  • Sample Collection and Analysis:
    • After behavioral tests, collect blood and tissue samples (e.g., brain regions like the hippocampus).
    • Measure systemic metabolic parameters: serum cholesterol, blood glucose, insulin levels.
    • Assess markers of systemic and brain-specific oxidative stress.
    • Evaluate hippocampal insulin resistance and related signaling pathways.

Troubleshooting Common Experimental Challenges

Here are some frequent issues and their potential solutions, framed in a Q&A format for your support center.

  • Q: The desired therapeutic effect is not observed in my animal model. What could be wrong?

    • A: First, verify the dosing rationale. The effective dose can vary significantly with the model and desired outcome. For example, a dose that improves endothelial function in humans (500 mg/day) [4] is not directly translatable to rodents. Ensure your dosing regimen is based on established protocols for your specific disease model (see the table above). Second, confirm the method of administration. In mice, this compound was effectively administered via drinking water [1], but other studies use dietary supplementation [3]. The administration route can impact bioavailability and consistency of dose.
  • Q: How can I confirm that this compound is working in my experiment, beyond the primary endpoint?

    • A: It is crucial to include mechanistic biomarkers. Many of this compound's benefits are attributed to its antioxidant and lipid-modifying effects, which can be independent of primary cholesterol lowering [4]. Consider measuring:
      • Functional Biomarkers: Flow-mediated dilation (FMD) for endothelial function [4].
      • Cellular Biomarkers: Mitophagy flux in neuronal models [5] or cholesterol efflux capacity in macrophages [6].
      • Molecular Biomarkers: Levels of oxidative stress markers or activity of specific pathways like those involving ABCA1 [6] or PON1 [7].
  • Q: I am studying this compound for a new indication (e.g., neurology). Where should I start with dose selection?

    • A: Begin with a literature review for established protocols in related fields. The table above provides a starting point for various applications. Given that this compound's effects are highly context-dependent, running a pilot dose-ranging study is highly recommended. This will help you establish a dose-response relationship for your specific model and endpoint, which is currently a identified gap in the literature [8].

Visualizing the Research and Dosing Workflow

The following diagram outlines the key pathways and experimental considerations for this compound research, based on the gathered studies.

G cluster_mech Reported Mechanisms of Action cluster_models Application in Research Models cluster_dose Experimental Dosing Factors cluster_out Common Experimental Outcomes This compound This compound Lipid_Mod Lipid Modulation (LDL-C & HDL-C reduction) This compound->Lipid_Mod Antioxidant Antioxidant Effects (Inhibits LDL oxidation) This compound->Antioxidant Other_Mech Other Mechanisms (e.g., Enhances mitophagy, CETP activity) This compound->Other_Mech Exp_Models Key Experimental Models Neurological Neurological (HFD mice, Neurovascular) Exp_Models->Neurological Metabolic Metabolic (T2D rats, FH patients) Exp_Models->Metabolic Cardiovascular Cardiovascular (CAD patients) Exp_Models->Cardiovascular Neuro_Out • Cognitive function • Neuroinflammation • BBB integrity Neurological->Neuro_Out Metabolic_Out • Serum glucose/lipids • Insulin resistance Metabolic->Metabolic_Out Cardio_Out • Endothelial function (FMD) • Xanthoma regression Cardiovascular->Cardio_Out Dosing_Key Dosing Considerations Route Route: Oral (Diet, Drinking Water) Dosing_Key->Route Duration Duration: Varies (Weeks to Months) Dosing_Key->Duration Combination Combination Therapy (e.g., with Metformin) Dosing_Key->Combination Route->Neurological Duration->Cardiovascular Combination->Metabolic Outcomes Measured Outcomes

Key Takeaways for Researchers

  • Mechanism is Multifaceted: this compound's effects are not solely due to cholesterol-lowering. Its antioxidant properties and impact on pathways like CETP activity, ABCA1, and mitophagy are critically important [5] [7] [4].
  • Outcomes are Context-Dependent: The optimal dose and primary mechanism may differ based on the disease model. Cardiovascular studies highlight endothelial improvement independent of LDL-cholesterol lowering [4], while neurological studies show benefits without correcting systemic metabolism [1].
  • Combination Therapy is Promising: this compound shows synergistic effects when combined with other drugs like Metformin, suggesting a powerful approach for complex diseases like Type 2 Diabetes [2].

References

Probucol vs statin antioxidant effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Mechanisms: A Comparative Overview

The table below summarizes the key antioxidant mechanisms of probucol and statins.

Feature This compound Statins
Primary Antioxidant Action Direct chemical antioxidant; inhibits LDL oxidation [1] [2] Pleiotropic effects; modulates antioxidant enzyme systems [3] [4]
Key Molecular Targets - Nrf2/HO-1 pathway, NAD(P)H oxidase, Myeloperoxidase, Paraoxonase [3] [4]
Effect on oxLDL Prevents the formation of oxidized LDL (oxLDL) [1] [5] Reduces circulating levels of oxLDL [3]
Impact on HDL Significantly lowers HDL-C levels; may enhance reverse cholesterol transport [6] [2] Can up-regulate paraoxonase activity, potentially improving HDL function [3]

This compound: Direct Antioxidant and Beyond

This compound's antioxidant effect is primarily rooted in its direct chemical structure, which allows it to neutralize oxidative stress and inhibit a key step in atherosclerosis.

  • Direct Inhibition of LDL Oxidation: this compound integrates into LDL particles, directly protecting them from oxidation by free radicals. This prevents the formation of atherogenic oxidized LDL (oxLDL), a major contributor to foam cell formation and the initiation of atherosclerotic plaques [1].
  • Impact on HDL and Reverse Cholesterol Transport: While this compound significantly lowers HDL-C levels, this effect may be mechanistically linked to its benefits. It promotes reverse cholesterol transport by activating cholesteryl ester transfer protein (CETP) and enhancing the expression of the hepatic scavenger receptor class B type I (SR-BI), thereby accelerating the removal of cholesterol from the body [6] [2].

Statins: Pleiotropic Modulation of Antioxidant Pathways

Statins exert antioxidant effects indirectly through several complex, pleiotropic pathways that are independent of their cholesterol-lowering action.

  • Activation of the Nrf2/HO-1 Pathway: A major antioxidant mechanism for statins is the modulation of the Nrf2/Heme Oxygenase-1 (HO-1) pathway [4]. The diagram below illustrates this key signaling pathway.

G Statin Statin PI3K/Akt\nPathway PI3K/Akt Pathway Statin->PI3K/Akt\nPathway Stimulates KEAP1 KEAP1 Nrf2 Nrf2 Nrf2->KEAP1 Dissociates from Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE HO1_GPX HO1_GPX ARE->HO1_GPX Induces expression of Oxidative_Stress Oxidative_Stress HO1_GPX->Oxidative_Stress Cellular protection against PI3K/Akt\nPathway->Nrf2 Activates Nucleus->ARE Binds to

Figure: Statin activation of the Nrf2 antioxidant pathway. Statins stimulate the PI3K/Akt pathway, leading to Nrf2 activation and translocation to the nucleus, where it binds to the Antioxidant Response Element (ARE) to induce protective genes like HO-1 and GPx. [4]

  • Additional Antioxidant Mechanisms: Beyond Nrf2, statins also achieve antioxidant effects by:
    • Inhibiting pro-oxidant enzymes like NAD(P)H oxidase, a major source of reactive oxygen species in vascular cells [3].
    • Reducing the uptake of oxLDL by macrophages, which is a key process in the development of atherosclerotic plaques [3].
    • Up-regulating the activity of antioxidant enzymes such as paraoxonase and catalase [3].

Supporting Experimental Data and Protocols

Recent clinical trials provide concrete data on the effects of this compound, both alone and in combination with statins.

Table of Key Clinical Findings

The table below summarizes outcomes from recent clinical studies investigating this compound and statin therapy.

Study Focus Intervention & Design Key Antioxidant/Clinical Outcomes

| Acute Cerebral Infarction (2025 RCT) [7] [8] | n=81; this compound + Atorvastatin vs. Atorvastatin alone for 6 months. | ↑ Self-care ability (Barthel Index): Combination group showed more significant improvement (P<0.05). ↓ Blood lipids: Greater reduction in TCH and LDL in combination group (P<0.05). | | Plasma Amyloid-β Transport (2024 RCT) [5] | n=120; this compound 1000 mg/day vs. Placebo for 12 weeks in hyperlipidemic patients. | ↑ Plasma Aβ42 & sRAGE: this compound increased levels, suggesting enhanced clearance of Alzheimer's-associated proteins. Effect was linked to this compound's antioxidant and lipid-lowering properties. |

Detailed Experimental Protocol: this compound in Stroke

The 2025 randomized clinical trial provides a robust methodology for evaluating combination therapy [7] [8]:

  • Population: 81 patients with Acute Cerebral Infarction (ACI) admitted within 72 hours of onset.
  • Study Groups:
    • Combination group (n=40): Conventional treatment + Atorvastatin 20 mg/day + this compound 500 mg twice daily.
    • Control group (n=41): Conventional treatment + Atorvastatin 20 mg/day.
  • Duration: 6 months of continuous treatment.
  • Primary Assessments:
    • Self-care ability: Measured using the Barthel Index (BI) at baseline and 6 months.
    • Blood lipids: Fasting levels of TG, TCH, LDL, and HDL.
    • Imaging: MRI scans to evaluate cerebral infarct volume.
  • Key Finding: The combination of this compound and atorvastatin was found to be safe and more effective than atorvastatin alone in improving self-care ability and lipid profiles.

Emerging Research and Future Directions

Research is exploring the therapeutic potential of these antioxidants beyond cardiovascular disease, particularly in neurodegenerative disorders.

  • This compound in Neurodegeneration: this compound shows promise in preclinical models of Alzheimer's and Parkinson's disease. Its benefits are attributed to multiple effects: potent antioxidant and anti-inflammatory properties, protection of the blood-brain barrier (BBB) integrity, and direct support of neural cell survival [2]. The diagram below outlines its multi-targeted action.

G This compound This compound OxStress Oxidative Stress This compound->OxStress Reduces Neuroinflammation Neuroinflammation This compound->Neuroinflammation Attenuates BBB_Dysfunction BBB Dysfunction This compound->BBB_Dysfunction Protects against Neuroprotection Neural Preservation This compound->Neuroprotection Promotes

Figure: Multi-targeted actions of this compound in neurodegenerative diseases. This compound simultaneously addresses several key pathological processes, including oxidative stress, neuroinflammation, and blood-brain barrier dysfunction. [2]

  • Ongoing Clinical Trials: An ongoing study (NCT06604117) at Xuanwu Hospital in Beijing is actively recruiting 200 participants to further evaluate the efficacy of This compound combined with statins in reducing plaque burden and vascular events in patients with ischemic stroke [9] [10].

Conclusion for Research and Development

  • This compound offers a more direct and potent scavenging of free radicals, with emerging evidence supporting its use in combination with statins for enhanced lipid management and potential neuroprotection.
  • Statins provide a broader, pleiotropic modulation of the body's endogenous antioxidant defense systems, such as the Nrf2/HO-1 pathway.

For researchers, the combination therapy represents a promising strategy to simultaneously target multiple pathways in complex diseases like atherosclerosis and neurodegenerative disorders.

References

Probucol vs. Other Antioxidants: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes how probucol's mechanisms and effects compare with other representative antioxidants.

Antioxidant Primary Mechanism(s) of Action Key Observed Effects in Vascular/Related Models Notable Characteristics & Clinical Context

| This compound | • Lipid-soluble antioxidant • Scavenges ROS • Inhibits vascular oxidative stress & superoxide generation • Enhances reverse cholesterol transport (via CETP/SR-BI) • Anti-inflammatory & blood-brain barrier (BBB) protection [1] [2] [3] | • Preserved EDRF action in cholesterol-fed rabbits [1] • Reduced atherosclerotic plaque in WHHL rabbits [3] • Prevented BBB disruption in mouse models [2] • Regressed xanthomas [3] | • Unique HDL-lowering effect, attributed to enhanced reverse cholesterol transport [3]. • QT prolongation is a known side effect [3]. • Shows promise for neurodegenerative diseases [2]. | | Graphene Quantum Dots (GQDs) | • Free radical scavenging (•OH, •O2-) • Induces cytoprotective autophagy [4] [5] | • Protected neuroblastoma cells from oxidative stress-mediated death [4] | • Novel nanomaterial. • Low toxicity, good water solubility [5]. • Primarily in experimental stages. | | SOD/Catalase Mimetics | • Mimics endogenous SOD and catalase enzymes • Converts superoxide (O2•−) to H2O2 and then to water [6] | • Attenuated inflammation in premature infants (recombinant CuZnSOD) [6] | • Aims to boost the body's primary enzymatic defenses. • Some compounds (e.g., EUK series) have dual enzyme activity [6]. | | Edaravone | • Free radical scavenger [6] | • Approved for acute ischemic stroke and ALS [6] | • One of the few synthetic antioxidants approved for clinical use. • Efficacy proven in specific clinical settings [6]. |

This compound's Key Vascular Protection Experiments

The landmark study demonstrating this compound's vascular protective mechanisms provides a robust experimental model for researchers [1].

Detailed Experimental Protocol
  • Animal Model: Male New Zealand White rabbits.
  • Dietary Groups & Duration: 28 days of:
    • Standard chow (Control)
    • Chow + 0.5% cholesterol
    • Chow + 1% cholesterol
    • Chow + 1% cholesterol + 1% this compound (this compound group)
  • Primary Outcome Measure: Endothelium-dependent relaxation in isolated thoracic aortic rings, measured in response to acetylcholine.
  • Key Biochemical Assessments:
    • Vascular Oxidative Stress: Measured vascular superoxide generation and tissue lipid peroxidation (via thiobarbituric acid-reactive substances, TBARS).
    • LDL Oxidation Resistance: Assessed resistance of LDL to copper-induced oxidation ex vivo.
    • Other Analyses: Plasma cholesterol levels, extent of atherosclerosis, and vascular lysophosphatidylcholine content.

The workflow of this study is summarized in the diagram below.

Start Start: 28-Day Dietary Intervention G1 Group 1: Standard Chow Start->G1 G2 Group 2: Chow + 0.5% Cholesterol Start->G2 G3 Group 3: Chow + 1% Cholesterol Start->G3 G4 Group 4: Chow + 1% Cholesterol + 1% this compound Start->G4 Analysis Post-Intervention Analysis G1->Analysis G2->Analysis G3->Analysis G4->Analysis PC Plasma Cholesterol Analysis->PC EDR Endothelial Function: Acetylcholine Response Analysis->EDR OS Oxidative Stress: Superoxide, TBARS Analysis->OS LDL LDL Oxidation Resistance Analysis->LDL Findings Key Finding: this compound group showed preserved endothelial function and reduced oxidative stress EDR->Findings OS->Findings LDL->Findings

Summary of Key Quantitative Findings
Experimental Group Endothelium-Dependent Relaxation (% of max) Vascular Superoxide Generation LDL Oxidation Resistance
Chow (Control) 78 ± 3% Baseline Baseline
0.5% Cholesterol 57 ± 11% Increased Decreased
1% Cholesterol 45 ± 9% Further Increased Further Decreased
1% Cholesterol + 1% this compound 83 ± 5% Reduced to baseline levels Threefold increase vs. cholesterol-fed

Mechanisms of this compound's Vascular Protection

This compound exerts its effects through a multi-faceted mechanism, with its antioxidant activity being central. The diagram below illustrates the interconnected pathways through which this compound protects vascular endothelial function.

cluster_central Core Antioxidant Action This compound This compound A Limits Vascular Oxidative Stress This compound->A B1 Reduces Superoxide (O₂•⁻) Generation A->B1 B2 Decreases Lipid Peroxidation (e.g., TBARS) A->B2 B3 Increases LDL Resistance to Oxidation A->B3 C1 Preserves Nitric Oxide (NO) Bioavailability B1->C1 C2 Prevents eNOS Uncoupling B1->C2 C3 Reduces Lysophosphatidylcholine Content B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3 Outcome Outcome: Preserved Endothelial Function and EDRF-mediated Vasorelaxation C1->Outcome C2->Outcome C3->Outcome

Implications for Research and Development

For researchers and drug development professionals, the data on this compound highlights several key points:

  • Multi-Target Therapy: this compound's efficacy likely stems from its polypharmacology—simultaneously targeting oxidation, inflammation, and cholesterol transport [2]. This makes it a valuable prototype for developing multi-target therapeutic strategies.
  • Beyond HDL Levels: this compound is a classic example that HDL function (reverse cholesterol transport) can be more important than HDL quantity [3]. This remains a critical consideration for cardiovascular drug development.
  • Repurposing Potential: Strong preclinical data supports investigating this compound for neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress and blood-brain barrier integrity are key pathological factors [2].

References

Probucol combination therapy cholestyramine efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Lipid Profile Comparison

The table below summarizes the effects of probucol and cholestyramine, used alone and in combination, on various lipid parameters, based on clinical trial data [1] [2] [3]:

Lipid Parameter This compound Monotherapy Cholestyramine Monotherapy Combination Therapy
Total Cholesterol ↓ 10-16% [1] [2] ↓ 18% [2] ↓ 23-28% [2] [3]
LDL Cholesterol ↓ 11-17% [1] [2] ↓ 26-32% [2] [4] ↓ 32-51% [2] [4]
HDL Cholesterol ↓ 20-30% [1] [3] → or slight ↑ [1] ↓ (less than this compound alone) or → [2] [3]
Triglycerides → or slight ↓ [1] [3] ↑ 21-30% [1] [4] → (neutralizes cholestyramine-induced rise) [2]

Key Efficacy Insights: The combination therapy produces a greater reduction in Total and LDL Cholesterol than either drug alone [2] [4]. It also neutralizes the increase in Triglycerides often seen with cholestyramine monotherapy [2]. A distinctive feature is this compound's consistent lowering of HDL-C, an effect that is attenuated but not fully reversed in combination therapy [2] [3].

Experimental Data and Protocols

The core data supporting the combination's efficacy comes from well-established clinical trial designs.

Key Clinical Trial Designs
  • Crossover Study on Severe Hypercholesterolemia [2]: This study involved 12 patients who underwent three 3-month treatment periods in different sequences: this compound alone (1 g/day), cholestyramine alone (16 g/day), and the two drugs in combination. This crossover design allowed for a direct within-patient comparison of the therapies.
  • Randomized, Double-Blind, Multicenter Study [4]: A larger study of 311 patients compared different doses of pravastatin alone and in combination with cholestyramine (12 g twice daily) over 8 to 24 weeks. While focused on a statin, this study confirms the powerful LDL-lowering effect of combining an oral agent with a bile acid sequestrant like cholestyramine.
Critical Methodology and Safety Monitoring
  • Lipoprotein Analysis: Key methodologies common to these studies include measuring total cholesterol, LDL-C, HDL-C, and triglycerides through standard biochemical analysis after a period of dietary stabilization [2].
  • Safety Monitoring - ECG: Due to this compound's known effect of prolonging the QT interval (a measure of heart electrical activity re-polarization), electrocardiography (ECG) is a crucial part of the monitoring protocol [1] [5]. It is recommended to perform an ECG before treatment and periodically thereafter, with particular caution in women and patients with pre-existing heart conditions [5].

Mechanisms of Action & Signaling Pathways

The synergistic effect of this compound and cholestyramine arises from their distinct and complementary mechanisms for lowering cholesterol.

G cluster_cholestyramine Cholestyramine Mechanism cluster_this compound This compound Mechanism BileAcids Bile Acids in Gut Cholestyramine Cholestyramine BileAcids->Cholestyramine Sequesters LiverCholesterol Liver Cholesterol Pool Cholestyramine->LiverCholesterol Depletes LDLR LDL Receptor (LDLR) Up-regulation LiverCholesterol->LDLR PlasmaLDL Plasma LDL-C LDLR->PlasmaLDL Clears LDLox Oxidized LDL (LDL-ox) Formation PlasmaLDL->LDLox Substrate for This compound This compound This compound->LDLox Inhibits ReverseTransport Enhanced Reverse Cholesterol Transport This compound->ReverseTransport Promotes Macrophage Macrophage/Uptake LDLox->Macrophage FoamCell Foam Cell Formation Macrophage->FoamCell ReverseTransport->FoamCell Reduces

The diagram above illustrates how these mechanisms work in parallel:

  • Cholestyramine works locally in the intestine, binding bile acids and preventing their reabsorption. This depletes the liver's cholesterol pool, triggering a compensatory increase in LDL receptors on liver cells, which clears LDL-C from the blood [3].
  • This compound has a dual action. It is a potent antioxidant that prevents the formation of oxidized LDL (ox-LDL), a key driver of atherosclerosis [3]. It also promotes reverse cholesterol transport, facilitating the removal of cholesterol from tissues [3].

Interpretation and Research Implications

For researchers and drug development professionals, the this compound-cholestyramine combination presents a classic case of efficacy trade-offs.

  • The Combination's Niche: This strategy is highly effective for achieving maximal LDL-C reduction, particularly in severe, refractory cases of hypercholesterolemia like homozygous familial hypercholesterolemia [3].
  • The HDL Consideration: The combination's efficacy exists despite this compound's HDL-lowering effect. This has led to the hypothesis that this compound may improve the quality of HDL function (e.g., by enhancing reverse cholesterol transport) even as it lowers its quantity [3]. This paradox highlights that HDL-C level is not a perfect surrogate marker for its function.
  • Modern Context: While statins are now first-line therapy, research into this compound continues, exploring its benefits in type 2 diabetes combination therapy [6], Alzheimer's disease [7], and other conditions where its antioxidant properties are valuable.

References

Comparative Efficacy of Probucol and an Analogue

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from a study that directly compared probucol with a close structural analogue in LDL receptor-deficient rabbits [1].

Feature This compound This compound Analogue
In vitro antioxidant potency Equal to the analogue Equal to this compound
Dosage in diet (wt/wt) 1% 0.05%
Concentration in LDL fraction High (approx. 2x the analogue) Lower
Effect on LDL oxidation lag time Prolonged from 130 min to >1000 min Prolonged from 130 min to ~410 min
Effect on atherogenesis Slowed lesion progression by almost 50% No detectable inhibitory effect

This study highlights that while both compounds acted as antioxidants, only this compound significantly slowed atherosclerosis. This suggests that achieving a high threshold of LDL oxidation resistance or possessing additional, unique biological effects is crucial for this compound's antiatherogenic action [1].

Contradictory Findings in LDL Receptor-Deficient Mice

It is important to note that research in other animal models has yielded contradictory results. The following table summarizes findings from a study on LDL receptor-deficient mice [2].

Feature This compound (0.5% in diet) This compound (0.025% in diet)
LDL oxidation lag time Exceeded 1400 minutes Data not specified in abstract
Effect on atherosclerosis Increased lesion size (1.3x to 3.7x) Increased lesion size (1.6x in males)
Effect on HDL-cholesterol Significantly lowered Not specified

Despite providing even stronger protection against LDL oxidation than in the rabbit model, this compound consistently increased atherosclerosis in these mice. The authors suggest that this pro-atherogenic effect could be due to the sharp reduction in HDL cholesterol, differences in this compound metabolism, or the absence of certain protective intracellular effects in mice [2].

Experimental Protocols for Key Assays

For researchers seeking to replicate these findings, here are the core methodologies gleaned from the studies.

Protocol: LDL Oxidation Resistance (Diene Conjugation Assay)

This is the primary method used to validate this compound's effect on LDL oxidation in the cited studies [1] [2].

  • LDL Isolation: LDL is isolated from subject plasma using ultracentrifugation techniques [1].
  • Oxidation Induction: The isolated LDL is incubated with Cu²⁺ ions (e.g., copper sulfate) to induce oxidative stress.
  • Kinetic Measurement: The formation of conjugated dienes is measured spectrophotometrically at 234 nm over time.
  • Data Analysis: The lag time—the period before the rapid acceleration of diene formation—is calculated. A longer lag time indicates greater resistance to oxidation.
Protocol: Atherosclerosis Quantification (Animal Models)

The in vivo antiatherogenic effect was evaluated in genetically modified rabbit and mouse models [1] [2].

  • Animal Model: Studies used the Watanabe heritable hyperlipidemic (WHHL) rabbit (a model of LDL receptor deficiency) and the LDL receptor-deficient (LDLR-/-) mouse [1] [2].
  • Study Design: Animals were divided into control and this compound-treated groups, with the drug mixed into their diet at specified concentrations (e.g., 0.025% to 1% wt/wt) for several weeks.
  • Lesion Analysis: After the study period, the animals were euthanized, and the aortas were collected. Atherosclerotic lesions at specific sites (e.g., the aortic origin) were quantified by measuring their surface area or cross-sectional size.

Mechanisms of Action Beyond LDL Oxidation

The following diagram synthesizes this compound's multifaceted mechanisms of action from the search results, which may explain its context-dependent efficacy. Its benefits in some models are attributed to this combination of effects, while its failure in others may be due to the overriding negative impact of HDL reduction [1] [3].

This compound This compound Subgraph1 Vascular & Metabolic Effects This compound->Subgraph1 Subgraph2 Neural & Barrier Effects This compound->Subgraph2 S1_1 Strong LDL Antioxidant Subgraph1->S1_1 S1_2 Lowers HDL-C (May accelerate reverse cholesterol transport) Subgraph1->S1_2 S1_3 Reduces Monocyte Adherence Subgraph1->S1_3 S2_1 Protects Blood-Brain Barrier (BBB) Integrity Subgraph2->S2_1 S2_2 Attenuates Neuroinflammation (& microglial activation) Subgraph2->S2_2 S2_3 Direct Neuroprotective Effects Subgraph2->S2_3

References

Mechanisms of Action: How Probucol Reduces Monocyte Adhesion

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key mechanisms through which probucol inhibits monocyte adhesion, as evidenced by experimental data.

Mechanism of Action Experimental Evidence / Effect Key Findings

| Inhibition of Adhesion Molecule Expression | Downregulation of ICAM-1 and P-selectin on endothelial cells induced by oxidized LDL (Ox-LDL). [1] | • this compound (10-80 μmol/L) inhibited Ox-LDL-induced monocyte adhesion. • Reduced expression of ICAM-1 (75%) and P-selectin (72%). • Its effect was stronger than combined monoclonal antibodies against ICAM-1 and P-selectin. [1] | | Reduction of Oxidative Stress | Preservation of endothelial function by reducing asymmetric dimethylarginine (ADMA), an inhibitor of nitric oxide synthase. [2] | • In a rat model, this compound pretreatment prevented LDL-induced endothelial dysfunction. • Significantly lowered elevated serum levels of ADMA and malondialdehyde (MDA), a marker of lipid peroxidation. • Effect was comparable to the antioxidant vitamin E. [2] | | ABCA1 & Lipid Droplet Dynamics | Enhancement of mitophagy (clearance of damaged mitochondria) via ABCA1, independent of its lipid-lowering effects. [3] | • Identified via AI screen as a mitophagy enhancer. • Reduced lipid droplet expansion following mitochondrial damage. • Improved survival and locomotor function in animal models of mitochondrial damage. [3] | | In Vivo Adhesion Reduction | Direct inhibition of mononuclear cell adhesion to vascular endothelium in cholesterol-fed rabbits. [4] | • A 2% cholesterol diet caused a 6-fold increase in monocyte adhesion. • Concurrent this compound therapy abrogated this effect, reducing adhesion to control levels. • Adherence was inversely related to serum this compound concentrations. [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. In Vitro Adhesion Molecule Expression (HUVEC Model) [1]

    • Cell Model: Human Umbilical Vein Endothelial Cells (HUVEC).
    • Stimulus: Treatment with Oxidized LDL (Ox-LDL) to induce a pro-atherogenic state.
    • Intervention: Co-incubation with This compound (10-80 μmol/L).
    • Adhesion Assay: Measurement of adhesion of monocytes to the HUVEC monolayer.
    • Expression Analysis: Examination of ICAM-1, VCAM-1, P-selectin, and E-selectin levels.
    • Comparison: this compound's effect was compared to monoclonal antibodies (mAbs) against the individual adhesion molecules.
  • 2. In Vivo Endothelial Function (Rat Model) [2]

    • Animal Model: Male Sprague-Dawley rats.
    • Endothelial Injury: Induced by a single intravenous injection of native LDL (4 mg/kg).
    • Intervention: Pretreatment with This compound (75 or 150 mg/kg, orally) or Vitamin E (100 mg/kg, orally) for 5 days.
    • Primary Readout: Vasodilator response to acetylcholine in isolated aortic rings, measuring endothelium-dependent relaxation.
    • Biochemical Analysis: Serum levels of ADMA, nitrite/nitrate (NO metabolites), and MDA were determined via HPLC and spectrophotometric methods.
  • 3. In Vivo Monocyte Adhesion (Rabbit Model) [4]

    • Animal Model: New Zealand White rabbits.
    • Diet: 2% cholesterol diet with or without 1% this compound for 5 weeks.
    • Adhesion Assay: In vivo mononuclear cell adherence to the common carotid artery endothelium was assessed using the Hoechst 33342 staining technique.
    • Correlation: Adherence was correlated with serum cholesterol and this compound concentrations.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key pathways and experimental logic based on the evidence.

OxLDL Oxidized LDL (Ox-LDL) ADMA Elevated ADMA OxLDL->ADMA AdhesionMolecules ↑ ICAM-1, P-selectin OxLDL->AdhesionMolecules PBC This compound (PBC) PBC->OxLDL Antioxidant Action PBC->ADMA Lowers Level PBC->AdhesionMolecules Inhibits Expression eNOS Impaired eNOS Activity ADMA->eNOS NO Reduced Bioavailable NO eNOS->NO NO->AdhesionMolecules Dysregulation MonocyteAdhesion Monocyte Adhesion to Endothelium AdhesionMolecules->MonocyteAdhesion

cluster_invitro In Vitro & Ex Vivo Models cluster_invivo In Vivo Models A HUVEC Cells + Ox-LDL Outcome1 Outcome: ↓ Adhesion Molecule Expression (ICAM-1, P-selectin) A->Outcome1 B Isolated Aortic Rings + LDL Outcome3 Outcome: Improved Endothelial Function ↓ ADMA, ↑ Vasodilation B->Outcome3 C Cholesterol-Fed Rabbit (Carotid Artery) Outcome2 Outcome: ↓ Monocyte Adhesion C->Outcome2 D LDL-Injected Rat (Aorta) D->Outcome3 PBC This compound Treatment PBC->A PBC->B PBC->C PBC->D

Interpretation and Research Implications

The body of evidence indicates that this compound's benefit in reducing monocyte adhesion is not solely due to cholesterol-lowering. Its potent antioxidant activity is central to disrupting the oxidative pathways that drive adhesion molecule expression and endothelial dysfunction [1] [2] [4].

  • Broader Therapeutic Potential: Recent research suggests mechanisms beyond cardiovascular disease. The discovery that this compound enhances mitophagy (clearance of damaged mitochondria) via ABCA1 and modulates lipid droplet dynamics opens new avenues for research, particularly in neurodegenerative conditions like Parkinson's disease [3].
  • Clinical Context: Despite being withdrawn from some Western markets due to HDL reduction and QT prolongation concerns, this compound continues to be used and studied in Asia. Evidence points to its benefits in reducing xanthomas in patients with Familial Hypercholesterolemia and potential roles in secondary cardiovascular prevention [5].

References

Comparison of Lipid Profile Effects: Probucol vs. Fenofibrate

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Probucol Fenofibrate
LDL Cholesterol ↓ (approx. 10-20%) [1] [2] / ↑ (conflicting data) [3] [4] [3] [4]
HDL Cholesterol ↓↓ (approx. 30%) [3] [1] [4] [3] [4]
Total Cholesterol [3] [4] [3] [4]
Triglycerides No significant effect [2] / Slight decrease [3] ↓↓ [3] [4]

| Key Mechanisms | • Potent antioxidant • Enhances reverse cholesterol transport (via CETP & SR-BI) [1] • LDL-receptor independent action [1] | • Activates PPAR-α [2] • Increases lipoprotein lipase activity [3] [4] • Enhances catabolism of triglyceride-rich particles [3] |

Experimental Data and Methodologies

The comparative data is largely derived from a key eight-day crossover study in normolipidemic subjects [3] [4]. The core methodology is outlined below, visualized for clarity.

Start Study Population: 10 male, normolipaemic, non-obese subjects Design Study Design: Randomized crossover with 4-8 week washout period Start->Design Groups Intervention Groups Design->Groups P This compound: 1g daily Groups->P F Fenofibrate: 300mg daily Groups->F B Bezafibrate: 600mg daily Groups->B C Clofibrate: 2g daily Groups->C Measures Primary Measurements: • Serum lipids (TG, TC, LDL-C, HDL-C) • Plasma lipolytic enzyme activity • LCAT activity P->Measures F->Measures B->Measures C->Measures

Key Findings from the Study:

  • Enzyme Activities: Fenofibrate significantly increased lipoprotein lipase activity and lecithin:cholesterol acyltransferase (LCAT) activity [3] [4]. This compound did not increase lipoprotein lipase but also significantly increased LCAT activity [3] [4].
  • Mechanism Insights: The hypolipidemic action of fibrates like fenofibrate is linked to increased catabolism of triglyceride-rich particles. This compound's mechanism is less clear and may be multifactorial [3].

Mechanisms of Action

The drugs work through fundamentally different pathways, as illustrated below.

Fenofibrate Fenofibrate PPARa Activation of PPAR-α Fenofibrate->PPARa LPL ↑ Lipoprotein Lipase (LPL) Activity PPARa->LPL VLDL ↑ Catabolism of Triglyceride-Rich Lipoproteins (VLDL) LPL->VLDL HDL ↑ HDL-C Levels VLDL->HDL Results1 Primary Outcome: Lowers Triglycerides Raises HDL-C HDL->Results1 This compound This compound RCT Enhances Reverse Cholesterol Transport (RCT) This compound->RCT LDLind LDL-receptor Independent Clearance This compound->LDLind Antioxidant Potent Antioxidant CETP ↑ CETP Activity RCT->CETP SRBI ↑ Hepatic SR-BI Expression RCT->SRBI Results2 Primary Outcome: Lowers LDL-C (modestly) Lowers HDL-C Promotes Xanthoma Regression CETP->Results2 SRBI->Results2 LDLind->Results2 Probucot Probucot Probucot->Antioxidant

Fenofibrate acts as an agonist for the nuclear receptor PPAR-α (Peroxisome Proliferator-Activated Receptor-Alpha) [2]. This activation leads to:

  • Increased synthesis of lipoprotein lipase (LPL), enhancing the breakdown of triglyceride-rich lipoproteins (VLDL and chylomicrons) [3] [2].
  • Increased levels of apolipoprotein A-I and A-II, leading to higher HDL cholesterol [5].

This compound's mechanism is unique and independent of the LDL receptor [1]. Its key actions include:

  • Potent antioxidant effects, inhibiting the oxidation of LDL cholesterol, which is a key step in atherosclerosis [1] [2].
  • Promotion of reverse cholesterol transport from peripheral tissues (like artery walls) to the liver by enhancing CETP (Cholesteryl Ester Transfer Protein) activity and the expression of the hepatic receptor SR-BI (Scavenger Receptor Class B Type I) [1]. This occurs despite a measured drop in HDL-C levels.
  • Facilitation of cholesterol excretion into the bile [1].

Clinical and Research Context

  • This compound's HDL-C Paradox: Although this compound consistently lowers HDL-C, this effect may not be detrimental. Research suggests it promotes the formation of smaller, lipid-poor HDL particles that are highly efficient at promoting cholesterol efflux and may have enhanced antioxidant function, which could explain its clinical benefits in xanthoma regression and secondary cardiovascular prevention [1] [6].
  • Therapeutic Applications: Fenofibrate is often used in hypertriglyceridemia and mixed dyslipidemia, especially in metabolic syndrome [5]. This compound, while withdrawn from some Western markets due to concerns about QT prolongation and HDL reduction, remains in use in several Asian countries. It shows promise for conditions like familial hypercholesterolemia (for xanthoma regression) and as an adjunct in secondary cardiovascular prevention, particularly for its antioxidant effects [1] [6]. Recent research also identifies it as a candidate for combination therapy with metformin for Type 2 Diabetes [7].

References

Preclinical Evidence for Probucol in Neurodegeneration

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Key Findings & Effects of Probucol Tested Dosages (Preclinical) Primary Proposed Mechanisms
Aging & Cognitive Impairment (D-galactose model) Reversed learning/memory deficits; increased neuron survival in hippocampus; reduced oxidative stress markers [1] [2]. 10-100 mg/kg (intraperitoneal, 2-6 weeks) [1] [2]. Activation of Keap1/Nrf2 antioxidant pathway; increased SOD, GSH-PX, HO-1 activity [2].
Alzheimer's Disease (AD) (Amyloid-β injected mice) Prevented cognitive/synaptic impairment; reduced hippocampal lipid peroxidation; increased synaptophysin levels [3]. 10 mg/kg (intraperitoneal, 2 weeks) [3]. Antioxidant; counteracted Aβ-induced oxidative damage and synaptic toxicity [3].
Vascular Dementia (VD) (Rat 2-VO model) Improved cognitive impairment; reduced neuronal damage and apoptosis [4]. 3.5 mg/kg/day (oral gavage, 8 weeks) [4]. Inhibited Syk/ROS pathway and NLRP3-mediated pyroptosis; reduced neuroinflammation [4].
High-Fat Diet (HFD)-Induced Cognitive Decline Mitigated cognitive and social impairments without altering body weight or systemic cholesterol [5]. 0.005% in drinking water (12 weeks) [5]. Alleviated hippocampal insulin resistance; regulated brain redox status [5].

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from key studies.

D-galactose Induced Aging Model [1] [2]

This model mimics natural brain aging through chronic oxidative stress.

  • Induction of Aging: Mice were subcutaneously injected with D-galactose (100 mg/kg) once daily for 6 weeks.
  • This compound Treatment: Administered intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg) for the final 2-6 weeks of the D-galactose regimen.
  • Behavioral Cognitive Tests:
    • Morris Water Maze (MWM): Assessed spatial learning and memory. Metrics: escape latency (time to find hidden platform) and time spent in target quadrant during probe trial [1] [2].
    • Passive Avoidance Test: Evaluated retention memory. Metric: latency to enter a dark chamber where a foot shock was previously received [2].
  • Molecular & Histological Analysis:
    • Oxidative Stress Markers: Measured levels of ROS and Malondialdehyde (MDA), and activities of antioxidant enzymes (SOD, GSH-PX) in brain tissue and plasma [2].
    • Western Blot & PCR: Analyzed protein and mRNA expression of pathway components (e.g., Nrf2, Keap1, HO-1) and synaptic proteins (PSD95) [1] [2].
    • Histology: H&E and Nissl staining in hippocampal CA1 region to quantify neuronal loss [2].
Amyloid-β Induced Alzheimer's Model [3]

This model focuses on the synaptic and cognitive toxicity of Aβ.

  • Induction of AD Pathology: Mice received a single intracerebroventricular (i.c.v.) injection of aggregated Aβ(1-40) peptide (400 pmol/site).
  • This compound Treatment: Administered intraperitoneally (10 mg/kg) once daily for 2 weeks following Aβ injection.
  • Behavioral Cognitive Tests:
    • Object Recognition Tasks: Evaluated learning-memory ability based on the animal's innate preference for novelty [3].
  • Biochemical Analysis in Hippocampus:
    • Synaptic Integrity: Measured levels of synaptophysin (a synaptic vesicle protein) and activity of acetylcholinesterase (AChE) [3].
    • Oxidative Damage: Assessed lipid peroxidation (via MDA levels) and the glutathione system (GSH, GPx, GR) [3].

Mechanisms of Action: Signaling Pathways

This compound's neuroprotective effects are mediated through several key pathways, as illustrated below.

Keap1/Nrf2 Antioxidant Pathway

This compound activates this central cellular defense pathway to combat oxidative stress [2].

This compound This compound Keap1_Nrf2_Complex Keap1_Nrf2_Complex This compound->Keap1_Nrf2_Complex Promotes Dissociation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2_Complex Disrupts Nrf2 Nrf2 Keap1_Nrf2_Complex->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Transcribes Antioxidant_Enzymes->Oxidative_Stress Neutralizes

Neuroprotection in Vascular Dementia

In Vascular Dementia, this compound acts on the Syk/ROS pathway to mitigate multiple damage pathways [4].

CCH Chronic Cerebral Hypoperfusion Syk Syk Activation (Phosphorylation) CCH->Syk This compound This compound This compound->Syk Inhibits ROS ROS Syk->ROS Apoptosis Apoptosis ROS->Apoptosis NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Neuroinflammation Neuroinflammation Pyroptosis Pyroptosis Pyroptosis->Neuroinflammation NLRP3->Pyroptosis

Blood-Brain Barrier (BBB) Protection

This compound helps maintain the integrity of the critical blood-brain barrier [6].

Insults Aging / Metabolic Stress Oxidative_Stress Oxidative_Stress Insults->Oxidative_Stress Inflammation Inflammation Insults->Inflammation This compound This compound This compound->Oxidative_Stress Reduces This compound->Inflammation Anti-inflammatory Tight_Junctions Tight Junction Proteins (ZO-1, Occludin) This compound->Tight_Junctions Preserves Oxidative_Stress->Tight_Junctions Degrades Inflammation->Tight_Junctions Downregulates BBB_Integrity BBB Integrity & Function Tight_Junctions->BBB_Integrity

Research Implications and Future Directions

The collective preclinical data positions this compound as a promising multi-target candidate for drug repurposing in neurodegeneration. Its ability to simultaneously address oxidative stress, neuroinflammation, and vascular dysfunction is particularly valuable given the complex nature of these diseases.

The transition from promising animal models to human therapy is critical. A Phase II, randomized, placebo-controlled clinical trial (ACTRN12621000726853) is currently underway in Australia to evaluate the efficacy of this compound in delaying cognitive decline in individuals with mild-to-moderate Alzheimer's disease over a 104-week treatment period [7]. The results of this trial will be crucial for validating the therapeutic potential of this compound.

References

Probucol anti-inflammatory effects cytokine modulation

Author: Smolecule Technical Support Team. Date: February 2026

Probucol's Multi-Target Anti-Inflammatory Profile

This compound exhibits a multi-target anti-inflammatory profile, working through several complementary mechanisms to suppress cytokine production and inflammatory signaling.

Mechanism of Action Biological Target/Pathway Key Experimental Findings Functional Consequences
NF-κB Pathway Inhibition Inhibits NF-κB activation [1] [2]. Reduced NF-κB p65 subunit nuclear translocation; decreased LPS-induced pro-inflammatory mediator release in microglia [1]. Suppresses transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-1β, IL-6).
Nrf2/ARE Pathway Activation Activates Akt, promotes Nrf2 nuclear translocation, binds ARE [3] [4]. Upregulated HO-1, NQO1 in rat SCI model; increased Nrf2, p62, GCLC in human Müller cells under high glucose [3] [4]. Enhances expression of antioxidant and cytoprotective genes; reduces oxidative stress and inflammation.
MAPK/AP-1 Pathway Modulation Suppresses MAPK and AP-1 signaling [1]. Inhibited LPS-induced phosphorylation of JNK, p38 MAPK, and c-Jun in microglia [1]. Reduces activation of downstream pro-inflammatory cascades.
Direct Cytokine Suppression Reduces production of TNF-α, IL-1β, IL-6, CXCL1 [5] [1] [2]. Decreased cytokine levels in serum (mouse PM2.5 model), brain tissue (ischemic injury), and peritoneal exudate (carrageenan model) [5] [1] [2]. Lowers systemic and tissue-level inflammation; reduces pain behavior and leukocyte recruitment.

Experimental Data on Cytokine Modulation

The efficacy of this compound in modulating cytokines has been validated across diverse experimental models, from in vitro systems to in vivo disease models.

In Vitro Evidence
Cell Type Inducer/Model This compound Treatment Key Cytokine/Chemokine Effects Signaling Pathway Analysis
Murine BV2 & Primary Microglia [1] LPS (1 μg/mL or 10 ng/mL) 1, 5, 10 μM (pre-treatment 3h) ↓ NO, ↓ PGE₂, ↓ IL-1β, ↓ IL-6 (mRNA & protein) [1]. ↓ NF-κB activation, ↓ JNK/p38 MAPK phosphorylation, ↓ AP-1 activation [1].
Primary Spinal Cord Astrocytes [3] LPS 2-100 μM (dose-ranging) N/A (Study focused on cell viability and GFAP expression) [3]. Viability significantly reduced at ≥10 μM [3].
Human Retinal Müller Cells [4] High Glucose (35 mM) 10, 30, 50, 100, 150 μM (24h post-HG) N/A (Study focused on Nrf2/p62 pathway and cell damage) [4]. ↑ Nrf2 mRNA & protein, ↑ p62 mRNA & protein, ↑ GCLC mRNA & protein, ↑ Bcl2 protein [4].
In Vivo Evidence
Animal Model This compound Treatment (Dose, Route) Key Cytokine/Chemokine Effects in Tissues/Biofluids Functional & Behavioral Outcomes
Mouse, PM2.5 Exposure [5] [6] 500 mg/kg/day, p.o. ↓ Serum TNF-α, IL-1β, IL-6 [5] [6]. Restored number and function of circulating endothelial progenitor cells (EPCs) [5] [6].
Mouse, Carrageenan-Induced Inflammation [2] 0.3 - 3 mg/kg, p.o. (1h pre-injury) ↓ Skin IL-1β, TNF-α, CXCL1; ↓ Peritoneal exudate IL-1β [2]. Attenuated pain-like behavior and mechanical/thermal hyperalgesia; reduced leukocyte recruitment [2].
Rat, Spinal Cord Injury (SCI) [3] 30 mg/kg, i.p. (single dose post-SCI) ↓ Spinal cord IL-1β, IL-6, TNF-α (protein) [3]. Reduced neural apoptosis, decreased lesion area, improved locomotor function (BBB score) [3].
Mouse, Focal Cerebral Ischemia (MCAO) [1] 3, 10, 30 mg/kg/d, p.o. (4d pre-MCAO, normal mice); 0.004-0.1% in diet (10 wks, ApoE KO mice) ↓ Brain iNOS, COX-2, IL-1, IL-6 (protein) [1]. Dose-dependent reduction in cerebral infarct size; improved neurological function [1].

Detailed Experimental Protocols

For reliability and reproducibility, here are detailed protocols for key methodologies used in this compound research.

Primary Microglia Isolation and LPS Stimulation [1]
  • Cell Source: Cerebral cortex from 2-3 day-old C57BL/6J mice.
  • Culture: Cortical cells are cultured in DMEM with 10% FBS until confluent mixed glial cultures form.
  • Isolation: Microglia are isolated via mild trypsinization, which detaches the astroglial layer, leaving microglia adhered.
  • Stabilization: Cells are allowed to stabilize for 24 hours before experimentation.
  • Pre-treatment & Stimulation: Cells are pre-treated with this compound (1-10 μM) or vehicle for 3 hours, then stimulated with LPS (10 ng/mL for primary microglia).
  • Analysis: Supernatants and cell lysates are collected for NO (Griess assay), cytokine (ELISA), and protein (Western blot) analysis.
In Vivo Mouse Model of Focal Cerebral Ischemia (MCAO) [1]
  • Animals: C57BL/6J mice or ApoE KO mice fed a high-fat diet.
  • This compound Pre-treatment:
    • Normal mice: Oral gavage (3, 10, 30 mg/kg/day) for 4 consecutive days before MCAO.
    • ApoE KO mice: 0.004%, 0.02%, or 0.1% (wt/wt) this compound mixed into high-fat diet for 10 weeks before MCAO.
  • Surgery: Focal cerebral ischemia is induced by transiently occluding the middle cerebral artery.
  • Post-operative Analysis:
    • 24 hours post-surgery: Neurological deficits are scored.
    • Tissue collection: Brains are removed for TTC staining to measure infarct volume and for homogenization to analyze pro-inflammatory mediators via Western blot/ELISA.
Carrageenan-Induced Inflammatory Hyperalgesia Model [2]
  • Animals: Mice.
  • This compound Treatment: Administered orally (0.3, 1, or 3 mg/kg) 1 hour before subcutaneous carrageenan injection into the plantar surface of the hind paw or into the peritoneal cavity.
  • Pain Assessment:
    • Mechanical hyperalgesia: Measured using an electronic anesthesiometer.
    • Thermal hyperalgesia: Assessed using a hot plate apparatus.
    • Overt pain-like behavior: Counted as abdominal writhings induced by acetic acid or phenyl-p-benzoquinone.
  • Tissue Analysis:
    • Leukocyte recruitment: Evaluated in paw skin or peritoneal exudate by direct cell count or measurement of myeloperoxidase (neutrophil marker) and N-acetylglucosaminidase (macrophage marker) activities.
    • Cytokines & NF-κB: Measured by ELISA in tissue homogenates.

Visualizing this compound's Signaling Pathways

The following diagrams summarize the core signaling pathways through which this compound exerts its anti-inflammatory and cytoprotective effects.

This compound's Nrf2/ARE Pathway Activation

G This compound This compound p62 p62 This compound->p62 Upregulates Akt Akt This compound->Akt Activates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Nucleus Nucleus Nrf2->Nucleus Translocates to HO1_NQO1 HO1_NQO1 ARE->HO1_NQO1 Induces Transcription of p62->Keap1 Binds/Sequesters Akt->Nrf2 Phosphorylates Nucleus->Nrf2

This compound's Anti-inflammatory & Cytokine Modulation

G This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits MAPK/AP-1 Pathway MAPK/AP-1 Pathway This compound->MAPK/AP-1 Pathway Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes Activates MAPK/AP-1 Pathway->Pro-inflammatory Genes Activates Cytokines TNF-α, IL-1β, IL-6, CXCL1 Pro-inflammatory Genes->Cytokines Produces Inflammation Neuroinflammation Pain Hyperalgesia Cytokines->Inflammation Drives

Conclusion for Research and Development

This compound demonstrates a compelling, multi-mechanistic profile for modulating cytokine production and inflammation, primarily via dual inhibition of NF-κB/MAPK pro-inflammatory signaling and activation of the protective Nrf2/ARE pathway.

Key advantages for drug development include its pleiotropic action and established safety profile from prior human use. However, significant challenges remain, particularly its poor aqueous solubility and low oral bioavailability [7], which can limit its therapeutic potential. Future research should prioritize the development of advanced drug delivery systems to overcome these physicochemical limitations and fully exploit its promising anti-inflammatory mechanisms.

References

Probucol PAS therapy clinical outcomes China Japan

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application & Outcomes: China vs. Japan

Aspect Clinical Context in China Clinical Context in Japan
Therapeutic Combination PAS Therapy: Explicitly defined combination of Probucol, Aspirin, and Statin [1]. Adjunct to Statins: Used alongside conventional lipid-lowering therapy, not as a formally named regimen [2].
Primary Indications & supporting trials Ischemic stroke patients at high hemorrhage risk (PICASSO trial) [3]; Acute cerebral infarction [4]; Combination therapy with Metformin for Type 2 Diabetes [5]. Coronary artery disease secondary prevention (PROSPECTIVE trial, POSITIVE study) [6] [2]; Familial hypercholesterolemia with xanthomas [6] [2].
Reported Efficacy Outcomes ↑ Self-care ability (Barthel Index) with this compound+Atorvastatin vs. Atorvastatin alone [4]; ↓ Composite vascular events (stroke, MI, vascular death) [3]. Trend in ↓ cerebrocardiovascular events in integrated analysis [2]; Significant ↓ in secondary cardiovascular events in FH patients (POSITIVE study) [6] [2].
Key Supporting Evidence Randomized Clinical Trials [4] [3]; Network meta-analysis & experimental validation [5]. Randomized Controlled Trials (PROSPECTIVE) [2]; Long-term cohort studies (POSITIVE) [6] [2].

Experimental Protocols and Key Data

For a deeper understanding, here are the methodologies and findings from two pivotal studies highlighted in the table.

This compound in Acute Cerebral Infarction (China)
  • Experimental Protocol: An RCT of 81 ACI patients compared Atorvastatin alone (n=41) versus this compound + Atorvastatin (n=40) for 6 months. Primary outcomes were Self-care Ability (Barthel Index, BI) and blood lipid levels [4].
  • Key Findings: The combination group showed significantly greater improvement in self-care ability and a more significant reduction in Total Cholesterol (TCH) and Low-Density Lipoprotein (LDL) levels. A history of cerebrovascular disease, treatment modality, and LDL levels influenced self-care ability [4].
PICASSO Trial in High-Risk Ischemic Stroke (East Asia)
  • Experimental Protocol: A 2x2 factorial RCT in South Korea, Japan, Hong Kong, and the Philippines enrolled 1,512 patients with ischemic stroke and a history of cerebral hemorrhage or multiple microbleeds. Patients received Cilostazol or Aspirin, with or without this compound (250 mg twice daily), and were followed for a median of 1.9 years. Primary endpoints were the incidence of composite vascular events (stroke, MI, vascular death) and cerebral hemorrhage [3].
  • Key Findings: The this compound group had significantly fewer composite vascular events compared to the non-Probucol group. The incidence of cerebral hemorrhage was also lower in the this compound group, suggesting a benefit for ischemic stroke patients with a high risk of hemorrhage [3].

Mechanism of Action: PAS Therapy Workflow

The following diagram illustrates the proposed multi-target mechanism of this compound in PAS therapy, particularly in the context of neurovascular protection, integrating its antioxidant and anti-inflammatory properties with the effects of aspirin and statins.

G PAS PAS Therapy Combination This compound This compound PAS->this compound Statin Statin PAS->Statin Aspirin Aspirin PAS->Aspirin Probucol_Mechanism Multi-Target Mechanisms of this compound This compound->Probucol_Mechanism Outcomes Clinical Outcomes Statin->Outcomes Aspirin->Outcomes AntiOx Antioxidant Effect Probucol_Mechanism->AntiOx AntiInflam Anti-inflammatory Probucol_Mechanism->AntiInflam BBB Protects Blood- Brain Barrier (BBB) Probucol_Mechanism->BBB Lipid Lipid Regulation Probucol_Mechanism->Lipid LDL_Ox Inhibits LDL Oxidation AntiOx->LDL_Ox LDL_Ox->Outcomes MonocyteAdh ↓ Monocyte Adhesion to Endothelium AntiInflam->MonocyteAdh Microglia ↓ Microglial Activation AntiInflam->Microglia TJ Preserves Tight Junction Proteins BBB->TJ S1P Modulates S1P/ STAT3 Signaling BBB->S1P HDL_Func Enhances HDL Function Lipid->HDL_Func RCT Promotes Reverse Cholesterol Transport Lipid->RCT HDL_Func->Outcomes RCT->Outcomes Outcome1 ↓ Vascular Event Risk (Stroke, MI) Outcomes->Outcome1 Outcome2 Improved Self-Care Ability (e.g., ACI) Outcomes->Outcome2 Outcome3 Neuroprotection & Cognitive Benefits Outcomes->Outcome3 MonocyteAdh->Outcomes Microglia->Outcomes TJ->Outcomes S1P->Outcomes

Key Regional Insights and Safety Profile

  • China's Holistic Approach: The explicit "PAS therapy" reflects a strategy to simultaneously target thrombosis (Aspirin), lipids (Statin), and oxidative stress/inflammation (this compound). Research is expanding into diabetic complications and cognitive impairment, highlighting this compound's pleiotropic potential beyond lipid-lowering [7] [5].
  • Japan's Focus on Residual Risk: Japan employs this compound as an adjunct for high-risk patients, particularly those with coronary artery disease or familial hypercholesterolemia on statins, to manage residual cardiovascular risk [6] [2]. Long-term observational data like the POSITIVE study provide strong real-world evidence for its utility in secondary prevention [2].
  • Safety Profile: A key consideration is this compound's tendency to reduce HDL-C ("good cholesterol") levels and potential for QT interval prolongation on electrocardiograms [6] [3]. However, recent analyses suggest that the HDL-C reduction may be linked to its mechanism of enhancing reverse cholesterol transport and is not associated with worsened clinical outcomes [6] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

11.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

516.30957312 Da

Monoisotopic Mass

516.30957312 Da

Heavy Atom Count

35

Appearance

Solid powder

Melting Point

125 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3CTH044XJ

Drug Indication

Used to lower LDL and HDL cholesterol.

Pharmacology

Probucol lowers cholesterol levels by increasing LDL (low-density lipoprotein) breakdown. Additionally, probucol may inhibit cholesterol synthesis and delay cholesterol absorption. Probucol is a powerful antioxidant drug normally used to prevent vascular disease caused by the free radicals in the body.
Probucol is a bis-phenol antioxidant with antilipidemic activity. Probucol inhibits oxidation of low density lipoprotein and lowers the level of cholesterol in the bloodstream by increasing the rate of LDL catabolism.

MeSH Pharmacological Classification

Antioxidants

ATC Code

C - Cardiovascular system
C10 - Lipid modifying agents
C10A - Lipid modifying agents, plain
C10AX - Other lipid modifying agents
C10AX02 - Probucol

Mechanism of Action

Probucol lowers serum cholesterol by increasing the fractional rate of low-density lipoprotein (LDL) catabolism in the final metabolic pathway for cholesterol elimination from the body. This drug may also act to inhibit the initial stages of cholesterol synthesis and act to inhibit the absorption of cholesterol from the diet. Recent information suggests that probucol may inhibit the oxidation and tissue deposition of LDL cholesterol, thereby inhibiting atherogenesis. It appears to inhibits ABCA1-mediated cellular lipid efflux.

Other CAS

23288-49-5

Absorption Distribution and Excretion

Absorption from the gastrointestinal tract is limited and variable (about 7%).

Wikipedia

Probucol

Biological Half Life

Ranges from 12 hours to more than 500 hours, the longest half-life probably being in adipose tissue.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

How does pressure affect the molecular dynamics, intramolecular interactions, and the relationship between structural (α) and secondary (JG-β) relaxation above and below the glass transition temperature in binary mixtures of H-bonded API - probucol and acetylated saccharides?

Aldona Minecka, Barbara Hachuła, Kamil Kamiński, Marian Paluch, Ewa Kamińska
PMID: 34089820   DOI: 10.1016/j.ejps.2021.105894

Abstract

In this paper, the molecular dynamics as well as inter- and intramolecular interactions in the homogenous solid dispersions (SDs) of active pharmaceutical ingredient - probucol (PRO) with acetylated glucose (acGLU), acetylated sucrose (acSUC), and sucrose acetoisobutyrate (aibSUC), prepared in 5:1 molar ratio, have been investigated using broadband dielectric (BD) and Fourier transform infrared (FTIR) spectroscopy. Importantly, high pressure dielectric measurements revealed that as for neat PRO, a breakdown of the isochronal structural (α) and JG-β exact superpositioning, due to increasing separation between both processes under compression, can also be detected in its mixtures with acetylated saccharides (acSACCHs). Furthermore, the analysis of temperature dependences of JG-β-relaxation times for PRO and PRO-acSACCH SDs at selected isobaric conditions indicated the increase in the cooperativity of the secondary process (reflected in the value of the activation entropy, ΔS
) at elevated pressure in all systems. The mere addition of the small amount of excipient to neat PRO (p = 0.1 MPa) resulted in a greater value of ΔS
(it was the most noticeable in the case of aibSUC). Further FTIR studies carried out on the pressure densified glasses of PRO, and binary mixtures suggested that the observed changes in the cooperativity of the JG-β-process, as well as the failure of the exact isochronal superpositioning of α- and JG-β relaxation times, are due to varying H-bond pattern in the examined single- and two-component systems at high compression/in the presence of saccharide.


Theranostics of atherosclerosis by the indole molecule-templated self-assembly of probucol nanoparticles

Feng Chen, Jun Chen, Chuyi Han, Zhangyou Yang, Tao Deng, Yunfei Zhao, Tianye Zheng, Xuelan Gan, Chao Yu
PMID: 33972981   DOI: 10.1039/d1tb00432h

Abstract

Atherosclerosis (AS) is a major cause of cardiovascular diseases, but its effective theranostic measure remains challenging thus far. Macrophages contribute to AS progress in diverse ways such as producing cytokines and reactive oxygen species (ROS), foaming macrophages, and differentiating into pro-inflammatory macrophages. With the aim of constructing a facile and efficacious theranostic system for diagnosis and treatment of AS, a templated self-assembly approach was developed. This strategy involves using indole molecule (indocyanine green (ICG) or IR783) as a template to assemble with probucol (PB) to gain multifunctional nanoparticles (IPNPs or IRPNPs). IPNPs and IRPNPs both showed excellent physicochemical properties, which testified the generality of the indole molecular self-assembly strategy for PB delivery. Besides, the nanoparticles have superior pharmaceutical characteristics including preventing macrophages from differentiating, more efficiently internalizing in inflammatory macrophages, eliminating overproduced ROS, lowering the level of inflammation cytokines, and inhibiting foaming. More importantly, IPNPs displayed effective therapeutic effects in AS model mice when administered via intravenous (i.v.) route. In addition, IPNPs and IRPNPs accumulated more effectively than ICG and IR783 via i.v. injection in the lesion area, and the blood circulation time was extended beyond 24 h. More interestingly, we discovered that the fluorescence imaging ability of IR783 and IRPNPs was more excellent than ICG and IPNPs, respectively. Moreover, a long-term treatment with IPNPs or IRPNPs revealed an excellent safety profile in mice. Accordingly, this self-assembly strategy developed herein is a universal and promising way for the delivery of lipophilic drugs. This study also provides new insights into developing effective theranostic agents for AS.


Abnormalities of the PRMT1-ADMA-DDAH1 metabolism axis and probucol treatment in diabetic patients and diabetic rats

Xi Mei, Jun Zeng, Dong-Fang Liu, Ye Zhao, Hui-Lan Yang, Yao Li, Ping Qiu, Ming-Wei Tang
PMID: 33849119   DOI: 10.21037/apm-21-417

Abstract

Symmetrical dimethylarginine (ADMA) endogenously inhibits nitric oxide synthase (NOS) and strongly indicates oxidant stress, whose formation primarily derived from type 1 protein arginine N-methyltransferase (PRMT1) and whose metabolism was governed by type 1 dimethylarginine dimethylaminohydrolase (DDAH1). This study aimed to evaluate participation of the PRMT1-ADMA-DDAH1 metabolism axis in the kidneys of type 2 diabetes model rats and human subjects, and the effect of probucol on this axis and renal function.
A total of 30 rats were randomly assigned to a normal group (NC, n=10), diabetic group (DM, n=10), and a diabetics under probucol treatment group (PM, n=10). Throughout 8 weeks of probucol treatment, plasma NOS, the malondialdehyde (MDA), superoxide dismutase (SOD), nitric oxide (NO), and catalase (CAT) activity were evaluated by chemical colorimetric approach. ADMA concentration was evaluated with an enzyme-linked immunosorbent assay (ELISA) and analysis of expression of PRMT1 and DDAH1 in kidneys with reverse transcription-polymerase chain reaction (RT-PCR), immunohistochemistry (IHC) and western blotting were performed.
The expression of DDAH1 in the kidney, and the plasma NOS, NO, SOD, and CAT activities in diabetic group were lower, while MDA and the expression of PRMT1 and ADMA were higher in contrast to the control group. In diabetics rats receiving probucol, the expressions of DDAH1 and ADMA were downregulated, whereas that of PRMT1 was upregulated. Probucol inhibited the indexes of oxidative stress and improved the kidney function in both diabetic rats and humans.
We found that the expression of the PRMT1-ADMA-DDAH1 axis was altered in the kidneys of diabetic rats. Moreover, results indicated that probucol therapy regulates expression at both ends of this axis, which may preserve renal function by reducing oxidant stress. Therefore, probucol may partially restore expression of the PRMT1-ADMA-DDAH1 axis in diabetic kidneys, immigrate oxidant stress, and enhance renal function.


Probucol improves erectile function by regulating endoplasmic reticulum stress in rats with streptozotocin-induced diabetes

Zheng Ruan, Haoran Wang, Keqin Zhang, Zhen Xu, Zhenjie Zang, Qiang Fu
PMID: 33565104   DOI: 10.1111/and.13999

Abstract

This study was to explore the effect and mechanism of Probucol on STZ-induced erectile dysfunction in diabetic rats. Thirty SD male rats aged 12 weeks were given intraperitoneal injection of STZ after fasting for 12 hr. Diabetic rats were haphazardly partitioned under two assemblies and administered 0 or 500 mg/kg probucol by oral gavage to 12 weeks. Control group was intraperitoneally injected with physiological saline, and saline was administered by oral gavage daily. Intracorporeal pressure was used to evaluate erectile function. Levels of proteins were detected using immunohistochemistry and Western blotting. α-SMA and vWF were detected using immunofluorescence staining. After treatment, erectile function in probucol group was significantly improved. Endoplasmic reticulum stress-related proteins were expressed higher in DM group than in sham group, while expression of these proteins decreased significantly in probucol group. However, α-SMA and vWF were expressed at lower levels in DM group than in sham group, and probucol treatment reversed this phenomenon. Finally, Bax and Caspase3 were expressed at higher levels and Bcl-2 was expressed at lower levels in DM group, while the opposite result was obtained in probucol group. In conclusions, probucol improves erectile function by reducing endothelial dysfunction and inhibiting PERK/ATF4/CHOP pathway in STZ-induced diabetic rats.


Probucol decreases homocysteine-stimulated CRP production in rat aortic smooth muscle cells via regulating HO-1/NADPH oxidase/ROS/p38 pathway

Yuxia Li, Qun Zhao, Yuan Cao, Jigang Si, Jing Li, Kai Cao, Xiaoming Pang
PMID: 33382068   DOI: 10.1093/abbs/gmaa163

Abstract

The elevated homocysteine level is an independent risk factor for atherosclerosis, which is characterized as a chronic inflammatory disease associated with oxidative stress. We have confirmed that homocysteine can stimulate the production of C-reactive protein (CRP) in rat aortic smooth muscle cells (RASMCs). In the present study, we investigated the role of probucol in homocysteine-induced CRP expression in cultured RASMCs and high-methionine-diet-induced hyperhomocysteinemic rats. The results showed that probucol decreased homocysteine-induced CRP mRNA and protein expression in RASMCs in a concentration-dependent manner. In addition, the animal experiment showed that probucol not only inhibited CRP expression in the vessel wall but also reduced the circulating CRP level in hyperhomocysteinemic rats. Further investigations revealed that probucol markedly increased heme oxygenase-1 activity, suppressed nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, diminished superoxide anion generation, and decreased p38 phosphorylation in RASMCs and hyperhomocysteinemic rat aorta. These data demonstrate that probucol can inhibit homocysteine-induced CRP generation by interfering with the NADPH oxidase/p38 signal pathway in RASMCs, which will provide new evidence for the anti-inflammatory and anti-atherosclerotic effects of probucol.


Natural products: The role and mechanism in low-density lipoprotein oxidation and atherosclerosis

Shengyu Zhang, Lingli Li, Wenxu Chen, Suowen Xu, Xiaojun Feng, Lei Zhang
PMID: 33368763   DOI: 10.1002/ptr.7002

Abstract

Atherosclerosis is a chronic inflammatory, metabolic, and epigenetic disease, which leads to the life-threatening coronary artery disease. Emerging studies from bench to bedside have demonstrated the pivotal role of low-density lipoprotein (LDL) oxidation in the initiation and progression of atherosclerosis. This article hereby reviews oxidation mechanism of LDL, and the pro-atherogenic and biomarker role of oxidized LDL in atherosclerosis. We also review the pharmacological effects of several representative natural products (vitamin E, resveratrol, quercetin, probucol, tanshinone IIA, epigallocatechin gallate, and Lycopene) in protecting against LDL oxidation and atherosclerosis. Clinical and basic research supports the beneficial effects of these natural products in inhibiting LDL oxidation and preventing atherosclerosis, but the data are still controversial. This may be related to factors such as the population and the dosage and time of taking natural products involved in different studies. Understanding the mechanism of LDL oxidation and effect of oxidized LDL help researchers to find novel therapies against atherosclerosis.


Study on the Mechanism of Probucol Nanosuspension on Hyperlipidemic Pancreatitis and Regulation of Blood Lipid Function

Zhengmao Wu, Xuan Wang, Xianxun Jiang
PMID: 33183474   DOI: 10.1166/jnn.2021.18663

Abstract

High-fat pancreatitis and hyperlipidemia refer to disorders of blood lipid metabolism caused by abnormally elevated blood lipids, and are risk factors for high-risk diseases such as atherosclerosis, coronary heart disease, and cerebral infarction. Hyperlipidemia is also a common disease that is common in modern people, and has a tendency to become younger. In this paper, probucol is made into a self-assembled probucol loaded nanosuspensions (SPN) using molecular selfassembly technology for research on improving its oral absorption. The main research contents include: preparation, prescription screening and characterization of physicochemical properties of SPN nanosuspensions; study of SPN intestinal cell uptake and
dynamic behavior; research on the mechanism of SPN improving oral absorption of probucol and its gastrointestinal Preliminary Evaluation of Physiological Safety. And by using the method of intraperitoneal injection of SPN to interfere with the retrograde bile duct injection of SPN in the hyperlipidemia model, to make hyperlipidemia combined with severe acute pancreatitis to observe the severity of pancreatitis and lung injury; discuss the protective effect of SPN on hyperlipidemia combined with severe acute pancreatitis with lung injury and its mechanism.


Analysis of the effect of probucol-mecobalamin tablets combination on oxidative stress in patients with diabetic peripheral neuropathy

Hai-Ying Peng, Yuan-Yuan Gong
PMID: 33161105   DOI: 10.1016/j.neulet.2020.135484

Abstract

This research aimed to observe the effect of probucol combined with mecobalamin tablets on oxidative stress in patients with diabetic peripheral neuropathy (DPN).
In this prospective study, 104 patients with DPN who were treated in our hospital were included, from August 2018 to January 2020. They were divided into groups of combination (n = 52) and control (n = 52) by using a random number table. All patients took mecobalamin tablets after meals for 3 months (1 tablet/time, 3 times/d). On this basis, patients in the combination group took probucol for 3 months (4 tablets/time, 2 times/d). The observation indicators were the Toronto Clinical Scoring System (TCSS)(symptom, sensory, and reflex scores), nerve conduction velocity[sensory nerve conduction velocity (SNCV) and motor nerve conduction velocity(MNCV) of the common peroneal nerve and median nerve], oxidative stress indicators[superoxide dismutase(SOD), malondialdehyde(MDA), glutathione peroxidase(GSH-Px) and catalase(CAT)], clinical efficacy and adverse reactions.
There was no significant difference in the symptom scores, sensory scores, reflex scores, and total scores between the two groups before treatment (p > 0.05), while these four indicators of the combination group were significantly lower than that in the control group after treatment (p < 0.05). These four indicators of the two groups after treatment were significantly lower than before treatment (p < 0.05). There was no significant difference in the SNCV and NMCV of the common peroneal nerve and median nerve between the two groups before treatment (p > 0.05), while the indicators of the combination group were significantly higher than that of the control group (p < 0.05) after treatment, and these indicators of the two groups after treatment were significantly higher than that before treatment (p < 0.05). There was no significant difference in SOD, MDA, GSH-Px, and CAT between the two groups before treatment (p > 0.05). After treatment, the SOD, GSH-Px, and CAT in the combination group were significantly higher than that in the control group (p < 0.05), while the MDA in the combination group was significantly lower than that in the control group (p < 0.05). After treatment, the SOD, GSH-Px, and CAT in the two groups were significantly higher than that before treatment (p < 0.05), while the MDA was lower (p < 0.05). The clinical efficacy of the combination group was significantly better than that of the control group (94.23 % vs 78.85 %, p<0.05) after treatment. There was no significant difference in the incidence of total adverse reactions between the two groups (3.85 % vs 5.77 %, p > 0.05).
The therapeutic effect of probucol combined with mecobalamin tablets for patients with DPN was significant, which could effectively improve the oxidative stress response of patients and was worthy of clinical promotion.


Antiviral potential of plant polysaccharide nanoparticles actuating non-specific immunity

Sergey V Stovbun, Tatiana S Kalinina, Dmitry V Zlenko, Aleksei V Kiselev, Alexander A Litvin, Alexander A Bukhvostov, Sergey V Usachev, Dmitry A Kuznetsov
PMID: 33831450   DOI: 10.1016/j.ijbiomac.2021.03.135

Abstract

The development of high-end targeted drugs and vaccines against modern pandemic infections, such as COVID-19, can take a too long time that lets the epidemic spin up and harms society. However, the countermeasures must be applied against the infection in this period until the targeted drugs became available. In this regard, the non-specific, broad-spectrum anti-viral means could be considered as a compromise allowing overcoming the period of trial. One way to enhance the ability to resist the infection is to activate the nonspecific immunity using a suitable driving-up agent, such as plant polysaccharides, particularly our drug Panavir isolated from the potato shoots. Earlier, we have shown the noticeable anti-viral and anti-bacterial activity of Panavir. Here we demonstrate the pro-inflammation activity of Panavir, which four-to-eight times intensified the ATP and MIF secretion by HL-60 cells. This effect was mediated by the active phagocytosis of the Panavir particles by the cells. We hypothesized the physiological basis of the Panavir proinflammatory activity is mediated by the indol-containing compounds (auxins) present in Panavir and acting as a plant analog of serotonin.


Probucol enhances the therapeutic efficiency of mesenchymal stem cells in the treatment of erectile dysfunction in diabetic rats by prolonging their survival time via Nrf2 pathway

Haoran Wang, Keqin Zhang, Zheng Ruan, Dingqi Sun, Hui Zhang, Guiting Lin, Liangliang Hu, Shengtian Zhao, Qiang Fu
PMID: 32693824   DOI: 10.1186/s13287-020-01788-3

Abstract

Intracavernous injection of mesenchymal stem cells (MSCs) is a promising method for diabetic mellitus-induced erectile dysfunction (DMED), but short survival time of MSCs in cavernous is a fatal defect for therapy. This study investigated therapeutic efficiency and potential mechanism of probucol combined with MSCs.
In vivo study, a total of forty-eight 10-week-old male Sprague-Dawley (SD) rats were used. Twelve rats received intraperitoneal injection of PBS as the sham group; the rest received intraperitoneal injection of 60 mg/kg streptozotocin to establish DM models. DM rats were randomly divided into three groups: received intracavernosal (IC) injection of either PBS (DM group), MSCs (M group), or administrated probucol after intracavernosal injection of MSCs (P + M group). Erectile function was assessed by electrical stimulation of the cavernous nerves with real-time intracavernous pressure measurement. After euthanasia, penile tissue was investigated for histologic examination and Western blotting. In in vitro experiment, H
O
was used to create oxidative stress environment to detect changes in cell viability. CCK8 was used to measure cell viability of MSCs treated with or without probucol. Intracellular ROS changes were detected by flow cytometry. Autophagy and apoptosis were detected by Western blotting and confocal microscopy.
Recovery of erectile function was observed in the P + M group. The combination therapy decreased fibrosis and increased endothelial function compared with MSC therapy alone. Western blotting results confirmed the increased expression of Nrf2 and HO-1 in cavernous body. H
O
induced high oxidative stress and reduced cell viability in vitro, which was gradually reversed with increased concentration of probucol. H
O
reduced Nrf2 expression, which was reversed by probucol's intervention. Furthermore, the expression of Bax, Caspase3, and Cleaved-Caspase3 decreased, and the expression of Bcl-2 increased in a dose-dependent manner because of probucol's intervention. In addition, Beclin1 and LC3II both increased in a dose-dependent manner. Meanwhile, the expression of P62 decreased. In the study of autophagy flux, we found probucol did not block it.
Probucol enhanced therapeutic efficiency of MSCs in DMED by prolonging their survival time, which mediated through improving the transplanted microenvironment of MSCs, increasing self-antioxidant ability of MSCs, strengthening protective autophagy, and inhibiting apoptosis of MSCs via Nrf2 pathway. Schematic model showing combined probucol and MSCs to improve DMED. Probucol increases self-antioxidant ability of MSCs, strengthening protective autophagy and inhibiting apoptosis via Nrf2/HO-1 and Nrf2/autophagy pathways.


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